AC-Ala-gln-ala-pna
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O7.H3N/c1-10(21-12(3)26)18(29)24-15(8-9-16(20)27)19(30)22-11(2)17(28)23-13-4-6-14(7-5-13)25(31)32;/h4-7,10-11,15H,8-9H2,1-3H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,28)(H,24,29);1H3/t10-,11-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNVJHOYUYZDLX-JEXFAWMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to AC-Ala-Gln-Ala-pNA and the Broader Landscape of Peptide Nucleic Acids
This guide provides a comprehensive technical overview of Peptide Nucleic Acids (PNAs), with a specific focus on the structure, properties, and applications of the chromogenic peptide substrate, AC-Ala-Gln-Ala-pNA. It is intended for researchers, scientists, and drug development professionals who are leveraging or exploring synthetic nucleic acid analogs and enzymatic assays in their work.
Foundational Principles: Understanding Peptide Nucleic Acids (PNAs)
Peptide Nucleic Acid (PNA) is a synthetic polymer that mimics the structure and function of DNA and RNA.[1][2][3] Invented in the early 1990s by Nielsen, Egholm, Berg, and Buchardt, PNA possesses a unique structural foundation that confers remarkable properties.[1][4] Unlike natural nucleic acids, which have a backbone of repeating sugar-phosphate units, the PNA backbone is composed of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.[3][5][6] The standard nucleobases (Adenine, Guanine, Cytosine, and Thymine) are attached to this polyamide backbone via a methylene carbonyl linker.[4][7]
This fundamental structural difference—substituting the charged phosphodiester backbone with a neutral, achiral peptide-like backbone—is the primary driver of PNA's unique physicochemical characteristics.[1][2][8] This neutrality eliminates the electrostatic repulsion that occurs between negatively charged DNA/RNA strands, leading to stronger and more stable binding between a PNA oligomer and its complementary DNA or RNA target.[1][2][6]
Key Physicochemical Properties of PNAs
| Property | Description | Scientific Rationale & Implications |
| High Binding Affinity | PNA/DNA and PNA/RNA duplexes exhibit significantly higher thermal stability (higher Tm) than the corresponding DNA/DNA or DNA/RNA duplexes.[2] | The neutral backbone reduces electrostatic repulsion, facilitating tighter binding.[1][2] This allows for the use of shorter PNA probes (typically 13-18 bases) compared to DNA probes (20-25 bases) without sacrificing binding strength.[1][2] |
| Enhanced Specificity | PNAs demonstrate superior sequence discrimination. A single base mismatch in a PNA/DNA duplex is more destabilizing than in a DNA/DNA duplex.[1][2] | The conformational rigidity of the PNA backbone enhances the penalty for incorrect base pairing, making PNAs highly specific for their target sequence. This is critical for applications like SNP detection. |
| Enzymatic Resistance | PNAs are resistant to degradation by both nucleases and proteases.[1][9] | The unnatural peptide-like backbone is not recognized as a substrate by these enzymes, leading to high biological stability in serum and cell extracts.[8][10] |
| Chemical & pH Stability | The amide bonds of the PNA backbone are chemically robust and stable over a wide pH range.[1] | This stability allows for PNA use under a variety of experimental conditions, including those that might degrade natural nucleic acids. |
| Poor Cellular Uptake | Unmodified PNAs are hydrophilic and do not readily cross cell membranes.[1][11] | This is a significant hurdle for in vivo therapeutic applications. To overcome this, PNAs are often conjugated to cell-penetrating peptides (CPPs) to improve cytosolic delivery.[1][12][13] |
Synthesis and Characterization of PNA Oligomers
The synthesis of PNAs leverages well-established techniques from peptide chemistry, primarily solid-phase peptide synthesis (SPPS).[3][7][14] This allows for the controlled, sequential addition of PNA monomers to a growing chain anchored to a solid resin support.
Synthesis Strategies
Two primary protection chemistries are employed for SPPS of PNAs:
-
Boc/Z Chemistry: This was the original method, using tert-butyloxycarbonyl (Boc) for temporary protection of the N-terminal amine and benzyloxycarbonyl (Z or Cbz) for protecting the exocyclic amines of the nucleobases.[15] While often yielding high-purity oligomers, it requires harsh acidic conditions (e.g., trifluoromethanesulphonic acid) for final cleavage from the resin.[16][17]
-
Fmoc/Bhoc Chemistry: This is now the more common approach, utilizing the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the N-terminus and the acid-labile benzhydryloxycarbonyl (Bhoc) group for the nucleobases.[7][15] The milder conditions for Fmoc removal (typically with piperidine) make this method more compatible with sensitive modifications and automated synthesis.[16]
Purification and Characterization
Post-synthesis, crude PNA oligomers require rigorous purification and characterization to ensure quality and identity.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying PNA oligomers to a high degree.[18][19][20]
-
Characterization:
-
Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI-MS) is used to confirm the molecular weight of the synthesized PNA, verifying that the correct sequence has been assembled.[7][18]
-
UV-Vis Spectroscopy: The concentration of a PNA solution is determined by measuring its absorbance at 260 nm.[18] Thermal melting analysis (Tm), which monitors the change in absorbance with temperature, is used to assess the stability of PNA/DNA or PNA/RNA duplexes.
-
Case Study: The Chromogenic Substrate this compound
While the core of PNA technology lies in its ability to bind to nucleic acids, the flexible chemistry of its peptide-like backbone allows for a wide range of modifications. This compound is an example of a modified peptide, not a true PNA oligomer in the nucleic acid-binding sense, but its principles are rooted in peptide chemistry. It is designed as a specific tool for enzymatic assays.
The designation "pNA" in this context refers to para-nitroanilide (or 4-nitroanilide), a chromogenic reporter group, not Peptide Nucleic Acid. The molecule is a tripeptide (Alanine-Glutamine-Alanine) with an acetylated (Ac) N-terminus and a C-terminus conjugated to p-nitroanilide.
Chemical Structure and Properties of this compound
| Property | Value | Source |
| CAS Number | 201677-60-3 | |
| Molecular Formula | C19H29N7O7 | |
| Molecular Weight | 467.48 g/mol | |
| IUPAC Name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | |
| Storage Temperature | -15°C |
The core function of this molecule is to act as a substrate for a specific class of enzymes, likely aminopeptidases.[4][11] Aminopeptidases are proteases that cleave amino acids from the N-terminus of peptides.[11] The tripeptide sequence Ala-Gln-Ala serves as the recognition motif for the target enzyme. The critical component for its use in an assay is the amide bond linking the C-terminal alanine to the p-nitroanilide group.
Experimental Workflow: Enzymatic Activity Assay Using this compound
The utility of this compound is realized in a colorimetric enzymatic assay. The principle is straightforward: the intact substrate is colorless, but upon enzymatic cleavage of the C-terminal amide bond, free p-nitroaniline (pNA) is released. This product is yellow and has a strong absorbance maximum at approximately 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.[10]
Detailed Protocol for a General Aminopeptidase Assay
This protocol provides a framework for measuring the activity of an aminopeptidase using this compound. Optimization of buffer pH, temperature, and substrate concentration is essential for specific enzymes.
1. Reagent Preparation:
- Assay Buffer: Prepare a buffer appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5). The optimal pH is critical as enzyme activity is highly pH-dependent.
- Substrate Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO, as peptide-pNA substrates often have limited aqueous solubility. Store at -20°C.
- Enzyme Solution: Prepare a stock solution of the purified enzyme or biological sample (e.g., cell lysate) in assay buffer. Keep on ice. Create a series of dilutions to find a concentration that yields a linear reaction rate over time.
- Control/Blank: Assay buffer without enzyme.
- Positive Control: A known active enzyme preparation.
- Inhibitor Stock (Optional): If screening for inhibitors, dissolve compounds in DMSO.
2. Assay Execution (96-well plate format):
- Step 1: Add assay buffer to each well of a clear, flat-bottom 96-well microplate to a final volume of 200 µL (this will vary depending on other additions).
- Step 2: Add the enzyme dilution to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with the inhibitor for a set time (e.g., 15 minutes) at the assay temperature.
- Step 3: Pre-warm the plate to the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
- Step 4: To initiate the reaction, add the this compound substrate to all wells to reach a final desired concentration (e.g., 100 µM). The substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.
- Step 5: Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.
3. Data Acquisition and Analysis:
- Measurement: Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-20 minutes).
- Analysis:
- For each well, plot absorbance vs. time.
- Determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).
- Subtract the rate of the blank (non-enzymatic substrate hydrolysis) from all other rates.
- Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNA (~10,600 M-1cm-1 at 405 nm), c is the concentration, and l is the path length.
Causality Behind Experimental Choices
-
Why 405 nm? This wavelength corresponds to the absorbance maximum of the liberated yellow p-nitroaniline product, providing the highest sensitivity for detection.
-
Why control pH and Temperature? Enzymatic activity is exquisitely sensitive to pH and temperature. Using an optimal buffer and constant temperature ensures that the measured activity is reproducible and maximal.
-
Why a Kinetic Assay? Measuring the initial rate (V0) ensures that the measurement is taken when substrate is not limiting and product inhibition is negligible, accurately reflecting the enzyme's true catalytic power.
Visualization of the Enzymatic Assay Workflow
Caption: Workflow for a colorimetric enzymatic assay using a pNA substrate.
Broader Applications in Research and Drug Development
While this compound serves a specific role in enzyme characterization, the parent technology of Peptide Nucleic Acids has far-reaching implications.
-
Antisense and Antigene Therapeutics: PNAs can bind with high affinity to mRNA (antisense) to block translation or to DNA (antigene) to inhibit transcription.[10] Their nuclease resistance makes them attractive candidates for drug development.[10]
-
Diagnostic Probes: The high specificity of PNAs makes them ideal for use as probes in techniques like Fluorescence In Situ Hybridization (PNA-FISH) for detecting specific DNA or RNA sequences in cells, and in microarrays for gene expression analysis.[4]
-
PCR Clamping: PNA oligomers can be designed to bind to a wild-type DNA sequence so strongly that they prevent its amplification by PCR, thereby allowing for the selective amplification and detection of mutant alleles.
-
Enzyme Inhibitor Screening: Assays using chromogenic substrates like this compound are workhorses in high-throughput screening (HTS) campaigns to identify small molecule inhibitors of specific proteases, which are important targets in diseases ranging from cancer to viral infections.
Conclusion
This compound exemplifies the precision of chemically synthesized tools for biochemical investigation. As a chromogenic substrate, it provides a simple, robust method for quantifying the activity of specific aminopeptidases, a critical task in both basic research and drug discovery. It stands as a testament to the broader field of peptide and nucleic acid chemistry, where foundational molecules like Peptide Nucleic Acids continue to push the boundaries of diagnostics and therapeutics. The unique properties of PNAs—high affinity, specificity, and biological stability—ensure their continued development as next-generation molecular probes and therapeutic agents.
References
-
Wikipedia. Peptide nucleic acid. [Link]
-
Nielsen, P. E., & Egholm, M. (n.d.). An Introduction to Peptide Nucleic Acid. Caister Academic Press. [Link]
-
Gauthier, J., et al. (1998). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of Peptide Science, 4(4), 266-281. [Link]
-
Weiler, J., et al. (1997). Hybridisation based DNA screening on peptide nucleic acid (PNA) oligomer arrays. Nucleic Acids Research, 25(14), 2792-2799. [Link]
-
Gambari, R. (2001). Peptide-Nucleic Acids (PNA): a Tool for the Development of Gene Expression Modifiers. Current Pharmaceutical Biotechnology, 2(3), 235-248. [Link]
-
Nielsen, P. E. (1999). Progress in developing PNA as a gene-targeted drug. Pharmacology & Toxicology, 84(4), 149-153. [Link]
-
Panagene. (n.d.). PNA Synthesis Using Novel Self-Activated Monomers. [Link]
-
Jensen, K. K., et al. (1997). Kinetics for Hybridization of Peptide Nucleic Acids (PNA) with DNA and RNA Studied with the BIAcore Technique. Biochemistry, 36(16), 5072-5077. [Link]
-
Eurogentec. (n.d.). Peptide nucleic acids (PNAs). [Link]
-
PubChem. (n.d.). Enzymatic Assay: Enzyme activities were determined kinetically.... [Link]
-
Grokipedia. (n.d.). Peptide nucleic acid. [Link]
-
Scilit. (n.d.). Progress in Developing PNA as a Gene-Targeted Drug. [Link]
-
PeptaNova. (n.d.). Aminopeptidase Substrates. [Link]
-
Drag, M., et al. (2010). Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors. Journal of Biological Chemistry, 285(43), 33182-33190. [Link]
-
Saccà, B., et al. (2005). Insights into peptide nucleic acid (PNA) structural features: The crystal structure of a d-lysine-based chiral PNA–DNA duplex. Proceedings of the National Academy of Sciences, 102(29), 10107-10112. [Link]
-
PubChem. (n.d.). AC-Ala-pro-ala-pna. [Link]
-
Franz, A., et al. (2005). Transition metal derivatives of peptide nucleic acid (PNA) oligomers-synthesis, characterization, and DNA binding. Journal of Biological Inorganic Chemistry, 10(6), 663-672. [Link]
-
Guterstam, P., et al. (2008). Cell penetrating peptides: overview and applications to the delivery of oligonucleotides. Methods in Molecular Biology, 434, 255-268. [Link]
-
Ly, D. H. (n.d.). PNA Purification and Characterization. Carnegie Mellon University. [Link]
-
Rozners, E., & Moulder, J. (2015). Triplex-forming peptide nucleic acids as emerging ligands to modulate structure and function of complex RNAs. Accounts of Chemical Research, 48(5), 1294-1302. [Link]
-
ResearchGate. (n.d.). Chemical structure of a PNA oligomer and purification by RP-HPLC. [Link]
-
Nielsen, P. E. (1998). Solid Phase Synthesis of PNA Oligomers. In Peptide Nucleic Acids: Protocols and Applications. Horizon Scientific Press. [Link]
-
Sahu, B., et al. (2011). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules, 16(8), 6439-6462. [Link]
-
Oskolkov, N., et al. (2008). Cellular delivery of peptide nucleic acid by cell-penetrating peptides. Methods in Molecular Biology, 434, 269-282. [Link]
-
Lee, K., et al. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, Nucleotides & Nucleic Acids, 20(9), 1705-1721. [Link]
-
Głowacka, I. E., et al. (2004). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science, 10(9), 557-564. [Link]
-
Sforza, S., et al. (2017). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Molecules, 22(5), 788. [Link]
-
Christensen, L., et al. (1995). Solid-phase Synthesis of Peptide Nucleic Acids. Journal of Peptide Science, 1(3), 175-183. [Link]
Sources
- 1. The chemical synthesis of the chromogenic substrates, H-D-Val-L-Leu-L-Lys-p-nitroanilide (S2251) and H-D-Ile-L-Pro-L-ARG-p-nitroanilide (S2288) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid (PNA) is capable of enhancing hammerhead ribozyme activity with long but not with short RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyroglutamic acid p-nitroanilide, protease substrate - Forlabs Website [forlabs.co.uk]
- 4. Aminopeptidase Substrates › PeptaNova [peptanova.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pGlu-Phe-Leu p-nitroanilide proteasesubstrate 85901-57-1 [sigmaaldrich.com]
- 7. pNA Substrates › PeptaNova [peptanova.de]
- 8. academic.oup.com [academic.oup.com]
- 9. Subsite mapping of an acidic amino acid-specific endopeptidase from Streptomyces griseus, GluSGP, and protease V8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diapharma.com [diapharma.com]
- 11. scbt.com [scbt.com]
- 12. PNA-encoded protease substrate microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. The Rational Design of Therapeutic Peptides for Aminopeptidase N using a Substrate-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Aminopeptidase Fingerprints, an Integrated Approach for Identification of Good Substrates and Optimal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Peptide Synthesis Information, Custom Peptide Synthesis Services [biosyn.com]
Introduction: Deconstructing Ac-Ala-Gln-Ala-pNA
An In-Depth Technical Guide to the Mechanism of Action of Ac-Ala-Gln-Ala-pNA as a Chromogenic Protease Substrate
For Researchers, Scientists, and Drug Development Professionals
This compound (N-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide) is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for certain proteolytic enzymes. Its design is a prime example of chemical biology, where a biological molecule is tagged with a chemical reporter to facilitate the study of enzymatic activity. The core of this molecule is the tripeptide sequence Ala-Gln-Ala, which is recognized by specific proteases. The N-terminus is protected by an acetyl group (Ac) to prevent degradation by exopeptidases, ensuring that cleavage occurs at a specific internal site. The C-terminus is linked to a para-nitroaniline (pNA) moiety, which acts as a chromophore. In its intact state, this compound is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal alanine and the pNA group, free p-nitroaniline is released, which imparts a distinct yellow color to the solution. This color change can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
Core Mechanism of Action: Enzymatic Hydrolysis and Chromophore Release
The mechanism of action of this compound is centered on its function as a substrate for specific proteases, particularly serine proteases like neutrophil elastase. The process can be broken down into the following key steps:
-
Enzyme-Substrate Binding: The protease recognizes and binds to the Ala-Gln-Ala peptide sequence of the substrate. This recognition is highly specific and is dictated by the three-dimensional structure of the enzyme's active site, which accommodates the specific side chains and peptide backbone of the substrate.
-
Nucleophilic Attack: Within the enzyme's active site, a catalytic triad of amino acid residues (typically serine, histidine, and aspartate in serine proteases) initiates the cleavage. The serine residue, activated by the histidine, acts as a nucleophile and attacks the carbonyl carbon of the amide bond linking the C-terminal alanine to the pNA group.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Release of p-Nitroaniline: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond. The p-nitroaniline is released as the leaving group, and in the process, it acquires a proton from the histidine residue. The release of free p-nitroaniline is the key event that generates the chromogenic signal.
-
Deacylation and Enzyme Regeneration: The remainder of the peptide (Ac-Ala-Gln-Ala) is transiently acylated to the serine residue of the enzyme. A water molecule then enters the active site and hydrolyzes this acyl-enzyme intermediate, releasing the peptide product and regenerating the free, active enzyme, which can then bind to another substrate molecule and repeat the catalytic cycle.
The rate of p-nitroaniline release is directly proportional to the enzyme's activity under conditions where the substrate is not limiting. This principle forms the basis of quantitative enzyme assays using this compound.
Visualizing the Mechanism of Action
Caption: Enzymatic cleavage of this compound.
Experimental Protocol: Quantifying Protease Activity
This protocol outlines a standard method for determining the activity of a protease, such as neutrophil elastase, using this compound.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)
-
Purified protease of interest
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Reaction Setup:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the desired concentration of the protease to the appropriate wells. Include a negative control with no enzyme.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the enzyme to equilibrate.
-
-
Initiation of Reaction:
-
To start the reaction, add the this compound substrate to each well to a final concentration (e.g., 100 µM).
-
Immediately mix the contents of the wells.
-
-
Data Acquisition:
-
Place the microplate in a pre-warmed microplate reader.
-
Measure the absorbance at 405 nm every minute for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
For each well, plot the absorbance at 405 nm against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the well.
-
Workflow for Enzyme Activity Assay
Caption: Step-by-step workflow for the enzyme assay.
Applications in Research and Drug Development
The use of this compound and similar chromogenic substrates is widespread in both basic research and pharmaceutical development.
-
Enzyme Characterization: These substrates are invaluable for determining the kinetic parameters of proteases, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).
-
High-Throughput Screening (HTS): The simplicity and scalability of this assay make it ideal for HTS of large compound libraries to identify potential protease inhibitors. This is a critical step in the early stages of drug discovery for diseases where proteases are implicated, such as inflammatory diseases, cancer, and viral infections.
-
Diagnostic Applications: Assays based on chromogenic substrates can be adapted for diagnostic purposes to measure the levels of specific proteases in biological samples, which may serve as biomarkers for certain diseases.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₂₁H₃₀N₆O₇ | [1] |
| Molecular Weight | 494.5 g/mol | [1] |
| λmax of p-nitroaniline | 405 nm | |
| Molar Extinction Coefficient (ε) of p-nitroaniline | 8800 M⁻¹cm⁻¹ at 405 nm |
Conclusion
This compound is a powerful tool for the study of protease activity. Its mechanism of action, based on the enzymatic release of a chromogenic reporter, provides a simple, robust, and quantitative method for characterizing enzyme kinetics and for screening potential inhibitors. Understanding the principles behind its use is essential for researchers and drug development professionals working in fields where proteases play a critical role.
References
Sources
AC-Ala-gln-ala-pna synthesis and purification
An In-Depth Technical Guide to the Synthesis and Purification of AC-Ala-Gln-Ala-PNA
Introduction
Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA, where the sugar-phosphate backbone is replaced by a neutral, achiral N-(2-aminoethyl)glycine scaffold.[1][2] This unique structure confers remarkable properties, including high-affinity binding to complementary nucleic acid sequences and exceptional resistance to enzymatic degradation, making PNAs invaluable tools in diagnostics, molecular biology, and therapeutic development.[3][] To enhance their functionality, PNAs are often conjugated with other molecules, such as peptides, to improve properties like cellular uptake or solubility.[5][6]
This guide provides a comprehensive, in-depth technical overview of the synthesis and purification of a specific peptide-PNA chimera: This compound . This molecule consists of an N-terminally acetylated tripeptide (Alanine-Glutamine-Alanine) linked to a PNA monomer backbone. The methodology described herein is grounded in established solid-phase synthesis principles, providing researchers and drug development professionals with a robust framework for its production.
Strategic Synthesis Overview
The synthesis of this compound is most efficiently performed using a solid-phase approach, a technique that builds the molecule step-by-step on an insoluble resin support.[5][7] This strategy simplifies purification by allowing excess reagents and by-products to be washed away after each reaction step. The overall workflow, based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, is depicted below.
Sources
- 1. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]
- 2. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase Synthesis of PNA-Peptide Conjugates - Creative Peptides [pna.creative-peptides.com]
- 6. Modified Peptide Nucleic Acid Monomers - Creative Peptides [pna.creative-peptides.com]
- 7. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ac-Ala-Gln-Ala-pNA: A Chromogenic Substrate for Probing Neutrophil Elastase Activity
Abstract
This technical guide provides an in-depth exploration of Ac-Ala-Gln-Ala-pNA, a synthetic chromogenic substrate, and its application in the study of Human Neutrophil Elastase (HNE). As a key serine protease involved in the innate immune response, the dysregulation of HNE is a hallmark of numerous inflammatory diseases, making it a high-value target for therapeutic intervention. This document moves beyond simple protocols to explain the causal biochemistry, guide experimental design for enzyme kinetics and inhibitor screening, and place the utility of this substrate within the broader context of inflammatory disease pathology. We will detail self-validating experimental workflows, provide methodologies for robust data interpretation, and ground all claims in authoritative scientific literature.
The Scientific Imperative: Understanding Neutrophil Elastase
Neutrophil Elastase (NE, EC 3.4.21.37) is a potent serine protease stored in the azurophilic granules of neutrophils.[1] Upon neutrophil activation during an immune response, NE is released into the extracellular space where its primary function is to degrade proteins of invading pathogens.[2][3] However, its activity is not strictly confined to foreign microbes. NE possesses a broad substrate specificity and can cleave a wide array of host extracellular matrix (ECM) proteins, including elastin, collagen, and fibronectin.[4][5]
Under physiological conditions, the activity of extracellular NE is tightly regulated by endogenous inhibitors, primarily α1-antitrypsin.[6] An imbalance between NE and its inhibitors, due to either excessive NE release or a deficiency in inhibitors, leads to uncontrolled proteolytic degradation of host tissues.[2] This pathological activity is a key driver in the progression of numerous chronic inflammatory diseases, including:
This direct link to pathology makes NE a critical biomarker and a prime target for the development of novel anti-inflammatory therapeutics.[2][5] The ability to accurately quantify NE activity is therefore fundamental to both basic research and drug discovery in this field.
The Tool: Principle of the this compound Chromogenic Assay
This compound is a synthetic oligopeptide specifically designed to be recognized and cleaved by Neutrophil Elastase. Its utility lies in the covalent attachment of a chromophore, p-nitroanilide (pNA), to the C-terminus of the peptide sequence.
Mechanism of Action: In its intact, substrate form, the this compound molecule is colorless. The amide bond linking the terminal alanine residue to the p-nitroanilide group is the target for NE's proteolytic activity. When NE cleaves this bond, it liberates free p-nitroaniline. This product has a distinct yellow color and strongly absorbs light at a wavelength of 405-410 nm.[9]
The rate of the formation of yellow p-nitroaniline, measured as the change in absorbance over time (ΔAbs/min), is directly proportional to the enzymatic activity of Neutrophil Elastase in the sample.[10] This principle allows for simple, continuous, and quantitative monitoring of NE activity using a standard spectrophotometer or plate reader.
Caption: High-throughput screening workflow for NE inhibitors.
1. Reagent Preparation:
-
NE Assay Buffer, Substrate Stock, Working Substrate Solution: Prepare as in Protocol 1.
-
NE Enzyme Stock: Prepare a stock solution of purified human neutrophil elastase in NE Assay Buffer. The final concentration in the assay should result in a robust linear rate (e.g., ΔAbs of 0.2-0.8 over 30 min).
-
Test Compounds: Prepare serial dilutions of your test compounds in a suitable solvent (e.g., DMSO), then dilute further in NE Assay Buffer. Ensure the final solvent concentration is consistent across all wells (e.g., <1%).
-
Inhibitor Control: A known NE inhibitor (e.g., Sivelestat or SPCK) should be included as a positive control for inhibition. [11] 2. Assay Procedure (96-well plate format):
-
Layout Plate: Designate wells for:
-
100% Activity Control: NE + Substrate + Vehicle (e.g., DMSO).
-
Test Compound Wells: NE + Substrate + Test Compound.
-
Positive Control: NE + Substrate + Known Inhibitor.
-
No-Enzyme Control: Substrate + Vehicle (no NE).
-
-
Add 50 µL of NE Assay Buffer to all wells.
-
Add 25 µL of Test Compound, Vehicle, or Positive Control to the appropriate wells.
-
Add 25 µL of NE Enzyme Stock to all wells except the No-Enzyme Control.
-
Pre-incubation: Mix gently and incubate the plate for 5 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 100 µL of Working Substrate Solution to all wells.
-
Kinetic Measurement: Immediately begin kinetic reading at 405 nm for 30 minutes at 37°C.
3. Data Analysis:
-
Calculate the reaction rate (V₀) for each well as described in Protocol 1.
-
Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
Authoritative Grounding & Broader Context
The role of NE extends beyond simple ECM degradation. It is an active participant in inflammatory signaling. For example, NE can cleave and activate certain chemokines and cytokine precursors, amplifying the inflammatory response. [2]It can also degrade opsonins and cell surface receptors, thereby modulating the function of other immune cells. [4]This positions NE as a central, and powerful, regulator in the complex network of inflammation. Developing inhibitors using tools like this compound is a strategy to intervene at a key node in this pathological process.
Caption: The role of NE in tissue damage and inflammatory signaling.
References
-
Döring G. (1994). The Role of Neutrophil Elastase in Chronic Inflammation. American Journal of Respiratory and Critical Care Medicine, 150:8114-7.
-
Döring, G. (1994). The role of neutrophil elastase in chronic inflammation. PubMed.
-
Jie, Z., et al. (n.d.). Neutrophil elastase: From mechanisms to therapeutic potential. PMC - NIH.
-
Taggart, C. (n.d.). Neutrophil elastase-mediated lung disease. Icahn School of Medicine at Mount Sinai.
-
Wang, Y., et al. (2024). Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. NIH.
-
Sigma-Aldrich. (n.d.). Neutrophil Elastase Inhibitor Screening Kit. Sigma-Aldrich.
-
Sigma-Aldrich. (n.d.). Neutrophil Elastase Inhibitor Screening Kit Sufficient for 100 Fluorometric tests. Sigma-Aldrich.
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience.
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. BPS Bioscience.
-
Abcam. (n.d.). Neutrophil Elastase Inhibitor Screening Kit (Fluorometric) (ab118971). Abcam.
-
Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit - NET. Cayman Chemical.
-
Sigma-Aldrich. (n.d.). Neutrophil Elastase Activity Assay Kit (Fluorometric) (MAK246) - Technical Bulletin. Sigma-Aldrich.
-
Cayman Chemical. (n.d.). Neutrophil Elastase Activity Assay Kit. Cayman Chemical.
-
GoldBio. (n.d.). Chromogenic Substrates Overview. GoldBio.
-
Kasperkiewicz, P., et al. (2014). Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling. PNAS.
-
PeptaNova. (n.d.). pNA Substrates. PeptaNova.
-
Gauthier, A., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. PMC - NIH.
-
Feinstein, G., et al. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase. PubMed.
-
Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide. Sigma-Aldrich.
Sources
- 1. pnas.org [pnas.org]
- 2. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.mssm.edu [scholars.mssm.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. atsjournals.org [atsjournals.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. goldbio.com [goldbio.com]
- 11. content.abcam.com [content.abcam.com]
An In-Depth Technical Guide to the Substrate Specificity of AC-Ala-Gln-Ala-pNA
This guide provides a comprehensive technical overview of the chromogenic substrate Acetyl-Alanine-Glutamine-Alanine-para-nitroanilide (AC-Ala-Gln-Ala-pNA). It is intended for researchers, scientists, and drug development professionals who are characterizing serine proteases, particularly neutrophil elastase and proteinase 3. This document delves into the core principles of its substrate specificity, provides detailed experimental protocols, and explains the rationale behind its application in enzyme kinetics and inhibitor screening.
Introduction: The Role of Chromogenic Substrates in Protease Research
The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding a vast array of physiological and pathological processes. Chromogenic substrates are invaluable tools in this field, offering a straightforward and continuous method for monitoring enzyme activity.[1] The core principle involves a synthetic peptide sequence, which mimics a natural cleavage site, linked to a chromophore. Upon enzymatic cleavage of the peptide bond, the chromophore is released, resulting in a measurable color change. The rate of this color change is directly proportional to the enzyme's activity.[2]
This compound is a synthetic peptide substrate designed to be recognized and cleaved by specific serine proteases. The para-nitroanilide (pNA) moiety serves as the chromogenic reporter group. In its peptide-bound form, pNA is colorless. However, upon hydrolysis, free pNA is released, which imparts a yellow color to the solution and exhibits a strong absorbance at approximately 405 nm. This allows for the sensitive detection of enzymatic activity using a standard spectrophotometer or microplate reader.[3]
The Basis of Substrate Specificity: An Enzymatic Perspective
The utility of this compound is rooted in its specific amino acid sequence, which is preferentially recognized by certain proteases. The primary targets for this substrate are two key serine proteases found in the azurophilic granules of neutrophils: Neutrophil Elastase (NE) and Proteinase 3 (PR3).[4][5] Both enzymes play critical roles in the innate immune response but are also implicated in the pathology of various inflammatory diseases.[6]
Neutrophil Elastase (NE)
Human Neutrophil Elastase (HNE) is a serine protease with broad substrate specificity.[5] Its active site contains a catalytic triad of histidine, aspartate, and serine residues, which is characteristic of serine proteases. The substrate-binding cleft of HNE has several subsites (S4, S3, S2, S1, S1', S2', etc.) that accommodate the amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). The specificity of HNE is largely determined by the S1 subsite, which preferentially binds small, aliphatic amino acid residues such as alanine and valine at the P1 position.[4] The Ala residue at the P1 position of this compound fits well into the hydrophobic S1 pocket of HNE. The Gln at P2 and Ala at P3 also contribute to the binding affinity and catalytic efficiency. The flexibility of the S2 subsite of HNE can accommodate a variety of residues, further contributing to its broad specificity.[7]
Proteinase 3 (PR3)
Proteinase 3 is another serine protease with significant structural and functional homology to HNE.[4] Similar to HNE, PR3 prefers small aliphatic amino acids at the P1 position, making the C-terminal Alanine of this compound a suitable recognition site.[4] While both enzymes can cleave this substrate, their kinetic parameters (Km and kcat) may differ, reflecting subtle differences in their active site topographies.[8] Understanding these kinetic differences is crucial for dissecting the individual contributions of these enzymes in complex biological samples.
Experimental Protocols for the Use of this compound
The following protocols provide a framework for utilizing this compound to measure protease activity. It is essential to empirically determine the optimal conditions for each specific enzyme and experimental setup.
Materials and Reagents
-
This compound Substrate: Lyophilized powder.
-
Enzyme: Purified neutrophil elastase or proteinase 3.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5 (or another buffer system optimal for the enzyme of interest).
-
Solvent for Substrate Stock: Dimethyl sulfoxide (DMSO).
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Preparation of Solutions
-
Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Enzyme Working Solution: Dilute the purified enzyme in assay buffer to a concentration that yields a linear rate of substrate hydrolysis over the desired assay time. This needs to be determined empirically.
-
Assay Buffer: Prepare the buffer and adjust the pH to the desired value.
Enzyme Activity Assay Protocol
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
X µL of Assay Buffer
-
10 µL of Substrate Stock Solution (diluted in assay buffer to the desired final concentration)
-
Make up the volume to 190 µL with Assay Buffer.
-
-
Temperature Equilibration: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add 10 µL of the Enzyme Working Solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-30 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Plot the absorbance at 405 nm against time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction. The slope of this linear portion is the rate of reaction (ΔAbs/min).
-
Convert Absorbance to Molar Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of pNA production. The molar extinction coefficient (ε) for pNA at 405 nm is 8,800 M⁻¹cm⁻¹.[2]
-
Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) can then be calculated.
Visualizing the Process: Workflow and Mechanism
To better illustrate the experimental process and the underlying enzymatic mechanism, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound.
Caption: General experimental workflow for a chromogenic protease assay.
Quantitative Data Summary
While specific kinetic data for this compound with neutrophil elastase and proteinase 3 are not extensively published in readily available literature, the table below provides a template for how such data should be presented. Researchers should generate this data empirically for their specific experimental conditions.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Neutrophil Elastase | This compound | TBD | TBD | TBD | 7.5 - 8.5 |
| Proteinase 3 | This compound | TBD | TBD | TBD | 7.5 - 8.5 |
| Reference Enzyme | Reference Substrate | Value | Value | Value | Value |
TBD: To Be Determined experimentally.
Conclusion: A Versatile Tool for Protease Research
This compound is a valuable tool for the study of serine proteases, particularly neutrophil elastase and proteinase 3. Its specificity is dictated by the preference of these enzymes for small aliphatic residues at the P1 position. The chromogenic pNA reporter group allows for a simple, continuous, and quantitative assay of enzyme activity. By following the detailed protocols and understanding the principles of substrate recognition outlined in this guide, researchers can effectively utilize this substrate for enzyme characterization, inhibitor screening, and furthering our understanding of the roles of these important proteases in health and disease.
References
-
Hansen, G., Gielen-Haertwig, H., Reinemer, P., Schomburg, D., Harrenga, A., & Niefind, K. (2011). Unexpected active-site flexibility in the structure of human neutrophil elastase in complex with a new dihydropyrimidone inhibitor. RCSB PDB. Available from: [Link]
-
Sino Biological. Neutrophil Elastase General Information. Available from: [Link]
-
Rao, N. V., Wehner, N. G., Marshall, B. C., Gray, W. R., Gray, B. H., & Hoidal, J. R. (1991). Characterization of proteinase-3 (PR-3), a neutrophil serine proteinase. Structural and functional properties. The Journal of biological chemistry, 266(15), 9540–9548. Available from: [Link]
-
Wikipedia. Neutrophil elastase. Available from: [Link]
-
Sinha, S., Watorek, W., Karr, S., Giles, J., Bode, W., & Travis, J. (1987). Primary structure of human neutrophil elastase. Proceedings of the National Academy of Sciences, 84(8), 2228-2232. Available from: [Link]
-
Watorek, W. (2015). Primary structure of human neutrophil elastase. ResearchGate. Available from: [Link]
-
Csernok, E., Szymkowiak, C., Mistry, N., & Gross, W. L. (1999). A proportion of proteinase 3 (PR3)-specific anti-neutrophil cytoplasmic antibodies (ANCA) only react with PR3 after cleavage of its N-terminal activation dipeptide. Clinical and experimental immunology, 115(2), 249–253. Available from: [Link]
-
National Center for Biotechnology Information. Protease Assays. In: Assay Guidance Manual. Available from: [Link]
-
Gabillet, J., Martin, M., Gauthier, F., & Witko-Sarsat, V. (2015). Proteinase 3 Is a Phosphatidylserine-binding Protein That Affects the Production and Function of Microvesicles. The Journal of biological chemistry, 290(26), 16178–16193. Available from: [Link]
-
Wikipedia. Proteinase 3. Available from: [Link]
-
Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and haemostasis, 38(4), 776–792. Available from: [Link]
-
PNA Bio. Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Available from: [Link]
-
MDPI. Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. Available from: [Link]
-
Lee, K., & Cho, Y. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, nucleotides & nucleic acids, 20(9), 1705–1721. Available from: [Link]
-
Liberek, B., Golebiowski, A., & Smiatacz, Z. (1998). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Polish journal of chemistry, 72(1), 139-144. Available from: [Link]
-
van der Geld, Y. G., Hellmark, T., & Wieslander, J. (2002). What you should know about PR3-ANCA: Conformational requirements of proteinase 3 (PR3) for enzymatic activity and recognition by PR3-ANCA. ResearchGate. Available from: [Link]
-
Saladino, R., Botta, G., & Di Mauro, E. (2019). Multicomponent Synthesis of C(8)‐Substituted Purine Building Blocks of Peptide Nucleic Acids from Prebiotic Compounds. ChemistryOpen, 8(5), 603–610. Available from: [Link]
-
Christensen, L., Fitzpatrick, R., Gildea, B., Petersen, K. H., Hansen, H. F., Koch, T., Egholm, M., Buchardt, O., Nielsen, P. E., Coull, J., & Berg, R. H. (1995). Solid-phase synthesis of peptide nucleic acids. Journal of peptide science, 1(3), 175–183. Available from: [Link]
-
Ying, Q. L., & Simon, S. R. (1993). Kinetics of the inhibition of proteinase 3 by elafin. Biochemistry, 32(23), 6056–6062. Available from: [Link]
-
Ramachandran, R., Mihara, K., Anborgh, P. H., Bouvier, M., & Hollenberg, M. D. (2011). Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1). The Journal of biological chemistry, 286(29), 26033–26046. Available from: [Link]
-
Poncz, L., Jentoft, N., Ho, M. C., & Dearborn, D. G. (1987). Kinetics of proteolysis of hog gastric mucin by human neutrophil elastase and by Pseudomonas aeruginosa elastase. Infection and immunity, 55(4), 859–864. Available from: [Link]
-
Taggart, C. C., Lowe, G. J., Greene, C. M., Mulgrew, A. T., O'Neill, S. J., & McElvaney, N. G. (2000). Kinetics of the inhibition of neutrophil proteinases by recombinant elafin and pre-elafin (trappin-2) expressed in Pichia pastoris. The Journal of biological chemistry, 275(34), 26251–26257. Available from: [Link]
-
Taggart, C., & McElvaney, N. G. (2018). Neutrophil Elastase and Chronic Lung Disease. Annals of the American Thoracic Society, 15(Supplement 2), S99–S104. Available from: [Link]
-
Jissendi-Tchofo, P., & de la Torre, C. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules (Basel, Switzerland), 24(12), 2237. Available from: [Link]
Sources
- 1. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Neutrophil elastase - Wikipedia [en.wikipedia.org]
- 6. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Kinetics of the inhibition of proteinase 3 by elafin - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of AC-Ala-gln-ala-pna
An In-Depth Technical Guide to Ac-Ala-Gln-Ala-pNA: Properties, Analysis, and Application
Abstract
This technical guide provides a comprehensive overview of the N-acetylated tripeptide chromogenic substrate, this compound (N-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide). Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, quality control, and practical applications of this specialized peptide. We will explore the rationale behind its structural design, provide detailed protocols for its use in enzymatic assays, and offer field-proven insights into its handling and storage to ensure experimental reproducibility and integrity. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application.
Part 1: Molecular Profile and Physicochemical Properties
Introduction to Peptide-pNA Chromogenic Substrates
Peptide-pNA (p-nitroanilide) conjugates are invaluable tools in biochemistry and diagnostics, serving as chromogenic substrates for the detection and quantification of proteolytic enzyme activity.[1] The core principle lies in the covalent linkage of a specific peptide sequence to a p-nitroaniline (pNA) reporter group. The peptide sequence is designed to be recognized and cleaved by a target protease. In its conjugated form, this compound is colorless.[2] Upon enzymatic hydrolysis of the amide bond between the C-terminal amino acid (Alanine) and the pNA moiety, the yellow-colored p-nitroaniline is released.[2] The rate of this color change, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.
Structural Characterization of this compound
The functionality of this compound is a direct result of its specific chemical architecture. Each component is deliberately chosen to confer specific properties essential for its role as a reliable enzymatic substrate.[2]
-
Acetyl (Ac) Group: The N-terminus is capped with an acetyl group. This modification is critical as it prevents degradation by exopeptidases, specifically aminopeptidases, which could otherwise cleave the peptide from the N-terminus. This ensures that the observed cleavage is attributable to the target endopeptidase that recognizes the internal peptide sequence.[2]
-
Ala-Gln-Ala Tripeptide Sequence: This sequence provides the specificity for the target enzyme. The combination of small, hydrophobic alanine (Ala) residues and the polar, hydrophilic glutamine (Gln) residue influences the substrate's conformation and interaction with the enzyme's active site.[2][3][4]
-
p-Nitroanilide (pNA) Moiety: Linked via an amide bond to the C-terminal alanine, the pNA group functions as the chromogenic reporter. Cleavage of this specific amide bond is the event that is measured.[2]
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 201677-60-3 | [5][] |
| Molecular Formula | C₁₉H₂₉N₇O₇ | [2][] |
| Molecular Weight | 467.48 g/mol | [] |
| IUPAC Name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane | [] |
| Purity (Typical) | >95% (as determined by HPLC) | [] |
| Appearance | White to off-white lyophilized powder | [7] |
| Storage Temperature | -20°C or -15°C | [][7] |
| λmax (Released pNA) | ~405-410 nm | [2][8] |
| Molar Extinction (ε) of pNA | 1.08 × 10⁴ M⁻¹cm⁻¹ at 430 nm | [2] |
Detailed Properties
-
Solubility: As a peptide-like molecule, the solubility of this compound is nuanced. The presence of two hydrophobic alanine residues and the aromatic pNA group contrasts with the polar glutamine residue.[2][3][4] It generally exhibits poor solubility in aqueous buffers alone. For this reason, organic co-solvents are required to prepare stock solutions. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are commonly used.[8] When preparing working solutions, the final concentration of the organic solvent in the assay must be considered to avoid enzyme inhibition or denaturation. It is always recommended to test solubility on a small scale before dissolving the entire sample.
-
Stability: In its lyophilized form, this compound is stable for years when stored properly at -20°C and protected from light and moisture.[7] Peptides are hygroscopic, so it is crucial to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water absorption.[9][10] Peptide solutions have a much more limited shelf-life. The glutamine residue can undergo deamidation, and the peptide backbone can be susceptible to hydrolysis, particularly at non-neutral pH.[7] Therefore, it is strongly advised to prepare stock solutions fresh or, if necessary, store them in small, single-use aliquots at -20°C or -80°C for short periods.[7][10] Avoid repeated freeze-thaw cycles.[7]
-
Spectral Characteristics: The intact substrate, this compound, is essentially colorless and does not absorb light significantly in the visible range. The key spectral feature is the absorbance of the released product, p-nitroaniline, which is bright yellow. This product has a characteristic absorbance maximum around 405-410 nm, a wavelength conveniently available on most plate readers and spectrophotometers.[2][8] This allows for a continuous, real-time assay where the increase in absorbance at this wavelength is monitored over time.
Part 2: Synthesis and Quality Control
Synthesis Methodology
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2][11] The synthesis proceeds from the C-terminus to the N-terminus. The process begins with p-nitroaniline linked to a solid support resin. Subsequently, Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH) are sequentially coupled and deprotected. The final step involves the acetylation of the N-terminal alanine.
Analytical Characterization
Ensuring the purity and identity of the substrate is paramount for reliable and reproducible experimental results.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the final product.[12] The peptide is separated on a C18 column using a gradient of an organic solvent (typically acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA).[12] A pure sample should yield a single major peak. Purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks detected.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[13] Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly employed to confirm that the observed mass matches the calculated mass of this compound (467.48 Da).[13][14]
Part 3: Practical Applications and Experimental Protocols
Primary Application: A Chromogenic Substrate for Protease Activity
The principal application of this compound is in the study of proteases, particularly acylaminoacyl peptidases (APH) and other enzymes that recognize and cleave the specific tripeptide sequence.[2] It is widely used for:
-
Enzyme Kinetics: Determining key kinetic parameters such as Kₘ (Michaelis constant) and kcat (catalytic rate).
-
Inhibitor Screening: Identifying and characterizing potential inhibitors of a target protease by measuring the reduction in the rate of pNA release.[2]
-
Enzyme Activity Quantification: Measuring the concentration of active enzyme in biological samples.
Mechanism of Action
The enzymatic assay is based on a simple, two-step process: binding and cleavage. The enzyme recognizes and binds to the peptide portion of the substrate, forming an enzyme-substrate complex. Catalytic hydrolysis of the amide bond between the C-terminal alanine and the pNA group then occurs, releasing the p-nitroaniline product.
Caption: Enzymatic cleavage of this compound.
Detailed Protocol: Spectrophotometric Enzyme Activity Assay
This protocol provides a robust framework for measuring protease activity. It must be optimized for the specific enzyme and experimental conditions.
Causality Statement: The choice of buffer, pH, and temperature is dictated by the optimal conditions for the enzyme being studied, not the substrate. The substrate concentration is chosen to be near the Kₘ value for kinetic studies or at saturating levels for inhibitor screening to ensure the reaction rate is dependent on enzyme or inhibitor concentration, respectively.
Materials:
-
This compound
-
DMSO (spectrophotometric grade)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl; must be optimized for the enzyme of interest)
-
Purified enzyme or biological sample
-
96-well microplate (clear, flat-bottom)
-
Microplate reader with absorbance detection at 405 nm
Caption: Experimental workflow for a protease kinetic assay.
Step-by-Step Methodology:
-
Prepare Substrate Stock Solution: Dissolve lyophilized this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM). Rationale: DMSO is used to overcome the poor aqueous solubility of the substrate.
-
Prepare Working Solutions: On the day of the experiment, dilute the enzyme to the desired concentrations in pre-warmed Assay Buffer. Prepare a working substrate solution by diluting the DMSO stock into the Assay Buffer. The final DMSO concentration in the assay should be kept low (typically ≤ 2%) to minimize effects on enzyme activity.
-
Assay Setup (96-well plate):
-
Add Assay Buffer to each well.
-
Add the working substrate solution to each well. Include "no enzyme" control wells containing only buffer and substrate to measure background hydrolysis.
-
Total volume per well is typically 100-200 µL.
-
-
Initiate Reaction: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding the enzyme solution to the appropriate wells. Mix gently.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-60 minutes.
Data Analysis and Interpretation
The primary output is a plot of absorbance versus time. The initial, linear portion of this curve represents the initial reaction velocity (V₀).
-
Calculate the Rate: Determine the slope of the linear portion of the plot (ΔAbs/Δt) for each reaction.
-
Convert to Molarity: Use the Beer-Lambert law (A = εcl) to convert the rate from absorbance units per minute to molar concentration per minute.
-
Rate (M/min) = (ΔAbs/min) / (ε × l)
-
Where:
-
ε is the molar extinction coefficient of pNA (~10,000 M⁻¹cm⁻¹ is a reasonable approximation, but should be determined empirically under the exact assay conditions).
-
l is the path length of the solution in the well (cm). This can be determined by measuring the absorbance of a known volume of a colored solution or obtained from the instrument manufacturer.
-
-
-
Kinetic Analysis: Plot the calculated rates against substrate concentration to determine Kₘ and Vmax using Michaelis-Menten analysis, or plot against inhibitor concentration to determine IC₅₀ values.
Part 4: Handling and Storage
Proper handling and storage are critical for the longevity and performance of this compound. Neglecting these procedures can lead to degradation of the compound and non-reproducible results.
Best Practices for Lyophilized Compound
-
Storage: Store the vial at -20°C in a desiccated, dark environment.[7][10]
-
Handling: Before opening, allow the vial to warm to room temperature inside a desiccator (approx. 20-30 minutes).[9] This prevents condensation of atmospheric moisture onto the hygroscopic powder. Weigh the desired amount quickly in a low-humidity environment and tightly reseal the vial.[9]
Preparation and Storage of Stock Solutions
-
Solvent: Use anhydrous, high-purity DMSO or DMF for preparing the master stock solution.[8]
-
Storage: The shelf-life of peptides in solution is limited.[7] If storage is unavoidable, dispense the stock solution into small, single-use aliquots in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7][10] Before use, thaw an aliquot completely and vortex gently to ensure homogeneity.
References
-
PubChem. (n.d.). AC-Ala-pro-ala-pna. Retrieved from [Link]
- Suga, H., & He, C. (2018). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules, 23(2), 287.
-
PeptaNova. (n.d.). pNA Substrates. Retrieved from [Link]
- Shiraishi, T., & Nielsen, P. E. (2016). Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications. Future medicinal chemistry, 8(9), 1005–1023.
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
- Lee, K., Zhang, L., & Suga, H. (2001). Synthesis and binding affinity of a chiral PNA analogue. Nucleosides, nucleotides & nucleic acids, 20(9), 1705–1721.
- Topham, C., & Jayalath, P. (2016). A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding. Cardiff University.
- Manicardi, A., & Corradini, R. (2018). Peptide nucleic acids harness dual information codes in a single molecule.
- Zabłocka, M., et al. (2000). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of peptide science, 6(9), 459-466.
- Hyrup, B., & Nielsen, P. E. (1996). Peptide Nucleic Acids (PNA): Synthesis, Properties and Potential Applications. Bioorganic & medicinal chemistry, 4(1), 5-23.
- Ly, D. H., et al. (2002). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Journal of the American Chemical Society, 124(10), 2155–2163.
-
Wikipedia. (n.d.). Peptide nucleic acid. Retrieved from [Link]
- Feinstein, G., Kupfer, A., & Sokolovsky, M. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase.
- Sforza, S., et al. (2018). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Molecules, 23(1), 133.
- Gilar, M. (1999). High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids.
- Wieczorek, R., & Zielenkiewicz, W. (2005). Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide. Journal of molecular modeling, 11(4-5), 320–326.
-
PubChem. (n.d.). Gln-Ala. Retrieved from [Link]
- Bentzley, C. M., et al. (1996). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Analytical chemistry, 68(13), 2141–2146.
- Wang, Y. (1998). HPLC as a method for purifying and identifying PNAs. American University.
-
ResearchGate. (n.d.). Shows the HPLC diagram of the c-myc PNA synthesized on the peptide ABI.... Retrieved from [Link]
- Schrader, M., et al. (2007). New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(9), 1649–1658.
- Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- Macadangdang, B., et al. (2021). The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System. International journal of molecular sciences, 22(11), 5655.
-
PubChem. (n.d.). L-Alanine. Retrieved from [Link]
-
The TP53 Database. (n.d.). Amino Acid Properties. Retrieved from [Link]
- Manicardi, A., & Corradini, R. (2018). Peptide nucleic acids harness dual information codes in a single molecule.
Sources
- 1. pNA Substrates › PeptaNova [peptanova.de]
- 2. Buy this compound | 201677-60-3 [smolecule.com]
- 3. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amino Acid Properties [tp53.cancer.gov]
- 5. This compound | 201677-60-3 [chemicalbook.com]
- 7. genscript.com [genscript.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 11. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 12. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-Ala-gln-ala-pna peptide nucleic acid conjugate
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of AC-Ala-Gln-Ala-PNA Conjugates
Introduction
Peptide Nucleic Acids (PNAs) represent a paradigm shift in the field of synthetic oligonucleotides, offering profound potential for therapeutic and diagnostic applications.[1][2] First conceived in 1991, PNAs are DNA/RNA mimics that replace the natural sugar-phosphate backbone with a charge-neutral N-(2-aminoethyl)glycine polyamide structure.[3][4] This fundamental alteration confers remarkable biophysical properties, including high-affinity, sequence-specific hybridization to target DNA and RNA, and exceptional resistance to enzymatic degradation by nucleases and proteases.[3][5][6] These attributes make PNAs compelling candidates for antigene and antisense therapies, where they can modulate gene expression by sterically hindering the processes of transcription and translation.[1][7]
Despite their promise, the therapeutic utility of unmodified PNAs is often constrained by poor solubility and inefficient cellular uptake, owing to their neutral charge and molecular size.[1][5] A validated and widely adopted strategy to surmount these barriers is the covalent conjugation of PNAs to peptides.[2][] While much research has focused on highly cationic cell-penetrating peptides (CPPs) to facilitate endocytosis, the broader potential of other peptide classes remains an area of active investigation.[9][10]
This guide focuses on a specific model system: a PNA oligomer conjugated to the N-terminally acetylated tripeptide, Acetyl-Alanine-Glutamine-Alanine (AC-Ala-Gln-Ala). The selection of this short, polar, but uncharged peptide allows for the exploration of functionalities beyond simple electrostatic-driven cellular uptake. The N-terminal acetylation neutralizes the terminal amine, ensuring the peptide conjugate lacks a positive charge. The glutamine residue enhances polarity and solubility, while the alanine residues provide structural simplicity. This conjugate serves as an excellent tool for dissecting the intrinsic properties of the PNA moiety and exploring peptide-driven enhancements in solubility and bioavailability, distinct from the mechanisms employed by traditional CPPs.
As a senior application scientist, this document provides not just a series of protocols, but a cohesive guide grounded in mechanistic principles and field-proven insights. We will delve into the synthesis, purification, and characterization of the this compound conjugate, followed by a robust framework for evaluating its biological activity, thereby equipping researchers and drug developers with the knowledge to leverage this powerful technology.
Section 1: Fundamental Principles of PNA-Peptide Conjugates
The PNA Backbone: A Structural Innovation
The defining feature of a PNA is its pseudopeptide backbone composed of repeating N-(2-aminoethyl)glycine units linked by peptide bonds.[3] The standard nucleobases (Adenine, Guanine, Cytosine, and Thymine) are attached to this backbone via a methylene carbonyl linker.[3][4] This design elegantly mimics the spacing of nucleobases in natural nucleic acids while eliminating the negatively charged phosphodiester backbone.[3] This charge neutrality is the cornerstone of PNA's enhanced hybridization properties, as it removes the electrostatic repulsion that destabilizes DNA-DNA and DNA-RNA duplexes, particularly under low-salt conditions.[1][11]
Biophysical Properties and Advantages
The unique structure of PNAs gives rise to several advantageous properties:
-
High Binding Affinity: PNA/DNA and PNA/RNA duplexes exhibit significantly higher thermal stability (higher melting temperature, Tm) compared to their natural counterparts.[1][4] This strong binding allows for the use of shorter oligomers and enables targeting of structured regions of DNA and RNA.
-
Superior Specificity: PNA hybridization is more sensitive to base-pair mismatches than DNA. A single mismatch in a PNA/DNA duplex can cause a much larger drop in Tm, leading to enhanced sequence discrimination.[3]
-
Enzymatic Stability: The unnatural polyamide backbone is not recognized by nucleases or proteases, rendering PNAs highly resistant to degradation in cellular extracts and serum.[3][5] This confers a significantly longer biological half-life, a critical attribute for any therapeutic agent.
-
Versatile Binding Modes: PNAs can bind to single-stranded RNA or DNA via Watson-Crick base pairing. Furthermore, they can invade double-stranded DNA through various mechanisms, including triplex formation and duplex invasion, to form highly stable PNA/DNA complexes, making them potent tools for antigene applications.[1][12][13]
Rationale for Peptide Conjugation
The primary motivation for conjugating peptides to PNAs is to overcome their inherently poor cellular permeability.[5][] The AC-Ala-Gln-Ala peptide serves a multi-faceted role:
-
Enhanced Aqueous Solubility: PNA sequences, particularly those rich in purines, can be prone to aggregation.[14] The addition of polar amino acids like glutamine can significantly improve the solubility and handling of the conjugate.[15]
-
Modulation of Bio-distribution: While not a classic CPP, the peptide moiety can influence how the PNA conjugate interacts with cellular membranes and proteins, potentially reducing non-specific binding and improving its pharmacokinetic profile.
-
Providing a Versatile Linker: The peptide can serve as a spacer or a point of attachment for other functional molecules, such as fluorescent dyes or targeting ligands, without compromising the PNA's hybridization capacity.
Section 2: Synthesis and Purification of this compound Conjugates
The synthesis of PNA-peptide conjugates is efficiently accomplished using well-established solid-phase synthesis methodologies, which allow for the sequential addition of monomers on a resin support.[6][16] Automated synthesizers have streamlined this process, enabling rapid production of high-quality conjugates.[11][17] The most common approach utilizes Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the temporary protection of the terminal amine.[10][14]
Workflow for Synthesis and Purification
The overall process involves the stepwise assembly of the PNA and peptide on a solid support, followed by cleavage from the resin, deprotection of side chains, and finally, purification.
Caption: Workflow for this compound synthesis and purification.
Detailed Protocol: Automated Solid-Phase Synthesis
This protocol describes the synthesis of a model 15-mer PNA conjugated to AC-Ala-Gln-Ala on a 10 µmol scale using an automated peptide synthesizer.
Materials:
-
Resin: Rink Amide resin (e.g., 0.25 mmol/g loading).
-
PNA Monomers: Fmoc-PNA(Bhoc)-OH monomers (A, C, G, T). Bhoc (benzhydryloxycarbonyl) is a common acid-labile side-chain protecting group.
-
Amino Acids: Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH. Trt (trityl) protects the glutamine side chain.
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Acetylation Reagent: Acetic anhydride.
-
Solvents: Anhydrous, peptide-grade DMF and DCM (Dichloromethane).
Procedure:
-
Resin Preparation: Swell 40 mg of Rink Amide resin in DMF within the synthesizer's reaction vessel for 30 minutes.
-
Initial Fmoc Deprotection: Perform an initial deprotection cycle by treating the resin with 20% piperidine in DMF (2 x 3 minutes) to expose the primary amine. Wash thoroughly with DMF.
-
PNA Monomer Coupling Cycle (Repeated for each PNA monomer): a. Activation: In a separate vial, pre-activate 3 molar equivalents of the Fmoc-PNA(Bhoc)-OH monomer with 3 equivalents of HCTU and 6 equivalents of DIPEA in NMP (N-Methyl-2-pyrrolidone) for 2-3 minutes. b. Coupling: Transfer the activated monomer solution to the reaction vessel. Allow the coupling reaction to proceed for 30-45 minutes at room temperature.[10] c. Washing: Wash the resin extensively with DMF to remove excess reagents. d. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 3 minutes) to remove the Fmoc group from the newly added monomer, preparing it for the next coupling cycle. Wash with DMF.
-
Peptide Amino Acid Coupling Cycle (Repeated for Ala, Gln, Ala): a. Follow the same activation, coupling, washing, and deprotection steps as described in step 3, using the corresponding Fmoc-protected amino acids.
-
N-Terminal Acetylation (Capping): a. After the final Fmoc deprotection of the N-terminal Alanine, wash the resin with DMF. b. Prepare a capping solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF. c. Add the capping solution to the resin and react for 30 minutes. d. Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
Cleavage and Deprotection
The conjugate is cleaved from the resin, and all acid-labile side-chain protecting groups (like Bhoc and Trt) are removed simultaneously.
Procedure:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5). TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Add the cleavage cocktail to the dried resin in a sealed vial.
-
Incubate at room temperature for 2-3 hours with occasional agitation.
-
Filter the resin and collect the filtrate containing the crude product.
-
Precipitate the crude conjugate by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white pellet under vacuum.
Purification Protocol: Reverse-Phase HPLC
The crude product is purified to isolate the full-length conjugate from deletion sequences and other impurities.
Procedure:
-
System Preparation: Use a C18 column on a preparative or semi-preparative HPLC system.
-
Solvents:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude pellet in a minimal amount of Solvent A, potentially with a small amount of acetonitrile or DMF to aid dissolution. Filter through a 0.22 µm syringe filter.
-
Chromatography: a. Inject the sample onto the equilibrated column. b. Elute the conjugate using a linear gradient, for example, from 5% to 55% Solvent B over 40 minutes, at a flow rate appropriate for the column size.[18] c. Monitor the elution profile at 260 nm (for nucleobases) and 220 nm (for peptide bonds).
-
Fraction Collection: Collect fractions corresponding to the major product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC/LC-MS. Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a fluffy white powder.
Section 3: Physicochemical Characterization
Rigorous characterization is essential to confirm the identity, purity, and functional integrity of the synthesized conjugate.
Identity and Purity Analysis
| Parameter | Method | Protocol Summary | Expected Result |
| Molecular Weight | LC-MS / MALDI-TOF MS | The purified sample is analyzed to obtain its mass spectrum. ESI-MS is commonly used for LC-MS analysis.[6] | A major peak corresponding to the calculated monoisotopic or average mass of the this compound conjugate. |
| Purity | Analytical RP-HPLC | The purified sample is injected onto an analytical C18 column and eluted with a fast gradient (e.g., 5-95% Acetonitrile/TFA over 20 min). Purity is determined by integrating the peak area at 260 nm.[15][18] | A single, sharp peak with >95% purity. |
Target Hybridization Analysis
These experiments validate that the conjugate retains its ability to bind specifically and strongly to its complementary nucleic acid target.
Protocol: UV Thermal Denaturation (Tm) Analysis
-
Sample Preparation: Prepare solutions of the PNA conjugate and its complementary DNA or RNA target at a known concentration (e.g., 2-5 µM) in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2). Prepare a control sample with the DNA/RNA target and a mismatched PNA sequence.
-
Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is ramped up from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/min).
-
Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated, identified as the maximum of the first derivative of the melting curve. A high Tm indicates strong binding affinity.[1]
Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare samples of the PNA conjugate alone, the target DNA/RNA alone, and the PNA-target duplex at a concentration of ~5 µM in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[6]
-
Measurement: Record CD spectra from approximately 320 nm to 220 nm at room temperature using a quartz cuvette.
-
Data Analysis: The formation of a PNA-DNA/RNA helix induces a characteristic CD signal, which is different from the signals of the individual single strands. This confirms that the observed thermal transition in the UV melt experiment corresponds to a structural change from a duplex to single strands.[6]
Section 4: Mechanism of Action & Biological Evaluation
The ultimate goal is to assess the conjugate's ability to enter cells and modulate the expression of a target gene.
Proposed Mechanism: Antisense Steric Blockade
When a PNA conjugate binds to a complementary sequence on a messenger RNA (mRNA) molecule, it forms a stable PNA/RNA duplex. This duplex acts as a physical barrier, or "steric block," that prevents the ribosome from translating the mRNA into protein. Unlike some other antisense technologies, PNAs do not typically induce enzymatic degradation of the target mRNA (e.g., via RNase H), but rather achieve gene silencing through translational arrest.[3][19]
Caption: Antisense mechanism of a PNA conjugate sterically blocking mRNA translation.
Experimental Workflow: In Vitro Antisense Activity
A common method to quantify antisense activity is a reporter gene assay.
Protocol: Luciferase Reporter Assay
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or HEK293) in 24-well plates.
-
Transfection: Co-transfect the cells with two plasmids: one expressing the firefly luciferase gene with the PNA's target sequence inserted into its 3'-UTR, and a second plasmid expressing Renilla luciferase as an internal control for transfection efficiency.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of the this compound conjugate (and appropriate controls, such as a mismatched sequence).
-
Incubation: Incubate the cells for an additional 24-48 hours to allow for PNA uptake and action.
-
Lysis and Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A dose-dependent decrease in the normalized firefly luciferase signal in cells treated with the target-specific PNA conjugate indicates successful antisense activity.
Cellular Uptake Analysis
To visualize and quantify cellular entry, the PNA conjugate can be synthesized with a fluorescent label (e.g., FITC or TAMRA) attached to the N-terminus before acetylation or to a lysine residue incorporated into the peptide.
Protocol: Confocal Microscopy
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.
-
Treatment: Treat the cells with the fluorescently labeled PNA conjugate (e.g., at 2-5 µM) for various time points (e.g., 4, 12, 24 hours).[9][20]
-
Staining and Fixation: Wash the cells with PBS. If desired, stain for specific cellular compartments (e.g., Hoechst for the nucleus, LysoTracker for endosomes). Fix the cells with paraformaldehyde.
-
Imaging: Acquire images using a confocal laser scanning microscope. Co-localization of the PNA's fluorescent signal with endosomal markers can provide insights into the uptake mechanism, which is often endocytotic.[9]
Section 5: Concluding Remarks and Future Directions
The this compound conjugate exemplifies a rational approach to designing nucleic acid mimics for biological research. This guide has provided a comprehensive framework for its synthesis, purification, characterization, and functional evaluation. By moving beyond the conventional reliance on cationic peptides, this model system allows for a clearer understanding of how peptide moieties can be tailored to enhance solubility and modulate biological behavior without necessarily relying on charge-based membrane translocation.
Future work in this area could involve:
-
Systematic Peptide Modification: Synthesizing a library of conjugates with variations in the peptide sequence to systematically study the impact of length, polarity, and specific amino acid residues on uptake and activity.
-
Advanced Delivery Systems: Encapsulating the PNA conjugate in nanoparticle formulations to further enhance delivery efficiency and enable tissue-specific targeting.[3]
-
In Vivo Evaluation: Progressing promising candidates into animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.[21][22][23]
The field of PNA-peptide conjugates continues to evolve, driven by innovations in chemical synthesis and a deeper understanding of cellular delivery mechanisms.[11][17] The principles and protocols outlined in this guide provide a solid foundation for researchers and drug developers to explore the full potential of these remarkable molecules in shaping the future of genetic medicine.[24]
References
- Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates. PubMed.
- Díaz-Mochón, J. J., Bialy, L., Watson, J., Sánchez-Martín, R. M., & Bradley, M. (2005). Synthesis and cellular uptake of cell delivering PNA–peptide conjugates. RSC Publishing.
- Cell-Dependent Differential Cellular Uptake of PNA, Peptides, and PNA-Peptide Conjugates. (2016). ResearchGate.
- Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. PubMed.
- Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates. PMC - NIH.
- Cellular uptake and biological activity of peptide nucleic acids conjugated with peptides with and without cell-penetrating ability. PubMed.
- Applications of Peptide Nucleic Acid (PNA). Creative Peptides.
- Applications of peptide nucleic acids. PubMed.
- Zhilina, Z. V., Ziemba, A. J., & Ebbinghaus, S. W. (2005). Peptide Nucleic Acid Conjugates: Synthesis, Properties and Applications. Current Topics in Medicinal Chemistry.
- Solid-phase Synthesis of Peptide Nucleic Acids. PubMed.
- Solid Phase Synthesis of PNA Oligomers. Springer Nature Experiments.
- Solid-phase synthesis of peptide nucleic acids. ElectronicsAndBooks.
- Automated Flow Synthesis of Peptide–PNA Conjugates. PMC - PubMed Central - NIH.
- Potential of Peptide Nucleic Acids in Future Therapeutic Applications. PMC - NIH.
- The Flexibility of PNA Synthesis. LGC, Biosearch Technologies.
- Peptide-PNA Conjugation. BOC Sciences.
- Synthesis of PNA-Peptide Conjugates. Springer Nature Experiments.
- PNA-Peptide Conjugates. Creative Peptides.
- Automated Flow Synthesis of Peptide–PNA Conjugates. ACS Central Science.
- A new Peptide Nucleic Acid (PNA) structure with potential for high affinity duplex and triplex binding. University of Huddersfield Repository.
- Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. PMC - NIH.
- Automated Flow Synthesis of Peptide-PNA Conjugates. ScienceOpen.
- Hybridization of single PNA-peptide conjugate. University of Barcelona.
- Peptide Nucleic Acid Conjugates: Synthesis, Properties and Applications. PubMed.
- An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates. Frontiers.
- Peptide nucleic acid (PNA) binding and its effect on in vitro transcription in Friedreich's ataxia triplet repeats. NIH.
- Peptide nucleic acid conjugates: synthesis, properties and applications. Semantic Scholar.
- Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. PMC - NIH.
- Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. MDPI.
- Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells. PMC - NIH.
- Peptide nucleic acid (PNA) binding-mediated gene regulation. PubMed.
- Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. PMC - PubMed Central.
- In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. NIH.
- Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA. PMC - NIH.
- In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. PubMed.
- In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals. NIH.
Sources
- 1. Potential of Peptide Nucleic Acids in Future Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide nucleic acid conjugates: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide nucleic acid (PNA) binding-mediated gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-dependent differential cellular uptake of PNA, peptides, and PNA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates [frontiersin.org]
- 11. Automated Flow Synthesis of Peptide–PNA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide nucleic acid (PNA) binding and its effect on in vitro transcription in Friedreich’s ataxia triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 15. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. Solid Phase Synthesis of PNA Oligomers | Springer Nature Experiments [experiments.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scienceopen.com [scienceopen.com]
- 19. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro and in Vivo Analyses of the Effects of Source, Length, and Charge on the Cytotoxicity and Immunocompatibility of Cellulose Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bocsciences.opennemas.com [bocsciences.opennemas.com]
The Scientist's Guide to Chromogenic Protease Substrates: From Core Principles to High-Throughput Screening
For researchers, scientists, and drug development professionals navigating the intricate world of proteomics, the ability to accurately quantify protease activity is paramount. Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to countless physiological processes and are implicated in a vast array of diseases, making them critical targets for therapeutic intervention. Among the arsenal of tools available for this purpose, chromogenic protease substrates stand out for their simplicity, reliability, and adaptability to high-throughput formats.[1][2] This in-depth technical guide provides a comprehensive exploration of chromogenic protease substrates, from their underlying biochemical principles to practical, field-proven applications.
The Fundamental Principle: A Colored Readout of Enzymatic Activity
At its core, a chromogenic protease assay is an elegant and straightforward method for measuring the enzymatic activity of proteases.[1] The principle hinges on a synthetic substrate that, upon cleavage by a specific protease, liberates a colored molecule, or chromophore.[1][3][4] The rate at which this color develops is directly proportional to the activity of the protease and can be quantitatively measured over time using a spectrophotometer.[1][3]
The most commonly employed chromophore is p-nitroaniline (pNA), which is colorless when conjugated to a peptide but turns yellow upon its release.[5][6] The absorbance of free pNA is typically measured at 405 nm or 410 nm.[1][5] This direct relationship between enzymatic activity and a quantifiable color change forms the bedrock of chromogenic protease assays.
Anatomy of a Chromogenic Substrate: Designing for Specificity
A chromogenic substrate is more than just a peptide attached to a chromophore. Its design is a thoughtful process aimed at mimicking the natural substrate of the target protease to ensure high specificity and selectivity.[3][7]
A typical chromogenic substrate consists of two key components:
-
The Peptide Sequence: This is a short chain of amino acids, typically 3-5 residues long, that is recognized by the active site of the target protease.[8][9] The specificity of the substrate is largely determined by this amino acid sequence, which is designed to mimic the cleavage site of the natural protein substrate.[7][9] For instance, substrates for thrombin often contain an Arginine (Arg) residue at the P1 position (the amino acid immediately preceding the cleavage site), reflecting thrombin's natural preference.
-
The Chromophore: As mentioned, p-nitroaniline (pNA) is the most prevalent chromophore.[10][11] It is linked to the C-terminus of the peptide sequence via an amide bond. When the protease cleaves this bond, the pNA molecule is released, resulting in a measurable color change.[12]
The careful selection and arrangement of amino acids in the peptide sequence are crucial for achieving the desired selectivity, which is the ability of the substrate to be cleaved by the target enzyme but not by other proteases that may be present in a complex biological sample.[7]
The Mechanism of Action: A Step-by-Step View
The enzymatic cleavage of a chromogenic substrate is a catalytic process that can be visualized as a series of steps. Understanding this mechanism is key to designing and interpreting assay results correctly.
Caption: Workflow of a chromogenic protease assay.
The process begins with the binding of the chromogenic substrate to the active site of the protease, forming an enzyme-substrate complex.[13] This interaction is governed by the principles of induced fit, where the enzyme's active site may undergo a conformational change to accommodate the substrate.[14] Catalysis then occurs, leading to the cleavage of the amide bond between the peptide and the pNA. The cleaved peptide and the free, colored pNA are then released from the enzyme's active site, regenerating the free enzyme to catalyze another reaction. The rate of pNA release is then monitored spectrophotometrically.
Key Protease Classes and Their Chromogenic Substrates
Chromogenic substrates have been developed for a wide range of protease classes, each with specific design considerations.
Serine Proteases
This is a large and well-studied family of proteases, including enzymes involved in blood coagulation (e.g., thrombin, Factor Xa), digestion (e.g., trypsin), and fibrinolysis (e.g., plasmin).[15][16] Chromogenic substrates for serine proteases have been instrumental in both research and clinical diagnostics.[2][8]
| Enzyme | Substrate Sequence | Typical Application |
| Thrombin | H-D-Phe-Pip-Arg-pNA (S-2238) | Coagulation assays, anticoagulant screening[8][16] |
| Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Antithrombin III assays, heparin monitoring[8][16] |
| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | Fibrinolysis research, plasminogen activator studies[8][16] |
| Plasma Kallikrein | Bz-Pro-Phe-Arg-pNA | Contact activation system studies[16] |
Cysteine Proteases
Cysteine proteases, such as papain and cathepsins, play crucial roles in lysosomal protein degradation and immune responses.[17][18] The development of selective chromogenic substrates for these enzymes has been essential for studying their activity in complex biological mixtures.[17] Substrates for cysteine proteases often incorporate a pyroglutamyl (Glp) group at the N-terminus and specific amino acids at the P2 position to enhance selectivity.[17]
Metalloproteinases
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling, with implications in cancer and arthritis.[19] While fluorogenic substrates are more common for MMPs, chromogenic substrates have also been developed.[20][21][22] These often utilize a thioester bond that, upon hydrolysis, releases a sulfhydryl group that reacts with Ellman's reagent (DTNB) to produce a colored product detectable at 412 nm.[19]
Experimental Protocol: A Step-by-Step Guide to a Chromogenic Protease Assay
The following is a generalized protocol for a kinetic chromogenic protease assay in a 96-well plate format. It is crucial to empirically determine the optimal conditions for each specific protease and substrate pair.[1]
Caption: A typical experimental workflow for a chromogenic protease assay.
Reagents and Materials:
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4-8.0, but should be optimized for the specific protease.[1]
-
Substrate Stock Solution: Dissolve the chromogenic substrate in a suitable solvent like DMSO to a high concentration (e.g., 10 mM), then dilute in assay buffer to the desired working concentration.[23][24]
-
Enzyme Solution: Purified protease diluted in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
-
96-well Microplate: Clear, flat-bottom plates are recommended.
-
Microplate Reader: Capable of kinetic measurements of absorbance at 405 nm.
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer and the substrate solution. It is advisable to prepare a master mix to ensure consistency.
-
Temperature Equilibration: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[1]
-
Reaction Initiation: Add the enzyme solution to each well to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes).
Data Analysis and Interpretation: From Raw Data to Meaningful Results
The output of a kinetic chromogenic assay is a plot of absorbance versus time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.
Calculating Enzyme Activity
The rate of the reaction (V₀) is determined from the slope of the linear phase of the absorbance vs. time plot (ΔAbs/min). This can be converted to the rate of product formation using the Beer-Lambert law:
Rate (mol/min) = (ΔAbs/min) / (ε * l)
Where:
-
ΔAbs/min is the change in absorbance per minute.
-
ε is the molar extinction coefficient of the chromophore (for pNA at 405 nm, ε ≈ 9,650 M⁻¹cm⁻¹).[25]
-
l is the path length of the light through the sample in cm (for a standard 96-well plate, this is typically calculated based on the volume).
Enzyme Kinetics: Determining Kₘ and Vₘₐₓ
Chromogenic substrates are invaluable tools for determining key kinetic parameters of an enzyme, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).[13][26] This involves measuring the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant.[27]
The resulting data can be plotted as reaction rate versus substrate concentration, which typically yields a hyperbolic curve.[27] From this, Kₘ (the substrate concentration at half Vₘₐₓ) and Vₘₐₓ can be determined. For a more accurate determination, a Lineweaver-Burk or Hanes-Woolf plot can be used to linearize the data.[13]
Applications in Drug Discovery and Diagnostics
The robustness and versatility of chromogenic protease assays have led to their widespread adoption in various fields.
-
High-Throughput Screening (HTS) for Inhibitors: The simplicity and amenability to automation make these assays ideal for screening large libraries of compounds to identify potential protease inhibitors.[28]
-
Enzyme Characterization: As described above, these assays are fundamental for determining the kinetic properties of purified enzymes.
-
Clinical Diagnostics: Chromogenic assays are routinely used in clinical laboratories for diagnosing and monitoring conditions related to the coagulation and fibrinolytic systems, such as measuring antithrombin III levels or monitoring heparin therapy.[2]
Troubleshooting and Best Practices for Self-Validating Systems
To ensure the trustworthiness of your results, it is essential to incorporate controls and follow best practices.
| Problem | Potential Cause | Recommended Action |
| High Background | Substrate autohydrolysis | Decrease incubation time/temperature; use a lower substrate concentration.[23] |
| Reagent contamination | Use fresh, high-purity reagents and sterile techniques.[23] | |
| Low or No Signal | Suboptimal pH or temperature | Perform pH and temperature optimization experiments.[23] |
| Inactive enzyme | Use a positive control to verify enzyme activity. | |
| Poor Reproducibility | Inconsistent pipetting | Calibrate pipettes and ensure consistent technique.[23] |
| Temperature fluctuations | Use a temperature-controlled incubator.[23] |
Key Considerations for Assay Validation:
-
Linearity: Ensure the reaction rate is linear with respect to both time and enzyme concentration.
-
Substrate Concentration: Use a substrate concentration well above the Kₘ (typically 5-10 times Kₘ) to ensure the reaction rate is not substrate-limited.[27]
-
Controls: Always include a "no enzyme" control to account for background substrate hydrolysis and a "no substrate" control to check for any interfering absorbance from the enzyme preparation.
Conclusion: A Powerful and Enduring Tool
Chromogenic protease substrates offer a powerful, accessible, and quantitative method for studying protease activity. Their adaptability has made them indispensable in basic research, drug discovery, and clinical diagnostics.[3] A thorough understanding of the underlying principles, coupled with meticulous experimental design and data analysis, will empower researchers to harness the full potential of this enduring technology.
References
-
Karger Publishers. (n.d.). Sensitivity and Specificity of Plasma Serine Protease Chromogenic Substrates. Retrieved from [Link]
- Lijnen, H. R., & Collen, D. (1980).
-
ChromogenicSubstrates.com. (n.d.). Enzyme Kinetics. Retrieved from [Link]
- Semashko, T. A., et al. (2014). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Analytical Biochemistry, 449, 179-187.
-
ENDOTELL AG. (n.d.). Peptide Chromogenic Substrates for Proteolytic Enzymes, Serine Proteases. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of (a) para-nitroaniline (pNA)- and (b) para-nitrophenol (pNP)-based substrates. Retrieved from [Link]
- Wang, M. C., et al. (2012). Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates. The protein journal, 31(8), 697–703.
-
PeptaNova. (n.d.). pNA Substrates. Retrieved from [Link]
-
CAP Today. (n.d.). Chromogenic Substrates in Coagulation and Fibrinolytic Assays. Retrieved from [Link]
- Zabłotna, E., et al. (2004). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach.
-
Friberger, P. (n.d.). Chromogenic Substrates. Retrieved from [Link]
-
DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. Retrieved from [Link]
-
ResearchGate. (2025, October 7). Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures. Retrieved from [Link]
-
BioZyme. (n.d.). MMP9 Substrate (Fluorogenic) – PEPDAB052. Retrieved from [Link]
-
Hubei Xindesheng Material Technology Co., Ltd. (n.d.). What are the basic principles for choosing a good chromogenic substrate. Retrieved from [Link]
-
BioZyme. (n.d.). MMP Substrates. Retrieved from [Link]
-
Slideshare. (n.d.). Chromogenic substrates. Retrieved from [Link]
- Di Cera, E., & Dang, Q. D. (1997).
- Rennert, R., et al. (2017). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Journal of Medicinal Chemistry, 60(20), 8472-8479.
-
ChromogenicSubstrates.com. (n.d.). Chromogenic Substrate Methods. Retrieved from [Link]
-
Frontiers. (2018, April 18). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Retrieved from [Link]
-
ChromogenicSubstrates.com. (n.d.). Substrates in Practice. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
- Gallimore, M. J., & Friberger, P. (1991).
-
Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]
-
Catalyst University. (2014, October 5). Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). Retrieved from [Link]
-
PubMed Central. (2018, April 19). Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L. Retrieved from [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
Khan Academy. (n.d.). An introduction to enzyme kinetics (video). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chromogenic substrates | PPT [slideshare.net]
- 7. diapharma.com [diapharma.com]
- 8. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pNA Substrates › PeptaNova [peptanova.de]
- 12. academic.oup.com [academic.oup.com]
- 13. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 14. Substrate-induced Changes in Protease Active Site Conformation Impact on Subsequent Reactions with Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardepot.com [moleculardepot.com]
- 16. karger.com [karger.com]
- 17. Selective chromogenic and fluorogenic peptide substrates for the assay of cysteine peptidases in complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Substrate Specificity of Cysteine Proteases Beyond the S2 Pocket: Mutagenesis and Molecular Dynamics Investigation of Fasciola hepatica Cathepsins L [frontiersin.org]
- 19. Enzo Life Sciences MMP-substrate (chromogenic) (5mg), Quantity: Each of | Fisher Scientific [fishersci.com]
- 20. biozyme-inc.com [biozyme-inc.com]
- 21. biozyme-inc.com [biozyme-inc.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 27. Untitled Document [ucl.ac.uk]
- 28. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AC-Ala-gln-ala-pna stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Ac-Ala-Gln-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a peptide-PNA conjugate that finds application in various research and diagnostic assays, primarily as a chromogenic substrate. Its utility is intrinsically linked to its stability and purity. This guide provides a comprehensive overview of the critical aspects of this compound stability, potential degradation pathways, and scientifically grounded recommendations for its storage and handling. We will delve into the chemical nature of the molecule, explore the factors influencing its degradation, and present detailed protocols for assessing its stability. This document is intended to be a valuable resource for researchers and drug development professionals to ensure the integrity and reliability of their work involving this compound.
Introduction: The Significance of Stability in Research Applications
Chemical Structure and Physicochemical Properties
This compound, or (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide, is a synthetic molecule with a molecular weight of approximately 467.48 g/mol .[2][] Its structure is a composite of three key functional components: an N-terminal acetylated tripeptide (Ala-Gln-Ala), a central peptide nucleic acid (PNA) backbone (in this case, represented by the amide linkages), and a C-terminal p-nitroaniline (pNA) chromogenic group.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Intrinsic Stability and Known Degradation Pathways
The stability of this compound is influenced by the individual stabilities of its constituent parts: the peptide linkages, the glutamine side chain, the p-nitroanilide amide bond, and the PNA backbone. PNAs are known for their remarkable resistance to enzymatic degradation by both proteases and nucleases due to their artificial backbone.[2] However, they are not impervious to chemical degradation.
Peptide Bond Hydrolysis
The peptide bonds within the Ala-Gln-Ala sequence are susceptible to hydrolysis, particularly under acidic or alkaline conditions. This leads to the cleavage of the peptide chain and the generation of smaller peptide fragments and free amino acids. The rate of hydrolysis is dependent on pH and temperature.
Deamidation of Glutamine
The side chain of the glutamine residue contains an amide group that can undergo hydrolysis to form a glutamate residue. This deamidation reaction is a common degradation pathway for glutamine-containing peptides and is influenced by pH, temperature, and the surrounding amino acid sequence. Studies on L-alanyl-L-glutamine have shown that degradation can occur via cleavage of the peptide bond and deamination of the amide group, with maximum stability observed around pH 6.0.[4]
Hydrolysis of the p-Nitroanilide Amide Bond
The amide bond linking the C-terminal alanine to p-nitroaniline is also a point of potential hydrolysis. Cleavage of this bond liberates p-nitroaniline, which can be a source of interference in colorimetric assays. Both acidic and alkaline conditions can promote this hydrolysis.[5][6][7]
PNA Backbone Stability
While the N-(2-aminoethyl)-glycine backbone of PNA is generally stable, it can be susceptible to degradation under strongly acidic or basic conditions.[8][9] The N-terminal sequence of a PNA oligomer can also influence its stability, with some sequences being more prone to rearrangement and degradation at high pH.[10]
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling
To maintain the integrity of this compound, it is crucial to adhere to appropriate storage and handling procedures.
Long-Term Storage
For long-term storage, this compound should be stored in a lyophilized form at -15°C to -20°C or lower.[2][] Lyophilization removes water, which is a key reactant in hydrolytic degradation pathways, thereby significantly enhancing the long-term stability of the compound. When stored as a lyophilized powder, PNA is very stable for over four years if stored at -20°C or lower.[11]
Short-Term Storage of Solutions
Once reconstituted, stock solutions of this compound should be stored at 2-8°C for short-term use (a few weeks). To minimize the risk of degradation, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For longer-term storage of solutions, freezing at -20°C or -70°C is recommended. PNA solutions in water are stable for over two years if stored at -20°C or lower.[11]
Reconstitution and Solution Preparation
This compound should be reconstituted in high-purity water or a buffer with a pH around 6.0 to maximize stability.[4] Due to the potential for purine-rich PNA oligomers to have reduced solubility, if the compound does not dissolve completely in water, the addition of a small amount of an organic solvent like DMSO or DMF (up to 10% final concentration) can aid in dissolution.[12]
Handling Precautions
-
Light Sensitivity: The p-nitroaniline moiety can be sensitive to light.[13][14] Therefore, it is recommended to protect solutions of this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
-
pH Considerations: Avoid exposure to strong acids or bases, as these can accelerate the degradation of the peptide and pNA amide bonds.
-
Material Compatibility: PNA oligomers can have a high affinity for glass and polystyrene surfaces. It is recommended to use polypropylene or polyethylene materials for handling and storage, especially at low concentrations.[15]
Experimental Protocol: Stability Assessment of this compound
A comprehensive stability study for this compound should include both forced degradation and long-term stability testing.[16][17][18]
Forced Degradation Studies
Forced degradation studies are designed to intentionally stress the molecule to identify potential degradation products and pathways.[11][12][19]
Objective: To identify the primary degradation products and the conditions that promote degradation.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water with a small amount of acetonitrile for solubility) at a known concentration.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at room temperature for 1, 4, and 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the solid compound and the solution at 60°C for 1, 2, and 4 weeks.
-
Photostability: Expose the solid compound and the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.
Long-Term Stability Studies
Long-term stability studies evaluate the stability of the product under recommended storage conditions over an extended period.[16][17][20]
Objective: To determine the shelf-life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of lyophilized this compound and a solution of the compound in the recommended storage buffer.
-
Storage Conditions: Store the samples at the following conditions:
-
-20°C ± 5°C
-
5°C ± 3°C
-
25°C ± 2°C / 60% RH ± 5% RH
-
-
Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Sample Analysis: At each time point, analyze the samples for appearance, purity (by HPLC), and the presence of degradation products.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can separate the intact molecule from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for this purpose.[8][21]
Recommended HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent compound and potential degradation products (like p-nitroaniline) absorb, for example, 260 nm and 380 nm.
-
Column Temperature: 40°C.
Data Analysis: The percentage of the intact this compound remaining at each time point should be calculated. The formation of any new peaks should be monitored and, if possible, identified.
Diagram: Experimental Workflow for Stability Testing
Sources
- 1. Peptide nucleic acid-metal complex conjugates: facile modulation of PNA-DNA duplex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 7. magritek.com [magritek.com]
- 8. HPLC as a method for purifying and identifying PNAs - ProQuest [proquest.com]
- 9. aura.american.edu [aura.american.edu]
- 10. Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Forced Degradation Studies [intertek.com]
- 12. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 13. 4-Nitroaniline | 100-01-6 [chemicalbook.com]
- 14. P-NITROANILINE, [SOLID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 16. criver.com [criver.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]
- 19. biopharmaspec.com [biopharmaspec.com]
- 20. creative-biolabs.com [creative-biolabs.com]
- 21. High-performance liquid chromatography separation methods for the analysis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chromogenic Protease Substrate Ac-Ala-Gln-Ala-pNA
Introduction: Unveiling Proteolytic Activity with Ac-Ala-Gln-Ala-pNA
In the landscape of drug discovery and enzyme characterization, the precise measurement of protease activity is paramount. Chromogenic substrates offer a robust and straightforward method for these investigations. This technical guide delves into the application of N-acetyl-L-alanyl-L-glutaminyl-L-alanine-p-nitroanilide (this compound), a synthetic peptide substrate designed for the kinetic analysis of specific proteases. While less common than substrates targeting the primary specificity pockets of enzymes like trypsin or chymotrypsin, this compound serves as a valuable tool for probing the activity of proteases with specificity for smaller aliphatic residues at the P1 position, or for characterizing the broader substrate tolerance of certain endopeptidases.
The core utility of this substrate lies in its ability to generate a quantifiable colorimetric signal upon enzymatic cleavage, providing a direct measure of enzyme activity.[1] This makes it a suitable tool for enzyme kinetics, inhibitor screening, and quality control applications in both academic research and pharmaceutical development.[1][2] This document will provide a comprehensive overview of the assay principle, a detailed experimental protocol, and guidance on data interpretation and validation.
Scientific Principles of the Assay
The this compound assay is predicated on the enzymatic hydrolysis of a specific amide bond. The substrate consists of a tripeptide sequence (Ala-Gln-Ala) recognized by the target protease, which is covalently linked to a p-nitroaniline (pNA) chromophore.[1] In its intact, conjugated form, the substrate is colorless.[3]
Upon introduction of a suitable protease, the enzyme's active site catalyzes the cleavage of the amide bond between the C-terminal alanine and the pNA molecule.[1][4] This releases free p-nitroaniline, which, in a solution with a pH of 7.0 or higher, imparts a distinct yellow color.[1][5] The intensity of this color is directly proportional to the amount of pNA released and can be accurately measured by monitoring the absorbance of light at or near 405-410 nm.[1][6] The rate of this increase in absorbance is, therefore, directly proportional to the velocity of the enzymatic reaction.[1]
This linear relationship allows for the precise determination of enzyme activity and is highly amenable to kinetic studies, including the determination of key parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).[1]
Visualizing the Assay Principle and Workflow
To better illustrate the underlying mechanism and the experimental sequence, the following diagrams have been developed.
Enzymatic Reaction Pathway
Caption: A typical workflow for a protease assay using a p-nitroanilide substrate. [7]
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, which is ideal for inhibitor screening and kinetic analysis. It is provided as a robust starting point and may require optimization depending on the specific enzyme and experimental goals.
I. Required Materials
-
Enzyme: Purified protease of interest (e.g., a chymotrypsin-like enzyme).
-
Substrate: this compound.
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ and 0.01% Tween-20. [8]Tris is a suitable buffer for many serine proteases in their optimal activity range. [4]* Solvent for Substrate: Dimethyl sulfoxide (DMSO).
-
Microplate: 96-well, clear, flat-bottom plate.
-
Microplate Reader: Capable of measuring absorbance at 405 nm, with temperature control.
-
Standard Laboratory Equipment: Pipettes, reagent reservoirs, etc.
II. Reagent Preparation
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0 at 25°C. Note that the pH of Tris buffers is temperature-dependent. [9]Add CaCl₂ to a final concentration of 10 mM and Tween-20 to 0.01%. Calcium ions can act as a stabilizer for some proteases. [10]2. Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO. This stock solution should be stored at -20°C.
-
Enzyme Stock Solution: Prepare a concentrated stock of the enzyme in a suitable, stabilizing buffer (e.g., 1 mM HCl for chymotrypsin) and store at -20°C or as recommended by the supplier. [11]4. Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically but should result in a linear rate of substrate hydrolysis over the desired reaction time.
III. Assay Procedure
-
Establish Assay Conditions: Set the microplate reader to maintain a constant temperature, typically 25°C or 37°C. [9][12]Set the absorbance reading wavelength to 405 nm.
-
Prepare the Assay Plate:
-
Blank Wells: Add 100 µL of Assay Buffer and 90 µL of Assay Buffer to designated wells.
-
Substrate Control Wells: Add 100 µL of the working substrate solution to wells that will not receive the enzyme.
-
Test Wells: Add 90 µL of Assay Buffer to the wells designated for the enzyme reaction.
-
-
Substrate Addition: Prepare a working solution of the substrate by diluting the 10 mM stock in Assay Buffer. For a final assay volume of 200 µL and a final substrate concentration of 200 µM, you would add 100 µL of a 400 µM working substrate solution to each well (except the blank).
-
Pre-incubation: Pre-incubate the plate at the desired temperature for 5 minutes to ensure thermal equilibrium. [12]5. Reaction Initiation: Initiate the reaction by adding 10 µL of the working enzyme solution to the test wells. For the blank and substrate control wells, add 10 µL of the enzyme's storage buffer.
-
Data Acquisition: Immediately begin reading the absorbance at 405 nm every 60 seconds for 10-30 minutes. It is critical to measure the initial reaction velocity, where the product formation is linear with time. [13]
IV. Quantitative Data Summary
The following table provides recommended starting concentrations and volumes for the assay.
| Reagent/Parameter | Stock Concentration | Volume per Well (µL) | Final Concentration in Assay (200 µL) |
| This compound | 10 mM in DMSO | 4 (diluted in buffer) | 200 µM (typical starting point) |
| Enzyme | Varies | 10 | Varies (to be optimized) |
| Assay Buffer | 1X | 186 | 1X |
| Total Volume | 200 | ||
| Measurement Wavelength | 405 nm | ||
| Temperature | 25°C or 37°C |
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
For each well, plot absorbance at 405 nm versus time (in minutes).
-
Determine the slope of the linear portion of this curve to get the rate of change in absorbance per minute (ΔA₄₀₅/min).
-
Correct the rate of the test wells by subtracting the rate from the substrate control wells (to account for any non-enzymatic hydrolysis).
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation.
-
The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is typically around 8,800 M⁻¹cm⁻¹. [5] * The path length (l) for a standard 96-well plate is dependent on the volume and needs to be determined or calculated (often provided by the plate manufacturer).
-
Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε * l) * 1000
-
-
Defining an Enzyme Unit: One unit of enzyme activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified assay conditions. [11]
Assay Validation and Trustworthiness
To ensure the reliability and reproducibility of the results, the following validation steps are crucial:
-
Enzyme Linearity: Demonstrate that the reaction rate is directly proportional to the enzyme concentration within the tested range.
-
Substrate Linearity: For kinetic studies, vary the substrate concentration to generate a Michaelis-Menten curve and determine Kₘ and Vₘₐₓ. [1]* Robustness: Evaluate the effect of minor variations in assay parameters such as pH, temperature, and incubation time on the results. [14]* Specificity: If possible, test the substrate with other proteases to confirm its selectivity for the enzyme of interest. [14] By adhering to these principles and protocols, researchers and drug development professionals can effectively utilize the this compound substrate for the accurate and reliable characterization of proteolytic enzymes.
References
-
Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets. (n.d.). Scirp.org. Retrieved January 18, 2026, from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS, 97(14), 7754–7759. [Link]
-
Jannat, M., & Yang, K.-L. (2018). Ultra-rapid colorimetric assay for protease detection using magnetic nanoparticle-based biosensors. Sensors and Actuators B: Chemical, 269, 8–14. [Link]
-
Kinetic Tables. (n.d.). ChromogenicSubstrates.com. Retrieved January 18, 2026, from [Link]
-
Lin, C. T., et al. (1991). Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications. Analytical Biochemistry, 198(1), 30–34. [Link]
-
Kraut, J. (1977). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. Annual Review of Biochemistry, 46, 331-358. [Link]
-
Development and Validation of Micro-Azocasein Assay for Quantifying Bromelain. (2021). MDPI. [Link]
-
General Principles for the Assay of Proteases with Chromogenic Substrates. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. (2021). ACS Omega, 6(4), 2891–2899. [Link]
-
Colorimetric Assay to Determine Total Proteolytic Activity. (2022). Bulletin of the Georgian National Academy of Sciences, 16(2), 105-109. [Link]
-
Chymotrypsin specific Substrates. (n.d.). PeptaNova. Retrieved January 18, 2026, from [Link]
-
Trypsin & Trypsin-like Protease Substrates. (n.d.). PeptaNova. Retrieved January 18, 2026, from [Link]
-
Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. (1982). Journal of Biological Chemistry, 257(12), 7073-7078. [Link]
-
How to determine enzyme activity in Lab? (2014). ResearchGate. [Link]
-
A sensitive new substrate for chymotrypsin. (1979). Analytical Biochemistry, 99(2), 316-320. [Link]
-
Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. (2023). Journal of Biological Chemistry, 299(9), 105128. [Link]
-
Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. (2015). Molecules, 20(12), 21345–21363. [Link]
-
How can I determine protease activity from the absorbance I determined from the reaction with the substrate? (2018). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnas.org [pnas.org]
- 9. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 10. Chymotrypsin [sigmaaldrich.com]
- 11. promega.com [promega.com]
- 12. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. researchgate.net [researchgate.net]
- 14. Adaptation and Validation of a Proteolytic Activity Methodology Using Dye-Crosslinked Substrate Tablets [scirp.org]
Application Note: A Kinetic Assay for Quantifying Oxidative Damage to Proteases using AAPH and a Chromogenic Substrate
Introduction: Modeling Oxidative Stress on Enzymatic Function
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key factor in cellular aging and the pathology of numerous diseases. Proteins are major targets of ROS, and oxidative damage can lead to loss of function, aggregation, and degradation. Enzymes, with their exquisitely structured active sites, are particularly vulnerable. Therefore, robust methods for quantifying the impact of specific oxidative agents on enzyme activity are critical for drug discovery, toxicology, and basic research.
This application note details a kinetic assay designed to measure the susceptibility of proteases to inactivation by peroxyl radicals. The assay uses 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), a well-characterized water-soluble azo compound that, upon thermal decomposition, generates a constant flux of peroxyl radicals.[1][2] The enzymatic activity is monitored in real-time using the chromogenic peptide substrate, N-Acetyl-L-alanyl-L-glutaminyl-L-alanine p-nitroanilide (Ac-Ala-Gln-Ala-pNA).
The core principle involves subjecting a model protease to oxidative attack by AAPH and measuring the corresponding decline in its ability to cleave the substrate. This methodology provides a powerful platform for:
-
Determining the inactivation kinetics of enzymes under controlled oxidative stress.
-
Screening and characterizing antioxidant compounds that protect enzymes from oxidative damage.
-
Comparing the oxidative stability of different enzyme variants or formulations.
Principle of the Assay
The assay is a two-stage process that occurs concurrently in the reaction well: oxidative inactivation and substrate hydrolysis.
Stage 1: Peroxyl Radical Generation and Enzyme Inactivation AAPH is used as a clean and controllable source of peroxyl radicals. At a physiological temperature (37 °C), AAPH undergoes spontaneous thermal decomposition to form two carbon-centered radicals. In the presence of oxygen, these are rapidly converted to peroxyl radicals (ROO•).[3][4]
R-N=N-R → 2R• + N₂ R• + O₂ → ROO• (Peroxyl Radical)
These highly reactive peroxyl radicals can then attack and modify amino acid residues within the target protease, particularly those in or near the active site, leading to a progressive and measurable loss of catalytic function.[5]
Stage 2: Kinetic Measurement of Remaining Enzyme Activity The substrate, this compound, is a synthetic peptide with a p-nitroanilide (pNA) group at its C-terminus. The active protease recognizes and cleaves the peptide bond preceding the pNA moiety. This cleavage releases the chromophore p-nitroaniline, which is yellow and can be quantified spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[6]
This compound (colorless) ---(Active Protease)--> Ac-Ala-Gln-Ala + p-nitroaniline (yellow, A₄₀₅ₙₘ)
By monitoring the rate of p-nitroaniline release over time, we can directly quantify the remaining functional enzyme concentration. The decrease in this rate is proportional to the extent of oxidative inactivation by AAPH.
Expert Insight: The choice of this compound as a substrate suggests a protease with specificity for small, neutral amino acids, such as neutrophil elastase or a related serine protease. While this note uses Porcine Pancreatic Elastase as a well-documented model enzyme that acts on similar substrates[7], the specific protease should be empirically matched to the substrate for optimal performance. The fundamental principle of the assay, however, is adaptable to other enzyme-substrate pairs.
Visualized Mechanism and Workflow
Materials and Reagents
| Reagent/Material | Recommended Source (Example) | Notes |
| Target Protease | Sigma-Aldrich, Worthington | e.g., Porcine Pancreatic Elastase (PPE). The final concentration must be optimized to yield a linear reaction rate for ~30-60 min. |
| This compound Substrate | Custom Peptide Synthesis | Prepare a high-concentration stock (e.g., 100 mM) in DMSO. |
| AAPH | Sigma-Aldrich (Cat# 440914) | 2,2'-Azobis(2-amidinopropane) dihydrochloride. Must be dissolved fresh in assay buffer for each experiment. |
| Assay Buffer | N/A | 50 mM HEPES, 100 mM NaCl, pH 7.4 is a good starting point. Buffer choice may depend on the specific enzyme's requirements. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich (Cat# D8418) | Anhydrous, for dissolving the substrate. |
| Test Antioxidant/Inhibitor | Various | e.g., Trolox (a water-soluble Vitamin E analog) can be used as a positive control for protection. |
| 96-well Flat-Bottom Microplates | Corning, Greiner | Clear, flat-bottom plates are required for accurate absorbance readings. |
| Temperature-Controlled Plate Reader | BioTek, Molecular Devices | Must be capable of kinetic reads at 37 °C and measuring absorbance at 405 nm. |
Detailed Experimental Protocol
5.1. Reagent Preparation
-
Assay Buffer: Prepare 50 mM HEPES, 100 mM NaCl, pH 7.4. Filter and store at 4 °C. Warm to 37 °C before use.
-
Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the protease in a suitable buffer (e.g., 10 mM HCl for elastase) and store in aliquots at -80 °C. Determine the protein concentration using a standard method (e.g., BCA assay). On the day of the experiment, thaw an aliquot and dilute to the working concentration (e.g., 2-10 µg/mL) in cold Assay Buffer. Keep on ice.
-
Substrate Stock Solution: Dissolve this compound in 100% DMSO to a final concentration of 100 mM. Store in aliquots at -20 °C.
-
AAPH Solution: Crucially, this solution must be prepared fresh immediately before use. Dissolve AAPH powder in 37 °C Assay Buffer to the desired stock concentration (e.g., 200 mM). Vortex until fully dissolved.
-
Test Compound Stock: Prepare a 100X stock of the test antioxidant compound in a suitable vehicle (e.g., DMSO or Assay Buffer).
5.2. Assay Procedure (96-Well Plate Format)
The following protocol is for a final reaction volume of 200 µL. Adjust volumes as needed.
-
Plate Layout: Design the plate to include all necessary controls:
-
No Enzyme Control: Buffer + AAPH + Substrate (to measure background substrate hydrolysis).
-
No AAPH Control (100% Activity): Enzyme + Buffer + Substrate.
-
Max Inactivation Control: Enzyme + AAPH + Substrate.
-
Test Wells: Enzyme + AAPH + Test Compound + Substrate.
-
Vehicle Control: Enzyme + AAPH + Vehicle + Substrate.
-
-
Plate Loading:
-
Add 160 µL of 37 °C Assay Buffer to all wells.
-
Add 2 µL of the 100X Test Compound stock or its vehicle to the appropriate wells.
-
Add 10 µL of the diluted enzyme working solution to all wells except the "No Enzyme Control". Mix gently by pipetting.
-
-
Pre-incubation: Place the plate in the microplate reader and allow it to equilibrate at 37 °C for 5 minutes.
-
Reaction Initiation:
-
Program the plate reader to add reagents. If not possible, add them manually as quickly as possible.
-
Add 10 µL of the fresh AAPH solution to all wells except the "No AAPH Control".
-
Immediately add 18 µL of the Substrate stock solution (diluted 1:10 in assay buffer from the 100mM DMSO stock) to all wells to start the kinetic measurement. This initiates both the oxidative and hydrolytic reactions simultaneously.
-
-
Kinetic Measurement:
-
Immediately begin reading the absorbance at 405 nm every 60 seconds for 30 to 60 minutes.
-
Ensure the plate is shaken briefly before the first read and between reads if possible.
-
Data Analysis and Interpretation
-
Calculate Reaction Rates (V₀):
-
For each well, plot Absorbance (A₄₀₅) versus Time (minutes).
-
Identify the initial linear portion of the curve (typically the first 10-20 minutes).
-
Calculate the slope of this linear portion using linear regression. The slope (ΔAbs/min) is the initial reaction rate (V₀).
-
-
Correct for Background:
-
Subtract the average V₀ from the "No Enzyme Control" wells from all other V₀ values.
-
-
Calculate Percent Inactivation:
-
Determine the activity remaining in the presence of AAPH relative to the uninhibited control.
-
% Activity Remaining = (V₀ of 'Max Inactivation Control' / V₀ of 'No AAPH Control') * 100
-
% Inactivation = 100 - % Activity Remaining
-
-
Calculate Percent Protection by Test Compound:
-
This calculation determines the efficacy of a potential antioxidant.
-
% Protection = [(V₀_Test - V₀_AAPH) / (V₀_NoAAPH - V₀_AAPH)] * 100
-
Where V₀_Test is the rate with Enzyme + AAPH + Test Compound.
-
Where V₀_AAPH is the rate with Enzyme + AAPH (Max Inactivation).
-
Where V₀_NoAAPH is the rate with Enzyme only (100% Activity).
-
-
Table 1: Example Data Summary
| Condition | Average V₀ (mAU/min) | % Activity Remaining | % Protection |
| No AAPH Control | 25.0 | 100% | N/A |
| AAPH Control (10 mM) | 5.0 | 20% | 0% |
| AAPH + Trolox (100 µM) | 18.0 | 72% | 65% |
| AAPH + Test Compound X | 12.5 | 50% | 37.5% |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High background in "No Enzyme" wells | 1. Substrate is unstable and hydrolyzing spontaneously. 2. Buffer contamination. | 1. Check substrate purity. Ensure pH of the buffer is neutral; extreme pH can cause hydrolysis. 2. Use fresh, sterile-filtered buffer. |
| No or very low signal | 1. Enzyme is inactive. 2. Incorrect substrate for the enzyme. 3. Plate reader settings are incorrect. | 1. Test enzyme activity with a known positive control assay. Ensure proper storage. 2. Verify the enzyme-substrate pairing from literature. 3. Check wavelength (405-410 nm) and ensure the pathlength correction is on if available. |
| Reaction rate is too fast/slow | 1. Enzyme concentration is too high or low. 2. Substrate concentration is not optimal. | 1. Perform an enzyme titration to find a concentration that gives a linear rate for at least 30 min. 2. Titrate the substrate; ideally, use a concentration near its Km value. |
| Precipitation in wells | 1. Test compound has low solubility. 2. Substrate precipitating from DMSO stock. | 1. Lower the final concentration of the test compound. Increase the final % of DMSO (ensure it doesn't inhibit the enzyme first). 2. Ensure DMSO stock is fully dissolved before adding to the aqueous buffer. |
References
-
Niki, E. (2010). Assessment of antioxidant capacity in vitro and in vivo. Free Radical Biology and Medicine.[Link]
-
Cao, G., Alessio, H. M., & Cutler, R. G. (1993). Oxygen-radical absorbance capacity assay for antioxidants. Free Radical Biology and Medicine.[Link]
-
Nakajima, K., et al. (1979). Studies on human leukocyte elastase. Journal of Biological Chemistry.[Link]
-
Bieth, J., et al. (1974). The role of alpha 2-macroglobulin in the inactivation of elastase by alpha 1-antitrypsin. Biochemical Medicine.[Link]
-
Zimowska, M., et al. (1997). AAPH-induced oxidative stress in human red blood cells. Applied Radiation and Isotopes.[Link]
-
Lissi, E. A., et al. (1995). Kinetics of the thermal decomposition of 2,2'-azobis(2-amidinopropane) in aqueous solution. International Journal of Chemical Kinetics.[Link]
-
Prior, R. L., et al. (2003). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORAC(FL))) of plasma and other biological and food samples. Journal of Agricultural and Food Chemistry.[Link]
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry.[Link]
-
Remigante, A., & Morabito, R. (2022). AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract. Frontiers in Physiology.[Link][1]
-
Feng, T., et al. (2020). Effect of oxidation modification induced by peroxyl radicals on the physicochemical and gel characteristics of grass carp myofibrillar protein. Food Chemistry.[Link][2]
-
Lam, M., et al. (2016). The use of a 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH) stress model as an indicator of oxidation susceptibility for monoclonal antibodies. Journal of Pharmaceutical Sciences.[Link][5]
-
Agilent Technologies. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay. Agilent Technologies Application Note.[Link][8]
Sources
- 1. AAPH-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
Application Note: AC-Ala-Gln-Ala-pNA as a Chromogenic Substrate for High-Throughput Screening of Neutrophil Elastase Inhibitors
Abstract
This document provides a comprehensive guide to the application of the chromogenic peptide substrate, Acetyl-Alanine-Glutamine-Alanine-p-nitroanilide (AC-Ala-Gln-Ala-pNA), for the kinetic measurement of Human Neutrophil Elastase (HNE) activity. We present a detailed protocol optimized for a 96-well microplate format, suitable for high-throughput screening (HTS) of potential HNE inhibitors. This note covers the core assay principle, reagent preparation, a step-by-step experimental procedure, and methods for robust data analysis, including the calculation of inhibitor potency (IC₅₀) and assay quality control (Z'-factor).
Introduction: The Role of Neutrophil Elastase and the Need for Effective Screening
Human Neutrophil Elastase (HNE), a 29 kDa serine protease stored in the azurophilic granules of neutrophils, is a key effector of the innate immune system.[1] Upon inflammation, HNE is released to degrade proteins of invading pathogens.[2] However, its broad substrate specificity means it can also degrade host extracellular matrix proteins, such as elastin and collagen.[1][3] Unregulated HNE activity is a major driver of tissue damage in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[4][5] Consequently, HNE has emerged as a critical therapeutic target for the development of novel anti-inflammatory drugs.
The identification of potent and specific HNE inhibitors requires robust and efficient screening platforms. Chromogenic substrates, such as this compound, provide a simple and continuous method for measuring enzyme activity, making them ideal for HTS applications in drug discovery.[6]
Assay Principle: Chromogenic Unmasking
The utility of this compound as a substrate is rooted in the principle of "chromogenic unmasking". HNE exhibits a preference for cleaving peptide bonds C-terminal to small, aliphatic amino acids like alanine and valine.[7] The substrate this compound is designed to exploit this specificity.
In its intact form, the substrate is colorless. The peptide sequence directs the HNE active site to the amide bond linking the C-terminal alanine to a p-nitroaniline (pNA) molecule. Upon enzymatic hydrolysis, the free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance maximum at approximately 405 nm.[8] The rate of the absorbance increase at this wavelength is directly proportional to the HNE activity under the assay conditions. In the presence of an inhibitor, the rate of pNA release is reduced, providing a quantitative measure of inhibition.
Materials and Reagents
-
Enzyme: Human Neutrophil Elastase (HNE), purified
-
Substrate: this compound
-
Assay Buffer: 50 mM HEPES, 0.5 M NaCl, 0.05% (v/v) Tween-20, pH 7.5
-
Solvent: Dimethyl sulfoxide (DMSO), ACS grade or higher
-
Positive Control Inhibitor: Sivelestat or other known HNE inhibitor
-
Instrumentation: UV/Vis microplate reader capable of kinetic measurements at 405 nm
-
Microplates: 96-well, clear, flat-bottom plates
Detailed Protocols
Reagent Preparation
Expert Insight: The high salt concentration (0.5 M NaCl) in the assay buffer is critical. It minimizes non-specific interactions and mimics physiological ionic strength, ensuring that observed inhibition is more likely due to specific binding to the enzyme's active site.
-
Assay Buffer (100 mL):
-
Dissolve 1.19 g of HEPES and 2.92 g of NaCl in 90 mL of deionized water.
-
Adjust pH to 7.5 with 1 M NaOH.
-
Add 50 µL of Tween-20.
-
Bring the final volume to 100 mL with deionized water.
-
Filter through a 0.22 µm filter and store at 4°C.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve the required amount of this compound in DMSO to achieve a 10 mM concentration.
-
Note: The substrate is sparingly soluble in aqueous solutions and requires an organic solvent like DMSO.
-
Store in small aliquots at -20°C, protected from light.
-
-
Enzyme Working Solution (2X concentration):
-
Prepare a stock solution of HNE in assay buffer. Determine protein concentration via A₂₈₀.
-
On the day of the assay, dilute the HNE stock solution with cold assay buffer to a 2X final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate of 10-20 mOD/min. A typical starting concentration is 20-50 nM.
-
Crucially, always keep the enzyme on ice.
-
-
Inhibitor/Compound Solutions:
-
Dissolve test compounds and control inhibitors in 100% DMSO to create high-concentration stocks (e.g., 10 mM).
-
Perform serial dilutions in 100% DMSO to create a concentration-response curve. A common starting point is a 10-point, 3-fold dilution series.
-
Inhibitor Screening Assay Protocol (96-well plate)
This protocol is designed for a final assay volume of 200 µL.
-
Compound Plating:
-
Add 2 µL of serially diluted test compounds, control inhibitor, or DMSO (for vehicle controls) to the appropriate wells of the 96-well plate.
-
-
Enzyme Addition & Pre-incubation:
-
Add 98 µL of the 2X HNE working solution to each well containing the compounds/controls.
-
For the "No Enzyme" control wells, add 98 µL of assay buffer instead.
-
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
-
Cover the plate and pre-incubate for 15 minutes at room temperature (25°C). This step allows the inhibitors to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a 2X substrate working solution by diluting the 10 mM stock in assay buffer. The optimal concentration should be at or near the Michaelis-Menten constant (Kₘ). While the Kₘ for this compound is not widely published, a Kₘ of 0.152 mM for the similar substrate MeOSuc-AAPV-pNA provides a strong reference point.[9] Therefore, a final concentration of 150-200 µM is recommended. For a 2X solution, this would be 300-400 µM.
-
Initiate the enzymatic reaction by adding 100 µL of the 2X substrate working solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes .
-
| Component | Volume | Final Concentration | Notes |
| Test Compound / DMSO | 2 µL | Variable (e.g., 100 µM - 0.05 µM) | Final DMSO concentration should be ≤1% |
| HNE Working Solution (2X) | 98 µL | 1X (e.g., 10-25 nM) | Pre-incubate with compound for 15 min |
| Substrate Solution (2X) | 100 µL | 1X (e.g., 150-200 µM) | Initiates the reaction |
| Total Volume | 200 µL |
Experimental Workflow Diagram
Data Analysis and Interpretation
-
Calculate Reaction Velocity (V₀):
-
For each well, plot Absorbance (OD₄₀₅) versus Time (minutes).
-
Identify the linear portion of the curve (typically the first 5-10 minutes).
-
The slope of this linear portion represents the initial velocity (V₀) in mOD/min.
-
-
Calculate Percent Inhibition:
-
Determine the average velocity for the positive control (V₀_max, 100% activity, DMSO only) and the negative control (V₀_min, 0% activity, no enzyme or potent inhibitor).
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = [ (V₀_max - V₀_sample) / (V₀_max - V₀_min) ] * 100
-
-
Determine IC₅₀ Value:
-
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[10]
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.
-
Assay Validation for High-Throughput Screening
For HTS campaigns, it is essential to validate the assay's robustness. The Z'-factor is a statistical parameter that quantifies the separation between the high (uninhibited) and low (fully inhibited) signal windows, providing a measure of assay quality.
-
Calculation: Z' = 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ] Where:
-
σ_max and μ_max are the standard deviation and mean of the maximum signal (e.g., 100% activity control).
-
σ_min and μ_min are the standard deviation and mean of the minimum signal (e.g., 0% activity control).
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, highly suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: An unsuitable assay for screening.
-
References
-
Korkmaz, B., Attucci, S., Juliano, L., & Gauthier, F. (2001). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. American Journal of Respiratory Cell and Molecular Biology, 25(5), 629-635. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Kossodo, S., et al. (2011). In vivo imaging of neutrophil elastase activity in a mouse model of acute lung injury. American Journal of Respiratory and Critical Care Medicine, 183(1), A5058. [Link]
-
Wikipedia. (2024). Half maximal inhibitory concentration (IC50). [Link]
-
edX. (n.d.). IC50 Determination. [Link] (Note: Specific course link unavailable, general reference to platform's educational materials on the topic).
-
Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 162, 1-298. [Link]
-
Wikipedia. (2024). Neutrophil elastase. [Link]
-
Swiercz, R., et al. (2005). Neutrophil elastase activates near-silent epithelial Na+ channels and increases airway epithelial Na+ transport. American Journal of Physiology-Lung Cellular and Molecular Physiology, 288(5), L813-L819. [Link]
-
Korkmaz, B., et al. (2014). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in Immunology, 5, 594. [Link]
-
Snider, G. L. (1989). The pathogenesis of emphysema--twenty years of progress. American Review of Respiratory Disease, 140(5), 1391-1397. [Link]
-
Hirche, T. O., et al. (2017). Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia. The Journal of Immunology, 199(5), 1776-1788. [Link]
-
D'arcy, S., et al. (1989). Effects of human neutrophil elastase and Pseudomonas aeruginosa proteinases on human respiratory epithelium. Thorax, 44(8), 689-694. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Neutrophil Elastase Subverts the Immune Response by Cleaving Toll-Like Receptors and Cytokines in Pneumococcal Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suc-Ala-Ala-Ala-Ala-pNA - Echelon Biosciences [echelon-inc.com]
- 4. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing AC-Ala-gln-ala-pna concentration in assay
Application Note & Protocol
Topic: Optimizing AC-Ala-Gln-Ala-pNA Concentration for Robust Protease Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract
The chromogenic substrate Acetyl-Alanine-Glutamine-Alanine-p-nitroanilide (this compound) is a valuable tool for the kinetic analysis of specific proteases. The accuracy and reliability of such assays are critically dependent on the substrate concentration. This guide provides a comprehensive framework for optimizing the this compound concentration, grounded in the principles of Michaelis-Menten kinetics. We will elucidate the causality behind experimental choices, provide detailed, self-validating protocols for determining key kinetic parameters (Kₘ and Vₘₐₓ), and offer actionable guidance for selecting the appropriate substrate concentration for various research applications, from routine activity measurements to inhibitor screening.
The Principle: Why Substrate Concentration is a Critical Parameter
Enzymatic assays utilizing chromogenic substrates like this compound rely on a simple, elegant principle. A target protease recognizes the specific peptide sequence (Ala-Gln-Ala) and cleaves the amide bond linking the peptide to a p-nitroaniline (pNA) molecule.[1] This cleavage event liberates free pNA, which imparts a distinct yellow color to the solution, with a maximal absorbance at approximately 405 nm.[2][3] The initial rate of this color change is directly proportional to the enzyme's activity.
However, the relationship between substrate concentration and reaction velocity is not linear; it is hyperbolic, as described by the Michaelis-Menten equation.[4][5]
V = (Vₘₐₓ * [S]) / (Kₘ + [S])
Where:
-
V is the initial reaction velocity.
-
Vₘₐₓ is the maximum possible reaction velocity when the enzyme is saturated with the substrate.
-
[S] is the concentration of the substrate, this compound.
-
Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ.[4]
The Kₘ is a fundamental characteristic of the enzyme-substrate pair, representing the affinity of the enzyme for its substrate. A low Kₘ indicates high affinity, while a high Kₘ signifies lower affinity. Understanding this relationship is paramount because an arbitrarily chosen substrate concentration can lead to misleading results.[6] For instance, a concentration that is too low may underestimate the enzyme's maximum catalytic potential, while an excessively high concentration could lead to substrate inhibition or be wasteful of expensive reagents.[6][7]
Therefore, the primary goal of this optimization protocol is to experimentally determine the Kₘ of your specific enzyme for this compound under your assay conditions. This empirical value empowers you to make an informed decision on the optimal substrate concentration for your scientific question.
Materials and Reagents
-
This compound Substrate: Lyophilized powder.
-
Purified Enzyme or Biological Sample: Containing the protease of interest.
-
Assay Buffer: The choice is enzyme-dependent. A common starting point is 50 mM Tris-HCl or HEPES, pH 7.5. The buffer may require salts (e.g., 100 mM NaCl) or cofactors (e.g., CaCl₂) for optimal enzyme activity.
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO) is typically used to prepare a high-concentration stock solution.
-
Stop Solution (for endpoint assays): 30% (v/v) Acetic Acid or a specific enzyme inhibitor.
-
Instrumentation:
-
UV/Vis Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405 nm.[8]
-
Calibrated single and multichannel pipettes.
-
Temperature-controlled incubator or plate reader.
-
-
Consumables:
-
Clear, flat-bottom 96-well microplates.
-
Sterile microcentrifuge tubes.
-
Pipette tips.
-
Reagent Preparation and Storage
-
This compound Stock Solution (e.g., 100 mM):
-
Carefully weigh the lyophilized powder.
-
Dissolve in 100% DMSO to the desired concentration. For example, if the molecular weight is 550 g/mol , dissolve 55.0 mg in 1 mL of DMSO for a 100 mM stock.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light. The stability of PNA-containing substrates is crucial, as they can undergo abiotic hydrolysis.[9]
-
-
Assay Buffer: Prepare fresh and store at 4°C. Equilibrate to the assay temperature before use.
Experimental Design: A Self-Validating Workflow
The optimization process is a systematic investigation to define the enzyme's kinetic properties. A key principle of a trustworthy protocol is self-validation, achieved by including appropriate controls at every stage.
Protocol Part 1: Enzyme Titration (Finding the Linear Range)
Causality: Before optimizing the substrate, you must find an enzyme concentration that produces a steady, linear rate of product formation for the duration of the measurement.[10] If the enzyme concentration is too high, the substrate will be rapidly depleted, the reaction will plateau prematurely, and you will not be measuring the true initial velocity.
Methodology:
-
Prepare a fixed, high concentration of this compound in assay buffer. A good starting point is 1-2 mM, which is likely to be saturating for most enzymes.
-
Prepare serial dilutions of your enzyme stock in assay buffer.
-
On a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL):
-
Test Wells: 100 µL of substrate solution + 100 µL of each enzyme dilution.
-
Control Well: 100 µL of substrate solution + 100 µL of assay buffer (no enzyme). This control accounts for any non-enzymatic substrate hydrolysis.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes.[8]
-
Initiate the reaction by adding the final component (either enzyme or substrate).
-
Immediately place the plate in a reader set to the same temperature and begin kinetic measurements: read absorbance at 405 nm every 60 seconds for 30-60 minutes.
-
Analysis: Plot Absorbance vs. Time for each enzyme concentration. Identify the highest enzyme concentration that gives a linear plot (a constant slope) for at least 10-15 minutes. This is the enzyme concentration you will use for the next step.
Protocol Part 2: Substrate Titration (Determining Kₘ and Vₘₐₓ)
Causality: This is the core experiment to map the enzyme's response to varying substrate concentrations, allowing for the calculation of Kₘ and Vₘₐₓ. The substrate concentration range should ideally span from 0.2 x Kₘ to at least 5 x Kₘ to accurately define the hyperbolic curve.[10]
Methodology:
-
Prepare a series of this compound dilutions in assay buffer. A 2-fold serial dilution is common. For example, starting from a high of 2000 µM, you might prepare: 2000, 1000, 500, 250, 125, 62.5, 31.25, and 0 µM. These will be your 2X working stocks.
-
On a 96-well plate, set up the following reactions in triplicate (total volume = 200 µL):
-
Test Wells: 100 µL of each substrate dilution + 100 µL of the optimized enzyme concentration (determined in Part 1).
-
Control Wells: 100 µL of each substrate dilution + 100 µL of assay buffer (no enzyme). This is crucial for correcting for substrate auto-hydrolysis at each concentration.
-
-
Follow steps 4-6 from the Enzyme Titration protocol.
-
Data Analysis: a. For each substrate concentration, calculate the initial velocity (V). This is the slope of the linear portion of your Absorbance vs. Time plot. The slope will be in units of Absorbance Units (AU) / minute. b. Correct each velocity by subtracting the slope from the corresponding "no enzyme" control well. c. Convert the velocity from AU/min to a molar concentration per unit time (e.g., µM/min) using the Beer-Lambert Law: V (µM/min) = (Slope [AU/min] * 1,000,000) / (ε * l)
- ε (Molar Extinction Coefficient): For pNA at 405 nm and pH > 7, this is typically ~9,900 M⁻¹cm⁻¹. Verify this value for your specific buffer conditions.
- l (Pathlength): For a 200 µL volume in a standard 96-well plate, this is typically ~0.5-0.6 cm. It is highly recommended to measure this empirically for your specific plate and reader combination. d. Plot the corrected velocity (V) on the y-axis against the final substrate concentration ([S]) on the x-axis. e. Use a non-linear regression software (e.g., GraphPad Prism, R, Python libraries) to fit the data to the Michaelis-Menten equation. This will provide you with the most accurate values for Kₘ and Vₘₐₓ.
Data Presentation and Interpretation
An effective presentation of your data is key to a clear interpretation.
Table 1: Example Data for this compound Optimization
| [S] (µM) | Initial Velocity (mAU/min) | Corrected Velocity (mAU/min) | Corrected Velocity (µM/min) |
| 0 | 0.1 | 0.0 | 0.00 |
| 31.25 | 2.5 | 2.4 | 4.04 |
| 62.5 | 4.6 | 4.5 | 7.58 |
| 125 | 7.8 | 7.7 | 12.94 |
| 250 | 11.5 | 11.4 | 19.16 |
| 500 | 14.8 | 14.7 | 24.71 |
| 1000 | 17.0 | 16.9 | 28.40 |
| 2000 | 18.1 | 18.0 | 30.25 |
Calculations based on a hypothetical molar extinction coefficient of 9,900 M⁻¹cm⁻¹ and a pathlength of 0.6 cm.
When this data is plotted and fitted, the software will yield the kinetic parameters. For the example data above, the fit might yield:
-
Kₘ: ~150 µM
-
Vₘₐₓ: ~35 µM/min
Application: Selecting the Right Concentration
Your empirically determined Kₘ is the key to making an informed decision.
-
For Routine Activity Measurement and Vₘₐₓ Determination:
-
Recommendation: Use a substrate concentration of 5-10 times the Kₘ .
-
Causality: At these saturating concentrations, the reaction velocity is approximately equal to Vₘₐₓ and is largely insensitive to small pipetting errors in the substrate.[6] The enzyme is the limiting factor, ensuring you are measuring its maximum catalytic rate.[7] For our example Kₘ of 150 µM, a concentration of 750 µM to 1.5 mM would be appropriate.
-
-
For Screening of Competitive Inhibitors:
-
Recommendation: Use a substrate concentration equal to the Kₘ .
-
Causality: Competitive inhibitors compete with the substrate for the enzyme's active site. The assay is most sensitive to this competition when the substrate is not present in vast excess.[10] At [S] = Kₘ, the enzyme is most responsive to the presence of a competitive inhibitor, making it easier to identify potential hits.
-
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High Background Signal | - Substrate auto-hydrolysis.[9] | - Prepare substrate stock fresh. Subtract the "no enzyme" control reading. |
| - Contaminated buffer or enzyme. | - Use fresh, sterile reagents. | |
| Non-linear Kinetics | - Enzyme concentration too high (substrate depletion).[10] | - Reduce enzyme concentration (repeat Protocol Part 1). |
| - Substrate or product inhibition. | - Analyze the shape of the V vs. [S] plot; if velocity decreases at high [S], use a lower concentration. | |
| - Enzyme instability. | - Check buffer components (pH, ionic strength) and temperature. Add stabilizing agents like BSA or glycerol if appropriate. | |
| No/Low Signal | - Inactive enzyme. | - Verify enzyme activity with a positive control substrate. |
| - Incorrect assay conditions (pH, temp). | - Optimize assay conditions for your specific enzyme. | |
| - Substrate is not a target for the enzyme. | - Confirm from literature that the enzyme should cleave this sequence. |
References
-
University of Illinois Soils Lab (2023). SOP: Enzyme Assays: pNA. [Link]
-
TeachMe Physiology (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]
-
NCBI Bookshelf (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. [Link]
-
PubChem (n.d.). Enzymatic Assay BioAssay Record AID 1344315. [Link]
-
Chemistry LibreTexts (2021). Effect of Concentration on Enzyme Activity. [Link]
-
Monash University (n.d.). Factors affecting enzyme activity. [Link]
-
Ninja Nerd (2017). Biochemistry | Michaelis-Menten Equation. [Link]
-
Chromogenix (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. youtube.com [youtube.com]
- 6. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 7. monash.edu [monash.edu]
- 8. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Data Analysis of AC-Ala-Gln-Ala-pNA Assays for Protease Inhibitor Screening
Introduction: The Principle of Peptide Nucleic Acid (PNA)-Based Protease Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1] Among the most critical enzyme classes targeted for therapeutic intervention are proteases, which are involved in a myriad of physiological and pathological processes.[2][3] Consequently, robust and sensitive methods for measuring protease activity and identifying inhibitors are in high demand.
This guide focuses on a specific type of fluorescence-based protease assay utilizing a custom-designed substrate: Acetyl-Alanine-Glutamine-Alanine-Peptide Nucleic Acid (AC-Ala-Gln-Ala-PNA). While the peptide sequence Ala-Gln-Ala provides specificity for a target protease, the PNA component can be conjugated to a fluorophore/quencher pair, enabling a sensitive detection method. In its uncleaved state, the proximity of a quencher to a fluorophore results in Fluorescence Resonance Energy Transfer (FRET), leading to a low fluorescence signal.[3][4] Upon enzymatic cleavage of the peptide sequence, the fluorophore is liberated from the quencher's influence, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to protease activity.[4][5]
This application note provides a comprehensive framework for researchers, from experimental setup to advanced data analysis, for screening protease inhibitors using the this compound assay. We will detail not only the step-by-step protocols but also the critical logic behind data transformation, quality control, and hit validation.
Caption: A streamlined workflow for protease inhibitor assay data analysis.
Step 1: Quality Control (QC) - The Z'-Factor
Before analyzing compound effects, the quality and robustness of the assay itself must be verified. The Z'-factor is the industry-standard metric for this, measuring the statistical separation between the positive and negative controls. [1] Formula: Z' = 1 - ( (3 * σ_pos + 3 * σ_neg) / |μ_pos - μ_neg| )
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls.
-
μ_pos and μ_neg are the means of the positive and negative controls.
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS. [6]* 0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not viable for screening.
Action: If the Z'-factor is below 0.5, do not proceed with hit analysis. Troubleshoot the assay protocol (e.g., reagent stability, incubation times, pipetting accuracy).
Step 2: Data Normalization - Calculating Percent Inhibition
Raw fluorescence values are dependent on experimental conditions. To compare results across plates and experiments, data must be normalized relative to the on-plate controls.
Formula: % Inhibition = 100 * ( (RFU_neg - RFU_sample) / (RFU_neg - RFU_pos) )
Where:
-
RFU_sample: Fluorescence of the test compound well (after blank subtraction).
-
RFU_neg: Mean fluorescence of the negative control wells (after blank subtraction).
-
RFU_pos: Mean fluorescence of the positive control wells (after blank subtraction).
Example Data Transformation:
| Compound Conc. (µM) | Raw RFU | Blank-Subtracted RFU | % Inhibition |
| Negative Control | 15,200 (Avg) | 15,000 | 0% |
| Positive Control | 1,200 (Avg) | 1,000 | 100% |
| Blank | 200 (Avg) | - | - |
| Compound A - 0.01 | 14,800 | 14,600 | 2.86% |
| Compound A - 0.1 | 12,500 | 12,300 | 19.29% |
| Compound A - 1 | 8,000 | 7,800 | 51.43% |
| Compound A - 10 | 2,100 | 1,900 | 93.57% |
| Compound A - 100 | 1,300 | 1,100 | 99.29% |
Step 3: Dose-Response Curve Fitting and IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [7][8]It is the most common measure of an inhibitor's potency. [9]This value is determined by fitting the normalized % Inhibition data to a dose-response model.
The most widely accepted model is the four-parameter logistic (4PL) equation:
Y = Bottom + ( (Top - Bottom) / (1 + (X / IC50)^HillSlope) )
Where:
-
Y: % Inhibition
-
X: Logarithm of the inhibitor concentration
-
Top: The maximum plateau of the curve (should be ~100%)
-
Bottom: The minimum plateau of the curve (should be ~0%)
-
HillSlope: The steepness of the curve.
-
IC50: The concentration at the inflection point of the curve.
This non-linear regression is best performed using specialized software such as GraphPad Prism, Origin, or R/Python packages. The software will calculate the best-fit IC50 value and its confidence interval.
Step 4: Hit Triage and Confirmation
A "hit" is a compound that meets a predefined activity threshold (e.g., >50% inhibition at a specific concentration). However, initial hits from a primary screen require rigorous follow-up to eliminate false positives.
Sources of False Positives:
-
Compound Autofluorescence: The compound itself fluoresces at the measurement wavelengths.
-
Compound Aggregation: At high concentrations, some compounds form aggregates that can non-specifically inhibit enzymes.
-
Assay Interference: The compound may interfere with the detection system (e.g., quenching the liberated fluorophore).
Confirmation Strategy:
-
Re-testing: Confirm the activity of the hit from a freshly prepared sample.
-
Orthogonal Assays: Test the hit in a different assay format that uses an alternative detection method (e.g., a colorimetric substrate like p-nitroanilide (pNA)). [10][11]3. Counter-Screening: Test the compound against an unrelated protease to assess specificity.
Conclusion
The this compound assay provides a sensitive and specific platform for identifying novel protease inhibitors. However, the true value of the screening data can only be realized through a systematic and statistically sound analysis pipeline. By implementing rigorous quality control with the Z'-factor, normalizing data to on-plate controls, and using appropriate non-linear regression to determine IC50 values, researchers can confidently identify and validate promising lead compounds for further drug development. This structured approach ensures that experimental outcomes are both reproducible and reliable, upholding the highest standards of scientific integrity.
References
-
Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. UQAM. Retrieved from [Link]
-
Wikipedia. (2024). High-throughput screening. Retrieved from [Link]
-
Winssinger, N., et al. (2004). PNA-encoded protease substrate microarrays. PubMed. Retrieved from [Link]
-
Siren, J., et al. (2019). Quality Control of Quantitative High Throughput Screening Data. PMC - NIH. Retrieved from [Link]
-
JoVE. (2009). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Retrieved from [Link]
-
EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]
-
NCBI. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
JoVE. (2009). Use of the Protease Fluorescent Detection Kit to Determine Protease Activity. Retrieved from [Link]
-
Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. Retrieved from [Link]
-
Chem Help ASAP. (2021). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
Wikipedia. (2024). IC50. Retrieved from [Link]
-
Koivunen, J., et al. (2021). Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. NIH. Retrieved from [Link]
-
Vaz, R. J. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]
-
Friberger, P. (1982). General Principles for the Assay of Proteases with Chromogenic Substrates. In Chromogenic Peptide Substrates (pp. 24-34). Retrieved from [Link]
-
Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS. Retrieved from [Link]
-
Wang, J., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega. Retrieved from [Link]
-
Lin, P.-H., et al. (2021). Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PMC - NIH. Retrieved from [Link]
-
Wang, J., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. bioRxiv. Retrieved from [Link]
-
Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]
-
Fan, Y., et al. (2013). A Simple and General Approach to Assay Protease Activity With Electrochemical Technique. PubMed. Retrieved from [Link]
-
ResearchGate. (2022). What is a Protease assay? why is it done?. Retrieved from [Link]
Sources
- 1. High-throughput screening - Wikipedia [en.wikipedia.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. eu-openscreen.eu [eu-openscreen.eu]
- 7. courses.edx.org [courses.edx.org]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
AC-Ala-gln-ala-pna assay in 96-well plate format
Application Note & Protocol
Topic: High-Throughput Enzymatic Assay of Protease Activity using AC-Ala-Gln-Ala-pNA in a 96-Well Plate Format
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to measuring the activity of proteases using the chromogenic substrate Nα-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide (this compound) in a 96-well microplate format. This colorimetric method offers a robust, sensitive, and high-throughput platform for characterizing enzyme kinetics, screening inhibitor libraries, and performing quality control in drug development.[1] We will detail the core principles of the assay, provide step-by-step protocols for execution and data analysis, and offer insights into assay optimization and troubleshooting.
Scientific Principle: Chromogenic Unmasking
The this compound assay is predicated on a straightforward enzymatic reaction that results in a quantifiable color change.[2] The substrate is a synthetic peptide, AC-Ala-Gln-Ala, which is specifically recognized and cleaved by the target protease. This peptide is covalently linked via an amide bond to a chromogenic group, p-nitroaniline (pNA).[1]
In its conjugated, uncleaved state, the this compound substrate is colorless. Upon introduction of an active enzyme, the protease catalyzes the hydrolysis of the amide bond C-terminal to the alanine residue. This cleavage event liberates the p-nitroaniline (pNA) molecule.[3][4] Free pNA in solution has a distinct yellow color, exhibiting a maximum absorbance at approximately 405 nm.[3][5] The rate of pNA release, measured as the increase in absorbance over time, is directly proportional to the enzymatic activity under initial velocity conditions.[3][4]
The N-terminal acetyl (Ac) group serves a crucial role by protecting the peptide substrate from degradation by exopeptidases, ensuring that the observed activity is attributable to the specific endopeptidase of interest.[6]
Caption: Mechanism of the this compound chromogenic assay.
Applications in Research and Drug Development
The simplicity and scalability of this 96-well plate assay make it an indispensable tool in multiple scientific contexts:[1]
-
Enzyme Kinetics: The assay is highly suitable for determining fundamental kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ).[1][7] This is achieved by measuring initial reaction rates across a range of substrate concentrations.[8]
-
Inhibitor Screening: The format is ideal for high-throughput screening (HTS) of chemical libraries to identify potential enzyme inhibitors. Compounds that decrease the rate of pNA formation are flagged as potential hits.[6]
-
Mechanism of Inhibition Studies: Researchers can use this assay to characterize the mode of action of identified inhibitors (e.g., competitive, non-competitive, uncompetitive).
-
Enzyme Purity and Activity Quantification: It serves as a rapid quality control method to determine the specific activity of purified enzyme preparations.
Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified target protease of interest
-
Buffer: Assay buffer optimized for the specific enzyme (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4).[9] Buffer composition is critical and should be determined empirically for the enzyme under study.
-
Inhibitor (Optional): Known inhibitor for use as a positive control, or test compounds for screening.
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and test compounds.
-
Standard: p-Nitroaniline (pNA) for generating a standard curve.
-
Microplates: Clear, flat-bottom 96-well microplates.[10]
-
Instrumentation: Microplate reader capable of measuring absorbance at 405 nm, preferably with kinetic reading capabilities and temperature control.[11][12]
-
General Lab Equipment: Calibrated single and multichannel pipettes, reagent reservoirs, 1.5 mL microcentrifuge tubes.
Experimental Protocols
This section outlines the step-by-step methodology. It is crucial to include proper controls to ensure data validity. These include:
-
No Enzyme Control: Assay buffer + Substrate (to measure substrate auto-hydrolysis).
-
No Substrate Control: Assay buffer + Enzyme (to measure background absorbance from the enzyme solution).
-
Vehicle Control: Assay buffer + Enzyme + Substrate + Solvent (e.g., DMSO) at the same final concentration as in the test wells.
Caption: General experimental workflow for the 96-well plate assay.
Reagent Preparation
-
Assay Buffer: Prepare a bulk volume of the appropriate assay buffer for your enzyme. Ensure the pH is correctly adjusted.
-
This compound Stock Solution: Dissolve the substrate in 100% DMSO to create a high-concentration stock (e.g., 50-100 mM). Store this stock in aliquots at -20°C. The required final concentration in the assay will depend on the enzyme's Kₘ, but a starting point is often 100-500 µM.[9]
-
Enzyme Working Solution: Dilute the purified enzyme stock to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired measurement period.[13]
-
pNA Standard Stock: Prepare a 10 mM stock solution of p-nitroaniline in DMSO. This will be used to create a standard curve to convert absorbance units to moles of product formed.
Protocol 1: p-Nitroaniline Standard Curve
Causality: A standard curve is essential to accurately quantify the amount of product generated by the enzyme.[1] It establishes the linear relationship between absorbance at 405 nm and the molar concentration of pNA under your specific assay conditions (buffer, final volume).
-
Prepare a series of dilutions of the 10 mM pNA stock solution in assay buffer. A typical range would be from 0 µM to 200 µM.
-
Add 200 µL of each standard dilution to separate wells of the 96-well plate (in triplicate).
-
Include wells with 200 µL of assay buffer alone to serve as the blank.
-
Read the absorbance at 405 nm.
-
Subtract the average absorbance of the blank from all other readings.
-
Plot the background-subtracted absorbance vs. the known pNA concentration (µM). Perform a linear regression to obtain the slope (extinction coefficient in your plate reader) and R² value (should be >0.99).
| pNA Concentration (µM) | Absorbance at 405 nm (AU) - Blanked |
| 0 | 0.000 |
| 12.5 | 0.115 |
| 25 | 0.231 |
| 50 | 0.462 |
| 100 | 0.925 |
| 200 | 1.850 |
| Caption: Example data for a p-nitroaniline standard curve. |
Protocol 2: Enzyme Activity Assay (Kinetic Mode)
Causality: Measuring the reaction in kinetic mode allows for the determination of the initial velocity (V₀), which is the most accurate measure of enzyme performance before substrate depletion or product inhibition occurs.[7]
-
Setup: Add reagents to the wells of a 96-well plate according to your plate map. For a final volume of 200 µL:
-
Add 170 µL of assay buffer.
-
Add 10 µL of the enzyme working solution (or buffer for 'no enzyme' controls).
-
For inhibitor screening, add 10 µL of test compound diluted in assay buffer (with the corresponding percentage of DMSO). For vehicle controls, add 10 µL of the buffer/DMSO solution.
-
-
Pre-incubation: Place the plate in the microplate reader and allow it to pre-incubate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[13] This ensures that all components are at thermal equilibrium before the reaction starts.
-
Initiation: Initiate the reaction by adding 20 µL of the substrate working solution to all wells using a multichannel pipette.
-
Measurement: Immediately begin reading the absorbance at 405 nm every 60 seconds for 15-30 minutes.[14]
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀):
-
For each well, plot Absorbance (405 nm) vs. Time (minutes).
-
Identify the initial linear portion of the curve.
-
Determine the slope of this linear portion (ΔAbs/min). This is your initial reaction rate.
-
-
Convert to Molar Rate:
-
Use the slope from your pNA standard curve (in AU/µM) to convert the reaction rate from ΔAbs/min to µM/min.
-
Velocity (µmol/min/mg) = [(ΔAbs/min) / (Slope of Std. Curve)] x (Total Assay Volume in L) / (mg of enzyme per well)
-
-
Determine Kinetic Parameters (Kₘ and Vₘₐₓ):
-
Perform the enzyme activity assay with a fixed enzyme concentration and varying substrate concentrations (e.g., from 0.1 x Kₘ to 10 x Kₘ).[13]
-
Plot the calculated initial velocities (V₀) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[8]
-
| Parameter | Description |
| V₀ | Initial Velocity: The rate of reaction at the beginning, when substrate concentration is not limiting. |
| Vₘₐₓ | Maximum Velocity: The theoretical maximum rate of the reaction when the enzyme is fully saturated with substrate.[7] |
| Kₘ | Michaelis Constant: The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme.[8] |
| IC₅₀ | Half Maximal Inhibitory Concentration: The concentration of an inhibitor required to reduce the enzyme's activity by 50%. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Substrate auto-hydrolysis. 2. Contaminated buffer or reagents. 3. Spectrophotometric interference from test compounds.[15] | 1. Prepare substrate solution fresh. Test in a "no enzyme" control. 2. Use fresh, high-purity reagents and water. 3. Run a control with the compound but no enzyme to measure its intrinsic absorbance. |
| No or Very Low Signal | 1. Inactive enzyme. 2. Incorrect assay conditions (pH, temp). 3. Omission of a key reagent. | 1. Test enzyme activity with a known positive control substrate/inhibitor. Use a fresh aliquot of enzyme. 2. Verify buffer pH and incubator temperature. 3. Carefully review pipetting steps. Use a checklist. |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Edge effects in the 96-well plate due to evaporation. 3. Reagents not mixed properly. | 1. Calibrate pipettes. Use reverse pipetting for viscous solutions. 2. Avoid using the outer wells of the plate or fill them with buffer/water. Use plate sealers. 3. Gently mix the plate after adding the final reagent before starting the read. |
| Non-linear Reaction Rate | 1. Enzyme concentration is too high, leading to rapid substrate depletion. 2. Product inhibition is occurring. | 1. Reduce the enzyme concentration to ensure the rate is linear for at least 10-15 minutes.[13] 2. Use only the initial linear phase of the reaction for V₀ calculations. |
References
-
Enzyme Kinetics. ChromogenicSubstrates.com. Available from: [Link]
-
Kinetic Measurements of Proteolytic Activity against Individual Substrates. Bio-protocol. Available from: [Link]
-
Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney. PubMed. Available from: [Link]
-
SOP: Enzyme Assays: pNA | Soils Lab. University of Illinois. Available from: [Link]
-
Use of a 96-well microplate reader for measuring routine enzyme activities. PubMed. Available from: [Link]
-
Chromogenic Substrates Overview. DC Fine Chemicals. Available from: [Link]
-
Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). YouTube. Available from: [Link]
-
Enzyme kinetics. Wikipedia. Available from: [Link]
-
Use of a 96-well microplate reader for measuring routine enzyme activities. ResearchGate. Available from: [Link]
-
A 96-well plate assay for high-throughput analysis of holocarboxylase synthetase activity. National Library of Medicine. Available from: [Link]
-
Enzymatic Assay: Enzyme activities were determined kinetically... PubChem. Available from: [Link]
-
Therapeutic and diagnostic applications of antisense peptide nucleic acids. National Library of Medicine. Available from: [Link]
-
Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. Available from: [Link]
-
Assay Troubleshooting. MB - About. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Buy AC-Ala-pro-ala-pna | 61596-39-2 [smolecule.com]
- 7. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. thomassci.com [thomassci.com]
- 11. Use of a 96-well microplate reader for measuring routine enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Navigating AC-Ala-Gln-Ala-pNA Assay Variability: A Technical Support Guide
Welcome to the technical support center for the AC-Ala-Gln-Ala-pNA assay. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common sources of variability in this chromogenic protease assay. By understanding the underlying principles and potential pitfalls, you can enhance the robustness, reproducibility, and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the activity of specific proteases. The substrate consists of a short peptide sequence (Ala-Gln-Ala) linked to a chromogenic reporter molecule, p-nitroaniline (pNA). When a target protease cleaves the peptide bond after the final alanine residue, it releases free pNA. This liberated pNA has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405-410 nm.[1][2] The rate of color development is directly proportional to the enzyme's activity, making it a valuable tool for enzyme kinetics studies, inhibitor screening, and quality control.[2][3]
Q2: Which enzymes are typically measured with this substrate?
The specificity of a protease assay is determined by the peptide sequence of the substrate.[4][5][6] While the this compound sequence is not a canonical substrate for common proteases, it is designed to be recognized by proteases that have a preference for small, neutral amino acids at the cleavage site. The precise enzyme will depend on the specific research context, but it falls into the broad category of endopeptidases.
Q3: Why am I seeing a high signal in my "no enzyme" control wells?
A high background signal in the absence of your enzyme is a common issue that can arise from several factors:
-
Substrate Instability (Autohydrolysis): The substrate itself may be unstable under your specific assay conditions (e.g., high pH, elevated temperature) and can spontaneously break down, releasing pNA without any enzymatic activity.[7]
-
Reagent Contamination: Your buffer, substrate stock solution, or other reagents may be contaminated with extraneous proteases.[7]
-
Extended Incubation Times: Long incubation periods can increase the likelihood of non-enzymatic substrate degradation.[7]
Q4: How should I prepare and store the this compound substrate?
Proper handling and storage of the substrate are critical for assay consistency.
-
Stock Solution: Dissolve the lyophilized peptide in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[8] PNA oligomers are generally very stable molecules and should be intact for over a year if stored correctly.[9]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For fluorescently labeled probes, protection from light is essential.[9]
-
Working Solution: On the day of the experiment, dilute the stock solution into the appropriate aqueous assay buffer to the final desired concentration. Be aware that high concentrations of organic solvents like DMSO can affect enzyme activity and PNA duplex stability.[8][10]
Troubleshooting Guide: From Signal to Solution
This section provides a systematic approach to identifying and resolving common issues encountered during the this compound assay.
Problem 1: High Background Signal / Noisy Data
A high signal in negative controls or erratic readings across replicates can mask the true enzymatic signal, leading to a low signal-to-noise ratio and unreliable data.
| Potential Cause | Explanation & Recommended Solution | Preventative Measure |
| Substrate Autohydrolysis | The amide bond linking the peptide to pNA can be susceptible to non-enzymatic hydrolysis, especially at non-optimal pH or high temperatures.[7] Solution: Run a "substrate only" control by incubating the this compound in assay buffer under the exact experimental conditions (time, temperature) but without the enzyme. If absorbance increases significantly, your conditions are too harsh. Consider lowering the pH or temperature. | Test substrate stability across a range of pH values and temperatures during assay development. |
| Reagent Contamination | Buffers, water, or other reagents may be contaminated with environmental proteases. Solution: Prepare all buffers with high-purity, protease-free water. Filter-sterilize buffers and use dedicated, sterile labware. Test individual reagents for contaminating activity. | Use commercially available protease-free reagents and maintain aseptic technique when preparing solutions. |
| Impure Enzyme Preparation | The enzyme stock itself may be contaminated with other proteases, leading to off-target cleavage. Solution: Verify the purity of your enzyme using SDS-PAGE. If necessary, purify the enzyme further using chromatography techniques. | Source enzymes from reputable suppliers with documented purity specifications. |
| Compound Interference (Inhibitor Screening) | Test compounds can interfere with the assay. Some compounds are colored and absorb at 405 nm, while others may precipitate, causing light scatter. Solution: Run a control plate with the test compounds in the assay buffer without the enzyme to measure their intrinsic absorbance. Subtract this value from the experimental wells. | Always perform a compound interference check as part of your screening protocol. |
Problem 2: Low or No Signal
A weak signal or complete absence of activity can be frustrating. The cause often lies with one of the core components of the reaction.
| Potential Cause | Explanation & Recommended Solution | Preventative Measure |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Proteases can also undergo autodigestion.[11] Solution: Use a fresh aliquot of the enzyme. Test its activity with a known, reliable substrate if available. Ensure the enzyme is stored at the recommended temperature and in a buffer that promotes stability. | Aliquot enzyme stocks upon receipt to minimize freeze-thaw cycles. Store at -80°C for long-term stability. |
| Incorrect Assay Buffer Conditions | Enzyme activity is highly dependent on pH, ionic strength, and the presence of specific cofactors.[6][12] Solution: Consult the literature or supplier data sheet for the optimal pH and buffer composition for your specific enzyme. Perform a pH profile experiment to determine the optimal pH empirically. | Thoroughly research the enzyme's requirements before beginning experiments. Optimize buffer conditions during assay development. |
| Substrate Concentration Too Low | According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration, especially at levels below the Michaelis constant (Kₘ).[2][13][14] Solution: Increase the substrate concentration. Perform a substrate titration experiment to determine the Kₘ for your enzyme. For routine assays, using a substrate concentration of 5-10 times the Kₘ is often recommended to ensure the reaction rate is proportional to the enzyme concentration. | Characterize the kinetic parameters (Kₘ, Vₘₐₓ) for your enzyme-substrate pair early in the research process. |
| Incorrect Wavelength Reading | The liberated p-nitroaniline has a maximal absorbance around 405 nm.[1][15] Reading at a different wavelength will result in a lower signal. Solution: Verify the spectrophotometer settings are correct. Perform a wavelength scan of a p-nitroaniline standard to confirm the absorbance maximum on your instrument. | Calibrate and check instrument settings before each experiment. |
Problem 3: Poor Reproducibility (High Well-to-Well Variability)
| Potential Cause | Explanation & Recommended Solution | Preventative Measure |
| Pipetting Inaccuracy | Small errors in pipetting volumes of enzyme, substrate, or inhibitors can lead to significant variations in reaction rates. Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent and proper pipetting technique. | Implement a regular pipette calibration and maintenance schedule. Provide training on proper pipetting techniques. |
| Temperature Fluctuations | Enzyme kinetics are highly sensitive to temperature.[12] Gradients across a 96-well plate ("edge effects") can cause wells on the cooler edges to react slower than those in the warmer center. Solution: Pre-incubate the plate and all reagents at the desired reaction temperature for 5-10 minutes to ensure thermal equilibrium.[3] Consider using a water bath for incubation or a plate reader with robust temperature control. | Use plate seals and avoid placing plates in areas with drafts. Fill outer wells with water or buffer to insulate experimental wells. |
| Incomplete Mixing | If reagents are not mixed thoroughly upon addition, the reaction will not start uniformly in all wells. Solution: After adding the final reagent (typically the enzyme or substrate), gently mix the plate on a plate shaker for 15-30 seconds before starting the measurement. | Standardize a gentle mixing step in your protocol for all plates. |
| Timing Inconsistencies | In kinetic assays, the precise timing of reagent addition and measurement is critical. Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously. For full plates, use automated liquid handlers if available. Ensure the plate reader measures wells in a consistent order and timing. | Design the experimental workflow to minimize timing delays between reagent addition and the start of data acquisition. |
Visualizing the Troubleshooting Process
A logical workflow can help systematically diagnose issues. The following diagram outlines a decision-making process for troubleshooting a "No Signal" result.
Caption: A decision tree for troubleshooting a "No Signal" result.
Key Experimental Protocols
To ensure consistency and accuracy, follow these standardized protocols.
Protocol 1: Preparation of a p-Nitroaniline (pNA) Standard Curve
A standard curve is essential to convert the rate of absorbance change (ΔAbs/min) into the rate of product formation (moles/min).[3]
-
Prepare a 10 mM pNA Stock: Dissolve 13.8 mg of p-nitroaniline in 10 mL of DMSO.
-
Create a 1 mM Aqueous pNA Solution: Dilute 100 µL of the 10 mM stock into 900 µL of assay buffer.
-
Prepare Standards: Perform serial dilutions of the 1 mM solution in assay buffer to create a range of standards (e.g., 0, 25, 50, 100, 150, 200 µM).
-
Measure Absorbance: Pipette 100 µL of each standard into a 96-well plate in triplicate. Read the absorbance at 405 nm.
-
Plot Data: Plot absorbance (y-axis) versus concentration (x-axis). The slope of this line is the molar extinction coefficient in the context of your plate reader and volume, which can be used to calculate product formation.
Protocol 2: Standard Kinetic Assay Workflow
This protocol outlines a typical workflow for measuring enzyme activity.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.8) and bring all reagents to the desired reaction temperature (e.g., 37°C).[3]
-
Plate Setup:
-
Add assay buffer to all wells.
-
Add substrate solution to all wells (to achieve the final desired concentration).
-
If screening, add inhibitor compounds or vehicle control (e.g., DMSO).
-
-
Temperature Equilibration: Pre-incubate the plate at the reaction temperature for 5-10 minutes.[3]
-
Initiate Reaction: Add the enzyme solution to all wells to start the reaction. Use a multichannel pipette for consistency.
-
Measure Absorbance: Immediately place the plate in a pre-warmed microplate reader and begin monitoring the increase in absorbance at 405 nm. Take readings at regular intervals (e.g., every 60 seconds) for a period sufficient to establish a linear rate of product formation.[3]
-
Data Analysis:
-
Plot absorbance versus time for each well.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Convert V₀ (ΔAbs/min) to product formation rate (µmol/min) using the slope from your pNA standard curve.
-
Caption: A typical workflow for a chromogenic protease assay.
By adopting a systematic troubleshooting approach and adhering to standardized protocols, you can significantly reduce variability and increase confidence in your this compound assay data.
References
-
ACS Chemical Biology. (n.d.). Toward Peptide Nucleic Acid (PNA) Directed Peptide Translation Using Ester Based Aminoacyl Transfer. ACS Publications. Retrieved from [Link]
-
Chromogenix. (n.d.). Kinetic Tables. Retrieved from [Link]
-
D'Souza, D. M., & Lorsch, J. R. (2020). Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells. Journal of Biological Chemistry, 295(39), 13473-13488. Retrieved from [Link]
-
Jack Westin. (n.d.). Substrates And Enzyme Specificity. Retrieved from [Link]
-
Johnson, K. A. (2013). New methods for analyzing enzyme kinetics. FEBS Letters, 587(8), 1045-1050. Retrieved from [Link]
-
Joy, S., et al. (2020). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. PNAS, 117(6), 2901-2911. Retrieved from [Link]
-
Klibanov, A. M. (1997). Why are enzymes less active in organic solvents than in water? Trends in Biotechnology, 15(3), 97-101. Retrieved from [Link]
-
Madadkar-Sobhani, A., & Elm, J. (2021). Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. Scientific Reports, 11(1), 6123. Retrieved from [Link]
-
MDPI. (2021). A Molecular Probe with Both Chromogenic and Fluorescent Units for Detecting Serine Proteases. Retrieved from [Link]
-
PNA Bio. (n.d.). Guidelines for PNA oligomers. Retrieved from [Link]
-
PubMed Central. (n.d.). Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution. Retrieved from [Link]
-
Schlosser, K. A., & Whitten, D. G. (2007). Amplified fluorescence sensing of protease activity with conjugated polyelectrolytes. Journal of the American Chemical Society, 129(14), 4112-4113. Retrieved from [Link]
-
Soils Lab - University of Illinois. (2023). SOP: Enzyme Assays: pNA. Retrieved from [Link]
-
Tompa, P. (2002). On the stability of peptide nucleic acid duplexes in the presence of organic solvents. Nucleic Acids Research, 30(16), 3647-3652. Retrieved from [Link]
-
University of California, Davis. (n.d.). Enzyme Active Site and Substrate Specificity. Biology LibreTexts. Retrieved from [Link]
-
YouTube. (2010). Substrate Specificity. Retrieved from [Link]
-
YouTube. (2025). Enzyme Specificity. Retrieved from [Link]
-
Zielenkiewicz, P., & Płucienniczak, A. (2001). Amino acids determining enzyme-substrate specificity in prokaryotic and eukaryotic protein kinases. Acta Biochimica Polonica, 48(3), 737-746. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amino acids determining enzyme-substrate specificity in prokaryotic and eukaryotic protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jackwestin.com [jackwestin.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnabio.com [pnabio.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pnas.org [pnas.org]
- 12. Kinetic Tables - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 13. Mechanistic cross-talk between DNA/RNA polymerase enzyme kinetics and nucleotide substrate availability in cells: Implications for polymerase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Improving signal-to-noise in AC-Ala-gln-ala-pna assay
Answering the call of researchers, scientists, and drug development professionals, this guide provides in-depth technical support for optimizing the AC-Ala-Gln-Ala-pNA assay. As a Senior Application Scientist, my goal is to move beyond simple checklists, offering a deep dive into the causality behind experimental choices to empower you to achieve a robust signal-to-noise ratio.
The this compound Assay: A Primer
The this compound assay is a colorimetric method used to measure the activity of specific proteases. The core of this assay is the substrate, an acetylated peptide (Ac-Ala-Gln-Ala) linked to a chromogenic reporter molecule, p-nitroanilide (pNA). When a target enzyme, such as Gamma-Glutamyl Transpeptidase (GGT) which acts on the glutamine residue, cleaves the peptide bond, it liberates free pNA.[1][2] This free pNA has a distinct yellow color and a maximum absorbance at wavelengths between 405 and 418 nm, allowing for direct spectrophotometric quantification of enzyme activity.[3][4]
A high signal-to-noise (S/N) ratio is paramount for assay sensitivity and accuracy. The "signal" is the absorbance generated by enzymatic activity, while "noise" is the background absorbance from all other sources. Maximizing this ratio ensures that the detected signal truly represents the enzyme's activity.
This guide is structured to address the most common challenges encountered during this assay, from high background to low signal and poor reproducibility.
High Background Signal
A high background signal can mask the true enzymatic signal, reducing the dynamic range and sensitivity of the assay.
Q1: My "no-enzyme" control wells have high initial absorbance. What is causing this and how can I fix it?
Answer: High initial background is typically caused by either contamination of reagents with the colored pNA product or, more commonly, by spontaneous, non-enzymatic hydrolysis of the this compound substrate.
The Scientific Reason: The amide bond linking the peptide to pNA can be labile and may hydrolyze under certain conditions, particularly non-optimal pH or temperature, releasing free pNA without any enzymatic action. Substrate solutions that have been stored improperly or for too long are especially prone to this degradation.
Troubleshooting Protocol:
-
Check Substrate Integrity:
-
Prepare a fresh solution of your this compound substrate in the recommended solvent (e.g., DMSO or DMF).
-
Dilute this new stock into your assay buffer.
-
Immediately measure the absorbance at 405-418 nm. A freshly prepared, intact substrate solution should have minimal absorbance. If the absorbance is high, the powdered substrate itself may have degraded.
-
-
Evaluate Reagent Contamination:
-
Individually measure the absorbance of each component of your reaction mixture (buffer, sample diluent, etc.) in the microplate. This will help identify if a specific reagent is contaminated.
-
-
Optimize Substrate Storage:
-
Store the powdered substrate desiccated and protected from light at the recommended temperature (typically 2-8°C or -20°C).
-
Prepare small, single-use aliquots of the substrate stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C.[4]
-
Q2: I observe a steady increase in background absorbance over time, even without the enzyme. Why is this happening?
Answer: This indicates ongoing, non-enzymatic hydrolysis of the substrate in your assay buffer. The rate of this hydrolysis is often influenced by the buffer's pH, temperature, and composition.
The Scientific Reason: The stability of the pNA substrate is highly pH-dependent. Buffers that are too acidic or too alkaline can catalyze the chemical breakdown of the substrate. Similarly, elevated incubation temperatures can accelerate this degradation process.[5]
Workflow for Optimizing Buffer Conditions: Below is a systematic approach to identify the optimal buffer conditions that maintain substrate stability while ensuring high enzyme activity.
Caption: Decision tree for troubleshooting low signal.
Experimental Protocol: Substrate Titration
To ensure you are using an optimal substrate concentration, perform a substrate titration experiment:
-
Prepare Dilutions: Create a series of substrate concentrations in assay buffer, ranging from well below to well above the suspected Km.
-
Run Assay: Use a fixed, known concentration of your enzyme for all reactions.
-
Measure Rates: Determine the initial reaction velocity (V0) for each substrate concentration by measuring the linear rate of pNA production.
-
Plot Data: Plot V0 versus substrate concentration. The resulting curve should resemble a Michaelis-Menten plot. The optimal concentration for a routine assay is typically at or slightly above the Km, where the reaction rate is high but not yet in the plateau phase, ensuring sensitivity to changes in enzyme concentration.
Poor Reproducibility
Inconsistent results undermine the reliability of your data.
Q4: I'm seeing high variability between my replicate wells. What should I investigate?
Answer: High coefficient of variation (CV) between replicates is often due to technical errors in assay execution. The most common culprits are inaccurate pipetting, inadequate mixing, and temperature gradients across the microplate.
The Scientific Reason:
-
Pipetting Errors: Small volumes are notoriously difficult to pipette accurately. Errors in dispensing the enzyme or substrate will directly translate into variability in the reaction rate.
-
Inadequate Mixing: If the enzyme and substrate are not mixed thoroughly and immediately upon addition, the reaction will not start uniformly in all wells, leading to variable results.
-
Temperature Gradients: Microplates can heat unevenly, especially if they are not properly equilibrated. Since enzyme kinetics are temperature-dependent, wells on the warmer edges of a plate may show higher activity than those in the cooler center. [3] Best Practices for Improving Reproducibility:
| Practice | Rationale |
| Use Calibrated Pipettes | Ensures accurate and precise delivery of reagents. Regularly check calibration. |
| Use Master Mixes | Prepare a master mix of common reagents (buffer, substrate) to be dispensed into all wells. This reduces pipetting steps and improves consistency. |
| Reverse Pipetting | For viscous solutions like enzyme stocks, reverse pipetting can improve accuracy. |
| Thorough Mixing | After adding the final reagent (usually the enzyme), mix the plate gently on a plate shaker for a few seconds to ensure a uniform start to the reaction. |
| Plate Equilibration | Pre-incubate the plate and all reagents at the assay temperature for at least 10-15 minutes before starting the reaction to eliminate thermal gradients. [6] |
Advanced Troubleshooting
Q5: I am working with complex biological samples (e.g., serum, cell lysate) and suspect matrix effects are interfering with my assay. How can I confirm and mitigate this?
Answer: Matrix effects occur when components in a complex sample, other than the analyte of interest, interfere with the assay. [7]This can manifest as either inhibition or enhancement of enzyme activity. A spike-and-recovery experiment is the standard method to diagnose this.
The Scientific Reason: Biological matrices contain a vast array of proteins, lipids, salts, and other metabolites. These components can interfere by:
-
Non-specific Binding: Endogenous proteins can bind to your enzyme or substrate, reducing their effective concentration. [8][9]* Endogenous Inhibitors/Activators: The sample itself may contain molecules that directly inhibit or enhance your enzyme's activity.
-
Optical Interference: Colored or turbid components in the sample can contribute to the absorbance reading, creating a high background.
Experimental Protocol: Spike-and-Recovery
-
Prepare Samples: You will need your biological sample (the "matrix") and a purified, high-concentration stock of your target enzyme.
-
Spike: Create two sets of samples:
-
Set A (Matrix): Your biological sample, diluted as it would be in the final assay.
-
Set B (Spiked Matrix): The same diluted biological sample, but "spiked" with a known amount of the purified enzyme.
-
-
Control: Prepare a third sample:
-
Set C (Control): The same amount of spiked enzyme in clean assay buffer (no matrix).
-
-
Run Assay: Measure the enzyme activity in all three sets.
-
Calculate Recovery:
-
Activity from Spike = Activity(Set B) - Activity(Set A)
-
% Recovery = (Activity from Spike / Activity(Set C)) * 100
-
Interpreting the Results:
-
Recovery ≈ 80-120%: The matrix is not significantly interfering with the assay.
-
Recovery < 80%: The matrix is causing inhibition.
-
Recovery > 120%: The matrix is causing enhancement.
Mitigation Strategies:
-
Sample Dilution: The simplest approach is to dilute the sample further to reduce the concentration of interfering substances. Test a serial dilution to find the point where matrix effects are minimized while the signal remains detectable.
-
Sample Cleanup: For highly complex matrices, a sample preparation step like solid-phase extraction (SPE) or protein precipitation may be necessary to remove interfering components before the assay. [7]
References
-
Coonrod, L. A., et al. (2013). Pentamidine Inhibits Transcription of CUG Repeat RNA in Cells. Journal of the American Chemical Society. Available at: [Link]
-
Daughtridge, D., et al. (2021). Sources of abiotic hydrolysis of chromogenic substrates in soil enzyme assays: Storage, termination, and incubation. Soil Biology and Biochemistry. Available at: [Link]
-
Feinstein, G., Kupfer, A., & Sokolovsky, M. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Liao, F., et al. (2011). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. Analytical Biochemistry. Available at: [Link]
-
Chromogenix. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Available at: [Link]
-
Wickham, S., et al. (2012). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PLoS ONE. Available at: [Link]
-
Scherer, O., & Soppa, J. (2016). Defining Substrate Specificities for Lipase and Phospholipase Candidates. Journal of Visualized Experiments. Available at: [Link]
-
Demidov, V. V. (2002). Specific versus Nonspecific Binding of Cationic PNAs to Duplex DNA. Biophysical Journal. Available at: [Link]
-
ResearchGate. (n.d.). Effect of PNA blocker on the difference between signal (1 pM target.... ResearchGate. Available at: [Link]
-
Gordon, M. P., et al. (2006). Single-molecule high-resolution imaging with photobleaching. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Stetefeld, J., et al. (2012). Quantitative fluorescence loss in photobleaching for analysis of protein transport and aggregation. Biophysical Journal. Available at: [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link]
-
Virant-Klun, I., et al. (2019). Live cell PNA labelling enables erasable fluorescence imaging of membrane proteins. Nature Communications. Available at: [Link]
-
Wikipedia. (n.d.). Photobleaching. Wikipedia. Available at: [Link]
-
Shu, D., et al. (2014). Single Molecule Photobleaching (SMPB) Technology for Counting of RNA, DNA, Protein and Other Molecules in Nanoparticles and Biological Complexes by TIRF Instrumentation. Methods. Available at: [Link]
-
ResearchGate. (n.d.). Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline. ResearchGate. Available at: [Link]
-
Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Available at: [Link]
-
ClearChem Diagnostics. (n.d.). GAMMA GT. ClearChem Diagnostics. Available at: [Link]
-
PeptaNova. (n.d.). pNA Substrates. PeptaNova. Available at: [Link]
-
CANDOR Bioscience GmbH. (n.d.). Nonspecific binding in immunoassays. CANDOR Bioscience GmbH. Available at: [Link]
-
Shaw, L. M., et al. (1977). Gamma-glutamyltransferase: Substrate inhibition, kinetic mechanism, and assay conditions. Clinical Chemistry. Available at: [Link]
-
Testing.com. (2022). GGT Blood Test (Gamma Glutamyl Tranferase/Transpeptidase). Testing.com. Available at: [Link]
-
WebMD. (2025). Gamma-Glutamyl Transpeptidase (GGT) Test. WebMD. Available at: [Link]
-
Kuo, T. H., et al. (2018). Machine Learning on Signal-to-Noise Ratios Improves Peptide Array Design in SAMDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Centers for Disease Control and Prevention. (2018). Serum GGT Laboratory Procedure Manual. CDC. Available at: [Link]
-
Villanueva, J., et al. (2006). Correcting Common Errors in Identifying Cancer-Specific Serum Peptide Signatures. Journal of Proteome Research. Available at: [Link]
-
Sahu, B., et al. (2011). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. Molecules. Available at: [Link]
-
Chen, K., et al. (2024). Liquid Biopsy in Early Screening of Cancers: Emerging Technologies and New Prospects. International Journal of Molecular Sciences. Available at: [Link]
-
Hellman, M. I., & Wodarz, D. (2014). Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions. Nucleic Acids Research. Available at: [Link]
-
Zhang, Y., et al. (2023). Design of highly active substrates using molecular docking for microbial transglutaminase detection. RSC Advances. Available at: [Link]
-
ResearchGate. (2023). (PDF) The effect of background noise and its removal on the analysis of single-cell expression data. ResearchGate. Available at: [Link]
-
Feinstein, G., Kupfer, A., & Sokolovsky, M. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase. Biochemical and Biophysical Research Communications. Available at: [Link]
-
Waters Corporation. (2017). Peptide Sample Prep Optimization and Troubleshooting. YouTube. Available at: [Link]
-
Das, S., & Van Doren, S. R. (2021). N-Terminomics Strategies for Protease Substrates Profiling. International Journal of Molecular Sciences. Available at: [Link]
-
Fleming, S. J., et al. (2023). The effect of background noise and its removal on the analysis of single-cell expression data. Genome Biology. Available at: [Link]
-
El-Sagheer, A. H., & Brown, T. (2010). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry. Available at: [Link]
-
Patsnap Synapse. (2025). How to Reduce Background Noise in ELISA Assays. Patsnap Synapse. Available at: [Link]
Sources
- 1. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Design of highly active substrates using molecular docking for microbial transglutaminase detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06467G [pubs.rsc.org]
- 6. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting Common Errors in Identifying Cancer-Specific Serum Peptide Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
AC-Ala-gln-ala-pna solubility issues and solutions
A Guide to Overcoming Solubility Challenges for Researchers, Scientists, and Drug Development Professionals
Introduction to AC-Ala-Gln-Ala-PNA and Solubility
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral polyamide backbone, offering high binding affinity and specificity to complementary nucleic acid sequences.[1][2] Their resistance to enzymatic degradation makes them promising candidates for therapeutic and diagnostic applications.[2][3][4] However, the uncharged nature of the PNA backbone can lead to poor aqueous solubility and a tendency to aggregate, particularly in purine-rich sequences.[3][5][6][7][8]
The molecule , this compound, is a conjugate where a tripeptide (Alanine-Glutamine-Alanine) is attached to a PNA oligomer, with an acetylated N-terminus. While the specific PNA sequence is not defined in the topic, the principles of PNA and peptide-PNA conjugate solubility apply. The peptide moiety is often added to improve the physicochemical properties of the PNA, including solubility.[4][9] Alanine is a hydrophobic amino acid, while glutamine is a polar, hydrophilic amino acid. The overall solubility of this compound will be a composite of the properties of the PNA sequence and the attached peptide.
This guide will address the common solubility issues encountered with such conjugates and provide a systematic approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: Several factors can contribute to poor aqueous solubility of PNA-peptide conjugates:
-
Inherent PNA Hydrophobicity: The neutral backbone of PNA lacks the charged phosphate groups of DNA, reducing its interaction with water and promoting aggregation.[5][10]
-
Purine Content: PNA sequences with a high purine content (especially guanine) are prone to self-aggregation through hydrophobic and stacking interactions.[6][7][8][]
-
Peptide Moiety: While often added to improve solubility, the specific amino acid sequence can influence the overall hydrophobicity. In this compound, the two alanine residues contribute to hydrophobicity.
-
Secondary Structure Formation: PNAs can fold into complex globular structures, further reducing their solubility.[5]
-
Lyophilization Salts: Residual salts from synthesis and purification can affect dissolution.
Q2: What is the recommended initial solvent for dissolving this compound?
A2: Start with sterile, nuclease-free water.[6][7] For a new batch of this compound, it is advisable to first attempt to dissolve a small aliquot in water to assess its solubility before committing the entire stock.
Q3: Can I heat the PNA solution to aid dissolution?
A3: Yes, gentle heating can be effective. Heating the solution at 55-60°C for 5-10 minutes can help break up aggregates and facilitate dissolution.[7][12] Always vortex the solution well after heating.[7]
Q4: Are there any materials I should avoid when handling PNA solutions?
A4: PNA oligomers can adhere to glass and polystyrene surfaces.[13] It is recommended to use polypropylene or polyethylene tubes and pipette tips for handling and storage to minimize loss of material.[13]
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
If you are encountering precipitation or incomplete dissolution of your this compound, follow this systematic troubleshooting workflow.
Initial Assessment
-
Visual Inspection: Observe the solution for any visible particulates or cloudiness.
-
Spin Down: Briefly centrifuge the tube to see if a pellet forms.
Workflow for Enhancing Solubility
Caption: Troubleshooting workflow for dissolving this compound.
Detailed Experimental Protocols
Protocol 1: Basic Dissolution in Water
-
Centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the desired volume of sterile, nuclease-free water to achieve a stock concentration of 20-100 µM.[6][7]
-
Vortex the solution thoroughly for 1-2 minutes.
-
If not fully dissolved, incubate at 55-60°C for 5-10 minutes.[7][12]
-
Vortex again while the solution is still warm.
-
Visually inspect for any remaining precipitate.
Protocol 2: Using Organic Co-Solvents
If the PNA remains insoluble in water, the addition of an organic solvent can help.
-
To the aqueous suspension of this compound, add dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a final concentration of up to 10-20%.[6][7][14]
-
Vortex the solution extensively.
-
Gentle heating (55-60°C) can be applied in conjunction with the organic solvent.
-
Note: Ensure that the final concentration of the organic solvent is compatible with your downstream experiments.
Protocol 3: Acidification with Trifluoroacetic Acid (TFA)
Purified PNAs are often delivered as a salt with TFA, which aids in solubility by protonating basic groups.[13] Adding a small amount of TFA can improve dissolution.
-
Prepare a 0.1% TFA solution in sterile water.
-
Attempt to dissolve the this compound in this solution.
-
Alternatively, add 0.1% TFA to the aqueous suspension of the PNA.[13]
-
Vortex thoroughly.
-
Caution: Be mindful of the pH change and its potential impact on your experimental system.
Data Summary: Recommended Solvents and Additives
| Solvent/Additive | Recommended Concentration | Notes | References |
| Nuclease-Free Water | - | The primary and most stable solvent for PNA. | [6][7] |
| DMSO (Dimethyl sulfoxide) | Up to 10-20% | Use if aqueous solubility is low. Check compatibility with downstream applications. | [6][7][14] |
| DMF (N,N-dimethylformamide) | Up to 10% | An alternative to DMSO. Check compatibility with downstream applications. | [7] |
| Acetonitrile | 10-20% | Can aid in dissolving difficult oligomers. | [13][15] |
| TFA (Trifluoroacetic Acid) | 0.1% | Can improve solubility by protonating basic groups. Be aware of the pH change. | [13] |
Advanced Strategies for Enhancing Solubility
For particularly challenging this compound sequences, consider these advanced strategies during the design and synthesis phase:
-
Incorporation of Charged Amino Acids: The addition of one or more lysine or arginine residues at the termini of the PNA can significantly improve aqueous solubility due to their positive charge.[3][4][5][16][10]
-
Backbone Modification: Introducing hydrophilic modifications to the PNA backbone, such as diethylene glycol "miniPEG" chains, can enhance solubility and reduce aggregation.[5]
-
Linkers: The inclusion of flexible, hydrophilic linkers, like the AEEA spacer, between the peptide and PNA moieties can also improve solubility.[8]
Caption: Strategies for enhancing the solubility of PNA conjugates.
Storage and Handling of Solubilized this compound
-
Short-term Storage: Store aliquots at 4°C.[7]
-
Long-term Storage: For long-term stability, store aliquots at -20°C or -70°C.[6][7] PNA is stable for over a year if stored properly.[6]
-
Freeze-Thaw Cycles: PNA can undergo several freeze-thaw cycles.[12] However, it is best practice to aliquot the stock solution to minimize the number of cycles.
-
Before Use: When taking a frozen aliquot, heat it to 55°C for 5 minutes and vortex well to ensure the PNA is fully in solution.[7]
Disclaimer
The information provided in this guide is based on established principles for Peptide Nucleic Acids and their conjugates. As the specific sequence of the PNA in "this compound" is not provided, the solubility characteristics may vary. Empirical testing of the dissolution methods described herein is strongly recommended for your specific molecule.
References
-
Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC - NIH. (2017-12-19). National Institutes of Health. [Link]
-
Guidelines for PNA oligomers - PNA Bio. PNA Bio. [Link]
-
Guideline for PNA. Panagene. [Link]
-
Guidelines for PNA oligomers. PNA Bio. [Link]
-
Peptide Nucleic Acids (PNAs) overview - MolecularCloud. (2020-06-18). MolecularCloud. [Link]
-
The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K. (2023-04-03). Royal Society of Chemistry. [Link]
-
Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - NIH. National Institutes of Health. [Link]
-
Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. (2025-05-14). Royal Society of Chemistry. [Link]
-
Automated Flow Synthesis of Peptide–PNA Conjugates - PMC - PubMed Central - NIH. National Institutes of Health. [Link]
-
The promise of peptide nucleic acids - ACS Publications - American Chemical Society. American Chemical Society. [Link]
-
Use Guidelines on PNA Oligomers - HLB Panagene. Panagene. [Link]
-
PCR Blocker Protocol - PNA Bio. PNA Bio. [Link]
-
ExperimentPNASynthesis Documentation - Emerald Cloud Lab. (2025-09-08). Emerald Cloud Lab. [Link]
-
PNA Tool – Oligo Designer | PNA Bio. PNA Bio. [Link]
-
Peptide Nucleic Acids Harness Dual Information Codes in a Single Molecule - The Royal Society of Chemistry. Royal Society of Chemistry. [Link]
Sources
- 1. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 2. emeraldcloudlab.com [emeraldcloudlab.com]
- 3. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]
- 4. PNA-Peptide Conjugates - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnabio.com [pnabio.com]
- 7. pnabio.com [pnabio.com]
- 8. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Chemical approaches to discover the full potential of peptide nucleic acids in biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnabio.com [pnabio.com]
- 13. Guideline for PNA [data.panagene.com]
- 14. PNA Tool – Oligo Designer | PNA Bio [pnabio.com]
- 15. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 16. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Minimizing Background Hydrolysis of AC-Ala-Gln-Ala-pNA
Welcome to the technical support guide for the chromogenic substrate Ac-Ala-Gln-Ala-pNA. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-enzymatic background hydrolysis, ensuring the integrity and reliability of your experimental data. High background signal can obscure true enzymatic activity, leading to misinterpretation of results. This guide provides in-depth explanations, actionable protocols, and preventative measures to maintain the stability of your peptide substrate.
Understanding the Challenge: The Dual Nature of this compound Hydrolysis
The background signal observed in assays using this compound typically originates from two primary non-enzymatic hydrolysis events: cleavage of the p-nitroanilide (pNA) group and deamidation of the glutamine (Gln) residue. Understanding the mechanisms behind these reactions is critical for effective troubleshooting.
-
Hydrolysis of the p-Nitroanilide (pNA) Amide Bond: The bond linking the tripeptide to the pNA chromophore can be susceptible to chemical hydrolysis, particularly under non-optimal pH and temperature conditions.[1][2][3] This cleavage releases free p-nitroaniline, which absorbs light at approximately 405-410 nm, directly contributing to a false-positive signal. This process can be accelerated in strongly acidic or alkaline environments.[2][4]
-
Deamidation of the Glutamine Residue: The side chain of glutamine contains an amide group that can undergo hydrolysis to form glutamic acid, or it can cyclize to form pyroglutamic acid, especially if it is at the N-terminus.[5][6] This deamidation is a spontaneous, non-enzymatic modification that is highly dependent on pH, temperature, and the surrounding buffer components.[5][7][8] While deamidation itself does not directly produce a chromogenic signal, it alters the substrate's chemical structure. This can affect its recognition and cleavage by the target enzyme, leading to inaccurate kinetic measurements.
Below is a diagram illustrating the potential degradation pathways of this compound.
Caption: Degradation of this compound via pNA hydrolysis and glutamine deamidation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the first line of defense against substrate degradation.[9][10][11]
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a desiccated, light-protected environment.[12][13] When stored correctly, the powder is stable for extended periods. Before opening, allow the vial to equilibrate to room temperature to prevent condensation, as moisture can accelerate hydrolysis.[12]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO, which is less prone to promoting hydrolysis than aqueous buffers.[14] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[11][12][15] Store these aliquots at -20°C or -80°C.
Q2: My blank (no enzyme) wells show a high background signal. What is the likely cause?
A2: A high signal in no-enzyme controls points directly to non-enzymatic hydrolysis of the pNA group. The primary culprits are:
-
Sub-optimal pH: Extreme pH values (highly acidic or alkaline) in your assay buffer can catalyze the cleavage of the pNA amide bond.[9] Most enzymatic assays perform best in a pH range of 6.0-8.5. It is crucial to verify the pH of your final assay buffer.
-
Elevated Temperature: High temperatures accelerate chemical reactions, including hydrolysis.[7][9] Ensure your incubation temperature is appropriate for your enzyme and not unnecessarily high.
-
Substrate Degradation: The substrate may have degraded during storage or handling. Prepare fresh substrate stock solutions and compare the background signal.
Q3: Can components of my assay buffer contribute to background hydrolysis?
A3: Yes, certain buffer components can influence peptide stability. While common buffers like Tris-HCl, HEPES, and phosphate buffers are generally suitable, their ionic strength and the presence of certain additives can affect hydrolysis rates.[7][16] It is advisable to run a buffer stability control by incubating the substrate in the assay buffer for the duration of the experiment and measuring the pNA release.
Q4: How can I differentiate between pNA hydrolysis and glutamine deamidation?
A4: Direct measurement of glutamine deamidation is challenging without specialized analytical techniques like mass spectrometry.[6] However, you can infer its occurrence. If you observe a decrease in the rate of enzymatic reaction over time with a pre-incubated substrate (compared to a freshly prepared one), it may suggest that deamidation is altering the substrate, making it a poorer substrate for the enzyme. pNA hydrolysis, on the other hand, is directly measured by the increase in absorbance at 405-410 nm in your no-enzyme control wells.
Troubleshooting Guide: A Systematic Approach
When encountering high background hydrolysis, a systematic approach is key to identifying and resolving the issue. Follow this workflow to diagnose the problem.
Caption: A step-by-step workflow for troubleshooting high background signal.
Data Summary: Impact of pH and Temperature on Substrate Stability
The following table summarizes the expected impact of pH and temperature on the stability of this compound.
| Parameter | Condition | Primary Degradation Pathway | Expected Impact on Background | Recommendation |
| pH | < 6.0 (Acidic) | pNA Hydrolysis[4], Gln Deamidation[6] | High | Adjust buffer pH to neutral range (6.5-8.0) |
| 6.5 - 8.0 (Neutral) | Minimal Hydrolysis & Deamidation | Low | Optimal Range | |
| > 8.5 (Alkaline) | pNA Hydrolysis[1], Gln Deamidation[5] | High | Adjust buffer pH to neutral range (6.5-8.0) | |
| Temperature | 4°C | Minimal Degradation | Very Low | Store reagents at this temperature. |
| 25°C - 37°C | Moderate increase in hydrolysis/deamidation rates | Moderate | Use the lowest temperature compatible with enzyme activity. | |
| > 40°C | Significant increase in hydrolysis/deamidation rates | High | Avoid elevated temperatures unless essential for the enzyme. |
Experimental Protocols for Minimizing Background Hydrolysis
Here are detailed protocols to help you validate your reagents and optimize your assay conditions.
Protocol 1: Substrate Stability Check
Objective: To determine the rate of non-enzymatic hydrolysis of this compound in your assay buffer.
Methodology:
-
Prepare Reagents:
-
Prepare your standard assay buffer at the desired pH.
-
Prepare a working solution of this compound in the assay buffer at the final concentration used in your experiments.
-
-
Set up the Assay:
-
In a 96-well plate, add the substrate solution to multiple wells (triplicates are recommended).
-
Include wells with only the assay buffer as a blank control for the plate reader.
-
-
Incubation and Measurement:
-
Incubate the plate at your standard assay temperature.
-
Measure the absorbance at 405-410 nm at time zero and then at regular intervals (e.g., every 15 minutes) for the total duration of your enzymatic assay.
-
-
Data Analysis:
-
Subtract the absorbance of the buffer-only blank from the substrate-containing wells.
-
Plot the change in absorbance over time. A significant positive slope indicates ongoing background hydrolysis. An acceptable background rate should be less than 5-10% of the rate observed with your active enzyme.
-
Protocol 2: pH Optimization
Objective: To identify the optimal pH for your assay that balances enzyme activity with substrate stability.
Methodology:
-
Prepare Buffers:
-
Prepare a series of your chosen buffer (e.g., phosphate or Tris) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
-
Set up the Assay:
-
For each pH value, set up the following in triplicate in a 96-well plate:
-
Blank: Buffer only.
-
No-Enzyme Control: Buffer + Substrate.
-
Enzyme Reaction: Buffer + Substrate + Enzyme.
-
-
-
Incubation and Measurement:
-
Incubate the plate at the desired temperature and measure the absorbance kinetically at 405-410 nm.
-
-
Data Analysis:
-
For each pH, calculate the rate of background hydrolysis (from the No-Enzyme Control) and the rate of the enzymatic reaction.
-
Plot both rates against pH. The optimal pH will be the one that provides high enzyme activity with minimal background signal.
-
References
-
Deamidation. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides. (1979).
-
Provide the mechanism for the hydrolysis of p-nitroacetanilide. (2025, March 26). Brainly.com. [Link]
-
Peptide Stability: Factors That Affect Research Outcomes. (2025, January 17). Core Peptides. [Link]
-
Li, X., Lin, C., & O'Connor, P. B. (2014). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. Journal of the American Society for Mass Spectrometry, 25(12), 2056–2065. [Link]
-
Hydrolysis of 4-Nitroaniline. (n.d.). Scribd. [Link]
-
Khan, K., & Elia, M. (1991). Factors affecting the stability of L-glutamine in solution. Clinical Nutrition, 10(4), 186-192. [Link]
- BenchChem. (2025). Technical Support Center: Ala-Ala-Phe-AMC Assay Troubleshooting. BenchChem.
-
Peptide Storage Guide. (n.d.). Peptides.co.uk. [Link]
-
Peptide Storing Guide: How to Keep Your Peptides Safe and Effective. (n.d.). Proto Peptide. [Link]
-
Kim, H. J., Lee, H., & Kim, H. I. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 4255-4262. [Link]
-
Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. (2021). National High School Journal of Science. [Link]
-
Takahashi, O., Kirikoshi, R., & Manabe, N. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. International journal of molecular sciences, 22(24), 13279. [Link]
-
Best Practices for Storing Peptides: Maximizing Stability and Potency. (n.d.). GenScript. [Link]
-
Adav, S. S., Gallart-Palau, X., & Sze, S. K. (2023). Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy. International journal of molecular sciences, 24(13), 11029. [Link]
-
Experiment Twelve Hydrolysis of P-nitroacetanilide. (2021, September 15). AnyFlip. [Link]
- BenchChem. (2025). Technical Support Center: Glutamine Dipeptide Stability. BenchChem.
- Chiera, N. M., Rowinska-Zyrek, M., Wieczorek, R., Guerrini, R., Witkowska, D., Remelli, M., & Kozlowski, H. (2013). Unexpected impact of the number of glutamine residues on metal complex stability. Metallomics, 5(3), 214-221.
- Stein, R. L. (2002). Enzymatic Hydrolysis of p-Nitroacetanilide: Mechanistic Studies of the Aryl Acylamidase from Pseudomonas fluorescens. Biochemistry, 41(12), 3944-3954.
-
MDH Assay Enzyme Hints & Tips. (n.d.). University of San Diego. [Link]
- Wenzel, H. R., & Tschesche, H. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(6), 829-831.
-
Protocol for enzyme assays. (2014). The Royal Society of Chemistry. [Link]
-
Best Practices for Storing Research Peptides in the Lab. (n.d.). Revgenyx Labs. [Link]
-
Green, R. S. (2016, August 29). Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score? ResearchGate. [Link]
-
Best Practices for Handling & Storing Research Peptides. (2025, October 3). Primal Vitality. [Link]
- Pollack, R. M., & Dumsha, T. C. (1974). On the use of p-nitroanilides as substrates for proteolytic enzymes. FEBS letters, 38(3), 292-294.
-
Release of p-nitroaniline after cleavage of the chromogenic plasmin... (n.d.). ResearchGate. [Link]
-
pNA Substrates. (n.d.). PeptaNova. [Link]
- Rahman, M. A., et al. (2021). Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium. ACS Omega, 6(30), 19799-19808.
- Gaus, K., et al. (2007). On the stability of peptide nucleic acid duplexes in the presence of organic solvents. Nucleic acids research, 35(16), 5562-5569.
- Bergonzo, C., et al. (2015). Thermal Stability of Peptide Nucleic Acid Complexes. The journal of physical chemistry. B, 119(4), 1391-1399.
- Giesen, U., et al. (1998). A formula for thermal stability (Tm) prediction of PNA/DNA duplexes. Nucleic acids research, 26(21), 5004-5006.
- Bergonzo, C., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The journal of physical chemistry. B, 123(43), 9151-9162.
-
What Causes High Background in ELISA Tests? (n.d.). Surmodics. [Link]
- Bieth, J., et al. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase.
- Mariani, A., et al. (2018). pH-Driven RNA Strand Separation under Prebiotically Plausible Conditions. Journal of the American Chemical Society, 140(28), 8673-8676.
Sources
- 1. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 2. brainly.com [brainly.com]
- 3. scribd.com [scribd.com]
- 4. nhsjs.com [nhsjs.com]
- 5. Deamidation - Wikipedia [en.wikipedia.org]
- 6. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pepamino.com [pepamino.com]
- 10. methodpeptides.com [methodpeptides.com]
- 11. protopeptide.is [protopeptide.is]
- 12. peptide.partners [peptide.partners]
- 13. revgenyxlabs.com [revgenyxlabs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. mdpi.com [mdpi.com]
AC-Ala-gln-ala-pna batch-to-batch consistency
A Guide to Ensuring Batch-to-Batch Consistency in Your Research
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the batch-to-batch variability of AC-Ala-Gln-Ala-pNA. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success. Inconsistent results can derail critical research; this guide is structured to help you identify, troubleshoot, and prevent issues arising from variability between different batches of this synthetic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality critical?
This compound is a synthetic chromogenic substrate. Its full chemical name is N-acetyl-L-alanyl-L-glutaminyl-L-alanine p-nitroanilide.[1][] It is designed to be cleaved by specific proteases between the alanine and the p-nitroanilide (pNA) group. When cleaved, the released pNA is yellow and can be quantified spectrophotometrically, allowing for the measurement of enzyme activity.
The integrity of this peptide is paramount. The sequence and purity directly impact the kinetics of the enzymatic reaction. Impurities can act as inhibitors or alternative substrates, leading to erroneous measurements of enzyme activity. Therefore, ensuring high purity and consistent quality from one batch to another is essential for reproducible and reliable experimental data.[3]
Q2: I've switched to a new batch of this compound and my enzyme activity has significantly dropped. What's the most likely cause?
This is a common issue and can typically be traced back to a few key differences between the old and new batches. The primary culprits are variations in peptide purity and net peptide content.
-
Purity Discrepancies: A new batch with lower purity means a larger percentage of the lyophilized powder consists of non-target substances. These can include truncated or deletion sequences from the synthesis process which may not be active substrates.[4][5]
-
Net Peptide Content (NPC): Lyophilized peptides are never 100% peptide. They contain counterions (like Trifluoroacetate from HPLC purification) and water. The NPC, often determined by amino acid analysis, gives the actual percentage of peptide in the powder.[6] If the new batch has a lower NPC, you are effectively adding less substrate to your assay, even if you weigh out the same amount.
Your first step should always be a thorough review of the Certificate of Analysis (CoA) for both batches.[7]
Q3: My new batch of this compound is difficult to dissolve. Why is this happening and how can I fix it?
Solubility issues with synthetic peptides, including PNAs, can arise from aggregation or the presence of hydrophobic impurities.[8][9] While this compound is a relatively short and hydrophilic peptide, manufacturing inconsistencies can lead to solubility problems.
Troubleshooting Steps:
-
Review the CoA: Check for any notes on solubility provided by the manufacturer.
-
Gentle Warming: Warm the solution to 37-55°C for 5-10 minutes. This can help break up aggregates.[10][11]
-
Sonication: A brief sonication in a water bath can also aid in dissolving stubborn particles.
-
Organic Solvent: If the peptide is intended for a stock solution, dissolving it in a small amount of a compatible organic solvent like DMSO before diluting with your aqueous buffer may be necessary. However, always check the tolerance of your assay for the final concentration of the organic solvent.
Aggregation is a common issue with PNA synthesis in general, and while this specific molecule is a peptide, similar principles apply.[12][13]
Troubleshooting Guide: From Analysis to Action
This guide provides solutions to specific problems you may encounter that could be attributed to variability between different batches of this compound.
Issue 1: Inconsistent Kinetic Data Between Batches
You observe a change in Km or Vmax values when using a new batch of the substrate.
Logical Framework for Troubleshooting Inconsistent Kinetics
Caption: Troubleshooting workflow for inconsistent enzyme kinetics.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Different Net Peptide Content (NPC) | 1. Review the CoA: Compare the NPC values (if provided) between the old and new batches.[7] 2. Normalize Concentration: Adjust the amount of lyophilized powder used to prepare your stock solution to ensure the same molar concentration of the active peptide. For example, if Batch A has an NPC of 80% and Batch B has an NPC of 65%, you will need to weigh out more of Batch B to achieve the same final peptide concentration. |
| Presence of Inhibitory Impurities | 1. Analyze Impurity Profile: Examine the HPLC and mass spectrometry (MS) data on the CoA. Different impurity peaks between batches could indicate the presence of substances that interfere with your assay.[3][4] 2. Perform In-House QC: If possible, run an analytical HPLC or LC-MS on the new batch to compare its profile against a previous, well-performing batch.[7] |
| Incorrect Peptide Sequence or Modification | 1. Verify Molecular Weight: Check the mass spectrometry data on the CoA to confirm the molecular weight of the peptide is correct.[7] The expected molecular weight for this compound is approximately 467.48 g/mol .[] 2. Consider Sequence Verification: For critical applications, if MS data is ambiguous, consider having the peptide sequence verified by a third-party service. |
Issue 2: Degradation During Storage or Handling
A previously reliable batch begins to give poor results over time.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Improper Storage of Lyophilized Powder | 1. Check Storage Conditions: Ensure the peptide has been stored at the recommended temperature (typically -20°C or lower), protected from moisture and light.[8][14] 2. Inspect for Physical Changes: Look for changes in the appearance of the powder (e.g., clumping), which can indicate moisture absorption. |
| Instability in Solution | 1. Aliquot Stock Solutions: Avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the peptide in single-use aliquots.[14][15] 2. Use Appropriate Buffer: Reconstitute in a sterile, buffered solution. Avoid using distilled water which can have an acidic pH and lead to degradation.[14] PNA stability, and by extension peptide stability, is pH-dependent.[8][9] 3. Check for Contamination: If not prepared under sterile conditions, microbial growth can occur in stock solutions, leading to peptide degradation. |
Experimental Protocols
Protocol 1: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of this compound.
Workflow for Analytical RP-HPLC
Caption: Standard workflow for peptide purity analysis via RP-HPLC.
-
Peptide Reconstitution: Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water, or for hydrophobic peptides, a small amount of DMSO followed by water) to a concentration of 1 mg/mL.[7]
-
Mobile Phases:
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column is suitable for this peptide.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide bond) and potentially 280 nm if aromatic residues were present.
-
Temperature: Ambient or controlled at 25-30°C.
-
-
Gradient Elution: Set a flow rate of 1 mL/min. A typical gradient for a short peptide like this would be:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
-
Data Analysis: The purity is calculated by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram.[3]
Protocol 2: Verifying Peptide Identity with Mass Spectrometry (MS)
This protocol provides a general method for confirming the molecular weight of this compound.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the peptide in water or 50% acetonitrile/water. Dilute this stock 1:100 in the same solvent.
-
Instrumentation: Either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used.[17][18]
-
MALDI-TOF MS:
-
Mix the diluted peptide solution 1:1 with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and let it dry.
-
Acquire the mass spectrum in positive ion mode.
-
-
ESI-MS (coupled with LC):
-
Inject the diluted sample into an LC-MS system using similar mobile phases as described in the HPLC protocol.
-
The mass spectrometer will acquire data as the peptide elutes from the column.
-
-
Data Analysis: Look for the [M+H]+ ion corresponding to the expected molecular weight of this compound (approx. 467.48 Da). The observed mass should be within an acceptable tolerance (e.g., ± 0.5 Da) of the theoretical mass.
References
-
Ross, P. L., Davis, P., & Belgrader, P. (1996). Peptide nucleic acid characterization by MALDI-TOF mass spectrometry. Analytical Chemistry, 68(21), 3855-3858. [Link]
-
Casetta, B., & Garin, J. (1998). Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer after Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Agricultural and Food Chemistry, 46(11), 4475-4481. [Link]
-
De Spiegeleer, B., D'Hondt, M., & Vangenechten, J. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 93-108. [Link]
-
Budin, K., Lavan, M., & Drevenšek-Olenik, I. (2011). New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 25(11), 1549-1558. [Link]
-
PNA Bio. (n.d.). Guidelines for PNA oligomers. PNA Bio Support. Retrieved from [Link]
-
PNA Bio. (n.d.). Guidelines for PNA oligomers (alternate link). PNA Bio. Retrieved from [Link]
-
GenScript. (n.d.). How Consistent Are Research-Grade Custom Peptides Between Batches?. GenScript FAQ. Retrieved from [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. Retrieved from [Link]
-
Gasser, G., & Sigel, R. K. (2001). Mass-Spectrometric Monitoring of a PNA-Based Ligation Reaction for the Multiplex Detection of DNA Single-Nucleotide Polymorphisms. Angewandte Chemie International Edition, 40(17), 3178-3181. [Link]
-
Nandhini, K. P., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(8), 3041-3085. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]
-
Toth, G. K., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4945. [Link]
-
metabion. (n.d.). How stable is my probe once I have resuspended it?. metabion FAQ. Retrieved from [Link]
-
University of Washington. (n.d.). PNA Purification and Characterization. UW Chemistry. Retrieved from [Link]
-
Ly, D. H. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. Methods in Molecular Biology, 1543, 1-22. [Link]
-
Jarvas, G., et al. (2023). Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis. Analytical Chemistry, 95(10), 4554-4561. [Link]
-
PNA Bio. (n.d.). PCR Blocker Protocol. PNA Bio. Retrieved from [Link]
-
PNA Bio. (n.d.). PNA FISH (Fluorescence In Situ Hybridization). PNA Bio. Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). General lack of structural characterization of chemically synthesized long peptides. Journal of Peptide Science, 16(10), 529-541. [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology, 251. [Link]
-
Van Dorpe, S., Verbeken, M., Wynendaele, E., & De Spiegeleer, B. (2012). Purity profiling of Peptide Drugs. ResearchGate. Retrieved from [Link]
-
Bio-Synthesis Inc. (2024). Why Independent Peptide Batch Testing Ensures Quality. Bio-Synthesis Blog. Retrieved from [Link]
-
Hudson, R. H., & D'Onofrio, J. J. (2020). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Organic & Biomolecular Chemistry, 18(20), 3787-3798. [Link]
-
Ghosal, G., & Nielsen, P. E. (1998). Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels. Nucleic Acids Research, 26(22), 5224-5229. [Link]
-
Aguilar, M. I. (2004). HPLC of Peptides and Proteins. SpringerLink. Retrieved from [Link]
-
Ausubel, F. M., et al. (Eds.). (2001). Synthesis and Purification of Peptide Nucleic Acids. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Biovera. Retrieved from [Link]
-
Kim, H. S., et al. (2016). MassARRAY, pyrosequencing, and PNA clamping for EGFR mutation detection in lung cancer tissue and cytological samples: a multicenter study. Journal of Cancer Research and Clinical Oncology, 142(10), 2143-2152. [Link]
-
Atianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Atianming Pharmaceutical Blog. Retrieved from [Link]
-
Intavis Peptides. (2026). Quality Control and Assurance in GMP Peptide Production. Intavis Peptides Blog. Retrieved from [Link]
-
PeptaNova. (n.d.). pNA Substrates. PeptaNova. Retrieved from [Link]
-
Bio-Synthesis Inc. (n.d.). Storage of dye labeled probes. Bio-Synthesis Inc.. Retrieved from [Link]
-
Wildman, S. A., et al. (2014). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of Visualized Experiments, (88), 51636. [Link]
-
Keysight. (2016). Introduction to PNA Help and Programming – Part 1. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). AC-Ala-pro-ala-pna. National Center for Biotechnology Information. Retrieved from [Link]
-
Feinstein, G., Kupfer, A., & Sokolovsky, M. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase. Biochemical and Biophysical Research Communications, 50(4), 1020-1026. [Link]
Sources
- 1. Buy this compound | 201677-60-3 [smolecule.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnabio.com [pnabio.com]
- 9. pnabio.com [pnabio.com]
- 10. pnabio.com [pnabio.com]
- 11. pnabio.com [pnabio.com]
- 12. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 13. Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. metabion.com [metabion.com]
- 15. Storage of dye labeled probes [biosyn.com]
- 16. biovera.com.au [biovera.com.au]
- 17. Peptide nucleic acid characterization by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New aspects in fragmentation of peptide nucleic acids: comparison of positive and negative ions by electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Edge Effects in 96-Well Plate AC-Ala-Gln-Ala-pNA Assays
Welcome to the Technical Support Center for the AC-Ala-Gln-Ala-pNA assay. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding edge effects in this 96-well plate-based chromogenic protease assay. Our goal is to equip you with the scientific understanding and practical solutions to ensure the accuracy and reliability of your experimental data.
I. Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in a 96-well plate assay?
The edge effect refers to the phenomenon where the wells on the perimeter of a 96-well plate exhibit different results compared to the inner wells, even when they contain identical samples.[1] This discrepancy can manifest as higher or lower signal, increased variability, and ultimately, a reduction in the usable wells of the plate, sometimes by as much as 37.5%.[2]
Q2: What are the primary causes of the edge effect?
The two main culprits behind the edge effect are evaporation and temperature gradients across the plate.[3][4] The outer wells are more exposed to the external environment, leading to a higher rate of evaporation of the assay components. This, in turn, concentrates solutes like salts and the substrate, which can alter enzyme activity.[1] Additionally, temperature fluctuations are more pronounced at the edges, affecting the kinetics of the enzymatic reaction.[5][6]
Q3: How does the edge effect specifically impact the this compound assay?
The this compound assay is a chromogenic protease assay. The rate of the enzymatic reaction, and therefore the rate of color development, is highly dependent on the precise concentrations of the enzyme, substrate, and buffer components, as well as a stable temperature. Evaporation in the outer wells can artificially increase the concentration of the this compound substrate and the enzyme, potentially leading to an overestimation of protease activity. Conversely, changes in salt concentration due to evaporation can inhibit the enzyme, leading to an underestimation of activity.
Q4: Is it acceptable to simply discard the data from the outer wells?
While a common practice, discarding data from the outer 36 wells is a workaround, not a solution.[7] This approach significantly reduces the throughput of your experiments and increases costs.[8] A more robust strategy is to implement methods to minimize the edge effect, thereby ensuring data consistency across the entire plate.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your this compound assays.
Problem 1: Higher signal and variability in the outer wells.
-
Probable Cause: This is a classic sign of evaporation. As the liquid in the outer wells evaporates, the concentrations of the enzyme and the this compound substrate increase, leading to a faster reaction rate and higher absorbance readings.
-
Solution: Create a Humidity Buffer.
-
Action: Fill the perimeter wells with a "sacrificial" liquid like sterile water, phosphate-buffered saline (PBS), or assay buffer.[4] This creates a microenvironment with higher humidity within the plate, reducing evaporation from the experimental wells.[9]
-
Why it works: The sacrificial liquid in the outer wells evaporates first, protecting the inner experimental wells from significant volume loss. This helps to maintain consistent concentrations of assay components across all experimental wells.
Experimental Protocol: Implementing a Humidity Buffer
-
Design your plate layout to exclude the 36 outer wells from your experimental samples.
-
Before adding your samples, carefully pipette 150-200 µL of sterile deionized water or PBS into each of the 36 perimeter wells.
-
Proceed with adding your experimental samples, controls, and blanks to the 60 inner wells.
-
Cover the plate with a lid or an adhesive plate sealer.
-
Incubate as per your assay protocol.
-
Problem 2: Inconsistent results despite using a humidity buffer.
-
Probable Cause: Temperature gradients across the plate during incubation can still lead to variability. The outer wells will equilibrate to the incubator temperature faster than the inner wells, causing a transient temperature difference that can affect enzyme kinetics.[5][10]
-
Solution 1: Thermal Equilibration of the Plate.
-
Action: Before adding reagents, allow the 96-well plate and all assay components (buffers, substrate, enzyme) to equilibrate to the ambient temperature of the workspace where you are setting up the assay.[4] If the assay is performed at an elevated temperature (e.g., 37°C), pre-warm the plate and reagents in the incubator.
-
Why it works: Starting all components at the same temperature minimizes thermal gradients when the plate is moved into the incubator, ensuring a more uniform reaction rate across all wells from the start of the incubation.[11]
-
-
Solution 2: Use Plate Sealers.
-
Action: Instead of or in addition to a standard plastic lid, use an adhesive plate sealer. For biochemical assays like the this compound assay, a clear or foil sealing tape is effective.[3]
-
Why it works: Adhesive sealers create a much tighter barrier against evaporation compared to standard lids, providing superior protection, especially during longer incubation periods.
Data Presentation: Impact of Mitigation Strategies
-
| Mitigation Strategy | Average Coefficient of Variation (CV%) in Outer Wells | Average CV% in Inner Wells |
| None | 25-35% | 5-10% |
| Humidity Buffer | 10-15% | 5-8% |
| Plate Sealer | 8-12% | 4-7% |
| Humidity Buffer + Plate Sealer | 5-10% | 3-6% |
This table represents typical expected improvements in assay precision.
Problem 3: A "crescent" or "ring" pattern of color development within individual wells, especially at the edges.
-
Probable Cause: This is often due to uneven temperature distribution within the well itself, leading to convection currents that can affect the distribution of the enzyme and substrate.[10] This can be exacerbated when a cold plate is placed in a warm incubator.
-
Solution: Room Temperature Pre-Incubation.
-
Action: After adding all reagents to the plate, let it sit at room temperature on a level surface for 15-30 minutes before transferring it to the incubator.[11]
-
Why it works: This allows for a more gradual and uniform warming of the plate, reducing the formation of convection currents within the wells and promoting a more homogenous reaction environment.[11]
Visualization: Thermal Gradients in a 96-Well Plate
Caption: Thermal gradient across a 96-well plate.
-
Problem 4: Overall low signal or slow reaction rate across the entire plate.
-
Probable Cause: While not strictly an edge effect, issues with assay components can be mistaken for plate-wide inconsistencies. This could be due to substrate instability (autohydrolysis), or suboptimal assay conditions (e.g., pH, temperature).[3]
-
Solution: Assay Optimization and Controls.
-
Action:
-
Substrate Stability Check: Incubate the this compound substrate in the assay buffer without the enzyme and measure the absorbance over time. A significant increase in absorbance indicates autohydrolysis.
-
Enzyme Activity Titration: Perform a dilution series of your enzyme to determine the optimal concentration that gives a linear reaction rate within your desired assay window.
-
pH Optimization: Ensure the pH of your assay buffer is optimal for the specific protease being studied.
-
-
Why it works: Systematically validating each component of the assay ensures that the observed signal is a true measure of enzymatic activity and not an artifact of reagent instability or suboptimal conditions.
Visualization: Recommended Plate Layout to Minimize Edge Effects
Caption: Recommended plate layout with a humidity buffer.
-
III. References
-
Three Ways To Reduce Microplate Edge Effect. WellPlate.com. Available from: [Link]
-
How to Conquer Edge Effect in TC Plates. GMP Plastics. Available from: [Link]
-
How do You Prevent Evaporation from a 96 Well Plate? Cytoscientific. Available from: [Link]
-
Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. BioSpherix. Available from: [Link]
-
The edge effect: A global problem. The trouble with culturing cells in 96-well plates. PubMed Central. Available from: [Link]
-
How to prevent the "edge effect" in 96-well microplates? ResearchGate. Available from: [Link]
-
Managing evaporation for more robust microscale assays Part 1. Volume loss in high throughput assays. PubMed Central. Available from: [Link]
-
Prevent evaporation loss from 96 well plate? ResearchGate. Available from: [Link]
-
New Slit Seal Prevents Evaporation During Cell Culturing in 96-well Microplates. Rapidmicrobiology. Available from: [Link]
-
Edge effects in multiwell plates. YouTube. Available from: [Link]
-
Thermal Gradient Feature Maximize Your Optimization Power. Bio-Rad. Available from: [Link]
-
Mitigating the Edge Effect in 96 well plates using the Xvivo System®. YouTube. Available from: [Link]
-
Beating the edge effect. Laboratory News. Available from: [Link]
-
Evaluation of Edge Effect & Evaporation from Agilent Seahorse XF Pro M Culture Plates. Agilent. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. enzymedevelopment.com [enzymedevelopment.com]
- 8. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-(L-Ala) 3 -p-nitroanilide as a new chromogenic substrate for elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Quenching of p-Nitroaniline (pNA) Signal in Assays
Welcome to the technical support center for p-nitroaniline (pNA) based assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal quenching in chromogenic assays utilizing pNA. As your dedicated application scientist, I will provide in-depth, field-proven insights to ensure the integrity and accuracy of your experimental results.
Understanding the p-Nitroaniline (pNA) Signal
In a typical chromogenic assay, a specific enzyme cleaves a synthetic substrate, releasing the chromophore p-nitroaniline (pNA).[1] The concentration of the liberated pNA is directly proportional to the enzyme's activity and is quantified by measuring the absorbance of light, typically at or near 405 nm.[1][2] A diminished or absent signal, often referred to as "quenching," can arise from a multitude of factors, ranging from incorrect buffer conditions to the presence of interfering substances in your sample. This guide will systematically walk you through the potential causes and solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when troubleshooting pNA-based assays.
Q1: My pNA signal is lower than expected across all my samples, including the positive control. What is the most likely cause?
A low signal across the entire plate often points to a systemic issue with the assay components or conditions, rather than a sample-specific problem. The primary suspects are the stability of the pNA itself, the assay buffer conditions, or the integrity of the enzyme.
Q2: I observe significant signal quenching only in my test samples, while my controls and standards look fine. What should I investigate first?
This pattern strongly suggests the presence of an interfering substance within your sample matrix. Potential culprits include compounds that directly absorb light at the same wavelength as pNA, substances that chemically modify and thus "quench" the pNA chromophore, or inhibitors of the enzyme you are assaying.[3]
Q3: Can common laboratory reagents interfere with my pNA assay?
Yes, several commonly used reagents can interfere with pNA assays. For instance, reducing agents like dithiothreitol (DTT) can potentially reduce the nitro group of pNA, leading to a loss of its characteristic absorbance. Chelating agents such as EDTA can inhibit metalloproteases, which are often studied using pNA substrates. It is crucial to be aware of the composition of all buffers and solutions used in your experimental workflow.
Q4: How does pH affect the pNA signal?
The absorbance of p-nitroaniline is pH-dependent. The optimal pH range for maximum absorbance of pNA is between 4.0 and 8.0.[4] If the final pH of your reaction mixture is outside this range, you may observe a significant decrease in signal intensity. Always ensure your assay buffer is robust enough to maintain the optimal pH after the addition of all components, including your sample.
Troubleshooting Guide: A Systematic Approach to Signal Quenching
When faced with a quenched pNA signal, a logical and systematic troubleshooting approach is the most effective way to identify and resolve the issue. The following flowchart and detailed guides will walk you through this process.
Visual Troubleshooting Flowchart
Caption: Troubleshooting flowchart for pNA signal quenching.
In-Depth Troubleshooting Protocols
This protocol is designed to confirm that the issue is not with the pNA standard or the detection system.
Step-by-Step Methodology:
-
Prepare a Fresh p-Nitroaniline Standard Curve:
-
Prepare a 1 mM stock solution of p-nitroaniline in a suitable solvent (e.g., DMSO or ethanol).
-
Perform serial dilutions in your assay buffer to create a standard curve ranging from 0 to 100 µM.[1]
-
Include a blank control containing only the assay buffer.
-
-
Spectrophotometer Reading:
-
Set your microplate reader to measure absorbance at 405 nm.
-
Read the absorbance of your pNA standards.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all standard readings.
-
Plot absorbance versus pNA concentration. You should observe a linear relationship with a positive slope.
-
Interpreting the Results:
-
Linear Standard Curve: If your standard curve is linear and the absorbance values are as expected, your pNA standard and plate reader are functioning correctly. The issue likely lies with the enzymatic reaction or your samples.
-
Non-linear or Low Absorbance: If the standard curve is not linear or the absorbance values are unexpectedly low, your pNA stock solution may have degraded. Prepare a fresh stock solution and repeat the measurement. Also, confirm the wavelength setting on your spectrophotometer.
This protocol helps determine if a component in your sample is inhibiting the enzyme's activity.
Step-by-Step Methodology:
-
Prepare Reaction Mixtures:
-
Control Reaction: Assay buffer + enzyme + substrate.
-
Test Reaction: Assay buffer + enzyme + your test sample + substrate.
-
Inhibitor Control (Optional): Assay buffer + enzyme + a known inhibitor of your enzyme + substrate.
-
-
Pre-incubation:
-
In the test and inhibitor control reactions, pre-incubate the enzyme with the test sample or known inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate.
-
-
Initiate the Reaction:
-
Add the pNA-substrate to all wells to start the reaction.
-
-
Monitor Absorbance:
-
Measure the absorbance at 405 nm over time to determine the reaction rate.
-
Interpreting the Results:
-
Reduced Rate in Test Reaction: If the reaction rate in the presence of your test sample is significantly lower than the control reaction, it indicates the presence of an enzyme inhibitor in your sample.
-
No Inhibition: If the reaction rates are comparable, enzyme inhibition is likely not the cause of the signal quenching.
This protocol is used to assess whether the sample matrix itself is quenching the pNA signal.
Step-by-Step Methodology:
-
Prepare Samples:
-
Sample Alone: Your test sample diluted in assay buffer.
-
Spiked Sample: Your test sample diluted in assay buffer, "spiked" with a known concentration of pNA (e.g., 50 µM).
-
Control Spike: Assay buffer spiked with the same known concentration of pNA.
-
-
Measure Absorbance:
-
Measure the absorbance of all samples at 405 nm.
-
-
Calculate Recovery:
-
Recovery (%) = [(Absorbance of Spiked Sample - Absorbance of Sample Alone) / Absorbance of Control Spike] * 100
-
Interpreting the Results:
-
Acceptable Recovery (e.g., 80-120%): If the recovery is within an acceptable range, it suggests that the sample matrix is not significantly quenching the pNA signal. The problem may be related to enzyme inhibition.
-
Poor Recovery (<80%): Low recovery indicates that a component in your sample is directly interfering with the pNA chromophore, causing signal quenching. In this case, sample dilution or a sample cleanup procedure is recommended.
Data Tables for Quick Reference
Table 1: Common Causes of pNA Signal Quenching and Their Solutions
| Symptom | Potential Cause | Recommended Solution |
| Low signal in all wells (including standards) | Degraded pNA standard | Prepare fresh pNA standards from a new stock solution. |
| Incorrect wavelength setting | Verify that the spectrophotometer is set to 405-410 nm. | |
| Incorrect assay pH | Measure the final pH of the assay mixture and adjust the buffer if necessary. | |
| Low signal in all experimental wells, but standards are acceptable | Inactive enzyme | Use a new aliquot of enzyme. Confirm enzyme activity with a positive control. |
| Incorrect substrate concentration | Optimize the substrate concentration to be at or above the Kₘ for the enzyme. | |
| Low signal only in test sample wells | Presence of an enzyme inhibitor | Perform an enzyme inhibition assay (Protocol 2). Consider sample dilution or cleanup. |
| Direct quenching of pNA by a sample component | Perform a spike-and-recovery experiment (Protocol 3). | |
| High background absorbance from the sample | Measure the absorbance of the sample without the substrate and subtract this value as a blank. |
Table 2: Common Protease Inhibitors
| Inhibitor | Target Protease Class | Mechanism of Action |
| Aprotinin | Serine proteases | Competitive, reversible inhibition of trypsin, chymotrypsin, plasmin, and kallikrein.[5] |
| Leupeptin | Serine and Cysteine proteases | Reversible inhibition of trypsin, plasmin, papain, and cathepsins B, H, and L.[5] |
| Pepstatin A | Aspartic proteases | Potent, reversible inhibitor of pepsin, cathepsins D and E, and renin. |
| E-64 | Cysteine proteases | Irreversible, highly selective inhibition.[5] |
| PMSF (Phenylmethylsulfonyl fluoride) | Serine proteases | Irreversible inhibitor of trypsin, chymotrypsin, and thrombin. |
| EDTA (Ethylenediaminetetraacetic acid) | Metalloproteases | Chelates the metal ions essential for catalytic activity. |
| Benzamidine | Trypsin and trypsin-like serine proteases | Competitive, reversible inhibitor.[5] |
Advanced Troubleshooting: Sample Preparation to Mitigate Interference
When sample dilution is insufficient to overcome interference, a sample preparation step to remove the interfering substance may be necessary.
Solid-Phase Extraction (SPE):
SPE is a powerful technique for cleaning up complex samples.[6] By choosing the appropriate sorbent and elution conditions, you can selectively remove interfering compounds while retaining your analyte of interest (or vice-versa). For example, a C18 SPE cartridge can be used to remove hydrophobic interfering molecules from an aqueous sample.
Protein Precipitation:
If your sample has a high protein content that is causing interference, you can precipitate the proteins using methods such as trichloroacetic acid (TCA) or acetonitrile precipitation. After centrifugation, the supernatant can be used in the assay. It is crucial to validate that this process does not remove your analyte of interest and that the precipitation agent does not interfere with the assay.
Conclusion
The quenching of a p-nitroaniline signal can be a frustrating obstacle in your research. However, by adopting a systematic and logical troubleshooting approach, you can efficiently diagnose and resolve the underlying issue. This guide provides a comprehensive framework, from initial checks of your assay fundamentals to advanced sample preparation techniques. Remember to always include appropriate controls in your experiments, as they are invaluable for pinpointing the source of the problem. Should you require further assistance, do not hesitate to reach out to your dedicated technical support team.
References
-
Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. [Link]
-
Zhu, B., et al. (2009). Transient and steady-state photolysis of p-nitroaniline in aqueous solution. Journal of Hazardous Materials, 165(1-3), 843-848. [Link]
-
Brusius, M. (2017). Targeting Specific Matrix Interferences for Sample Preparation. LCGC International. [Link]
-
PhenX Toolkit. (2019). Individual Pharmacokinetic Study Using Chromogenic Assay - Standard Half-life Factor IX Products. [Link]
-
University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. [Link]
-
Seale, L. A. (2012). Nitroanilines as Quenchers of Pyrene Fluorescence. [Link]
-
Galian, R. E., & de la Guardia, M. (2012). Nitroanilines as quenchers of pyrene fluorescence. Chemphyschem, 13(18), 4244-4251. [Link]
-
Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Correction for interference by test samples in high-throughput assays. Journal of biomolecular screening, 15(8), 1008–1016. [Link]
-
CLSI. (2019). Clinical Laboratory Testing Interference. [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. [Link]
-
Di Cera, E. (2009). Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Frontiers in bioscience (Landmark edition), 14, 2137–2150. [Link]
-
Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Assay of coagulation proteases using peptide p-nitroanilide substrates. Methods in enzymology, 80 Pt C, 341–361. [Link]
-
Lottenberg, R., Hall, J. A., Blinder, M., Binder, E. P., & Jackson, C. M. (1983). The action of thrombin on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis under different reaction conditions. Biochimica et biophysica acta, 742(3), 539–557. [Link]
-
WFH eLearning. (2019). How to Set Up Chromogenic FVIII and FIX Assays. [Link]
-
Wikipedia. (2024). 4-Nitroaniline. [Link]
-
Livingood, C. N. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et biophysica acta, 742(3), 558–564. [Link]
-
ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. [Link]
-
Seale, L. A., & Jurbergs, D. C. (2012). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds. The Journal of Physical Chemistry, 66(1), 125-127. [Link]
-
accessdata.fda.gov. (n.d.). Manufacturer and User Facility Device Experience (MAUDE) Database. [Link]
-
MDPI. (2024). Polystyrene Nanoplastic Exposure Causes Reprogramming of Anti-Oxidative Genes Hmox1 and Sod3 by Inhibiting Nuclear Receptor RORγ in the Mouse Liver. [Link]
-
Broden, J., et al. (2017). Characterisation of free and conjugated protease inhibitors from Solanum tuberosum. DiVA portal. [Link]
-
NIOSH. (1994). p-NITROANILINE 5033. [Link]
-
Peptide Institute, Inc. (n.d.). Lists of Enzyme Inhibitors and Substrates. [Link]
-
ACS Publications. (2020). Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Correction for interference by test samples in high-throughput assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carlroth.com [carlroth.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Portal: Stability and Handling of Peptide-PNA Conjugates
Topic: AC-Ala-Gln-Ala-PNA Stability in Aqueous Solution During Assay Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Peptide Nucleic Acid (PNA) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability and handling of the custom conjugate This compound during experimental assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the stability and handling of your peptide-PNA conjugate.
Q1: What is the general expected stability of my this compound conjugate?
A: Your conjugate benefits from the inherent stability of the PNA backbone, which is a synthetic polyamide structure. This backbone is resistant to degradation by common cellular enzymes like nucleases and proteases, which readily degrade DNA, RNA, and natural peptides[1][2][3][4]. It is also chemically stable across a wide pH range[1]. The peptide moiety (Ala-Gln-Ala) and the N-terminal acetyl (Ac) cap are generally stable, though extreme conditions (e.g., pH > 11 or pH < 2, high temperature) could potentially lead to deamidation of the glutamine (Gln) residue or hydrolysis of peptide bonds over extended periods. Under standard assay conditions (near-neutral pH, physiological temperatures), the molecule is designed for high stability. Lyophilized PNA can be stable for over four years, and properly stored aqueous stocks for over two years[5].
Q2: How should I dissolve and store my lyophilized PNA conjugate?
A: Proper dissolution and storage are critical for maintaining the integrity and activity of your PNA. We recommend the following:
-
Primary Dissolution: Dissolve the lyophilized PNA in nuclease-free water to create a concentrated stock solution (e.g., 50-100 µM)[5][6]. PNA is most stable in water[6][7].
-
Solubility Issues: If you observe particulates, which can occur with certain sequences or conjugates, gentle heating at 55-60°C for 5-10 minutes followed by vortexing is recommended[5]. If solubility remains an issue, adding an organic co-solvent like DMSO or DMF up to a final concentration of 10-20% can aid dissolution[6][8].
-
Storage:
-
Handling: When thawing a frozen aliquot, it is crucial to heat it to 55-60°C for 5-10 minutes and vortex thoroughly to ensure the PNA is fully redissolved before use[5][6].
Q3: Are PNA conjugates susceptible to enzymatic degradation in my assay?
A: A key advantage of PNA is its backbone, which is not recognized by nucleases or proteases[1][9][10]. This makes the PNA portion of your conjugate exceptionally stable in cell lysates or other biological samples where these enzymes are active. While the short peptide tail (Ala-Gln-Ala) is theoretically a substrate for proteases, its short length and flanking by a non-natural PNA structure and an acetyl cap make it a very poor target for most common proteases. Therefore, enzymatic degradation is not a primary concern under typical assay conditions.
Q4: What are the optimal buffer conditions for my PNA-based assay?
A: PNA hybridization has unique properties compared to DNA. Due to its neutral backbone, the binding of PNA to DNA or RNA is largely independent of salt concentration[11][12][13]. This provides significant flexibility in assay design.
-
Ionic Strength: PNA hybridization is effective in low salt buffers (e.g., 10 mM phosphate buffer). Unlike DNA, high salt is not required to screen charge repulsion[14][15]. However, at very low salt concentrations (<10 mM NaCl), some non-specific binding may occur[6][7].
-
pH: PNAs are stable over a wide pH range[1]. For hybridization assays, a pH between 6.0 and 8.0 is standard. Note that at very high pH (e.g., pH 9 or above), slow N-terminal degradation can occur over long incubations (many hours to days)[16].
-
Additives: The stability of PNA duplexes is remarkably tolerant to organic co-solvents like DMF, much more so than DNA duplexes[15]. This can be advantageous in assays requiring such solvents.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: I am observing low or no signal in my hybridization assay.
This is a common issue that can stem from several sources, from PNA integrity to assay conditions.
| Potential Cause | Recommended Action & Explanation |
| 1. Incomplete PNA Solubilization/Aggregation | PNA oligomers, especially purine-rich sequences, can aggregate, reducing the effective concentration available for hybridization[6][8]. Action: Before each use, heat your PNA stock/working solution to 55-60°C for 5-10 minutes and vortex vigorously to break up aggregates[5]. Centrifuge the tube briefly before opening to collect the contents. |
| 2. PNA Degradation | While robust, improper storage (e.g., frequent freeze-thaw cycles, prolonged storage at 4°C in dilute solution, extreme pH) can lead to degradation. Action: Assess the integrity of your PNA stock using HPLC-MS (See Protocol 2). If degradation is confirmed, use a fresh aliquot or re-order. Always store stock solutions in aliquots at -20°C or below[17][18]. |
| 3. Suboptimal Hybridization Conditions | The melting temperature (Tm) of a PNA-DNA/RNA duplex is significantly higher than a DNA-DNA duplex (approx. 1-1.5°C higher per base pair)[7][19]. Your hybridization temperature may be too high, even if based on DNA probe calculations. Action: Optimize the hybridization temperature. Perform a temperature gradient experiment, starting from 5-10°C below the calculated DNA-DNA Tm and adjusting as needed. |
| 4. Issues with Target Nucleic Acid | The target RNA/DNA may be degraded, inaccessible (due to strong secondary structure), or present at a very low concentration. Action: Verify target integrity using gel electrophoresis or a Bioanalyzer. For structured targets, consider including a denaturation step or adding denaturants like formamide to the hybridization buffer. Always run a positive control with a known target sequence. |
Problem: I am seeing high background or non-specific signals.
This often relates to PNA aggregation or suboptimal blocking and washing steps.
| Potential Cause | Recommended Action & Explanation |
| 1. PNA Aggregation | Aggregates can bind non-specifically to surfaces or other molecules. Action: In addition to the heat/vortex step, centrifuge your PNA solution at high speed (e.g., >12,000 x g) for 1-2 minutes before use and carefully pipette the supernatant, avoiding any visible pellet. |
| 2. Insufficient Blocking | In applications like FISH or Southern blotting, surfaces may not be adequately blocked. Action: Optimize your blocking protocol. Use standard blocking reagents (e.g., BSA, salmon sperm DNA) and ensure sufficient incubation time. |
| 3. Inadequate Washing | Washing steps may not be stringent enough to remove non-specifically bound PNA. Action: Increase the stringency of your post-hybridization washes. This can be achieved by increasing the wash temperature or slightly increasing the detergent concentration (e.g., SDS, Tween-20) in the wash buffer. |
| 4. Incorrect Ionic Strength | Although PNA binding is less salt-dependent, very low ionic strength (<10 mM) can sometimes promote non-specific interactions[6][7][19]. Action: Ensure your hybridization and wash buffers contain at least 10 mM salt (e.g., NaCl or phosphate buffer) to minimize this effect. |
Section 3: Experimental Protocols
These protocols provide a self-validating framework for handling your PNA conjugate and assessing its quality.
Protocol 1: Recommended Solubilization and Storage
This protocol ensures optimal preparation of your this compound for consistent experimental results.
Materials:
-
Lyophilized this compound conjugate
-
Nuclease-free water (molecular biology grade)
-
DMSO or DMF (optional, peptide or molecular biology grade)
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes
-
Heating block and vortex mixer
Procedure:
-
Centrifugation: Briefly centrifuge the vial containing the lyophilized PNA to ensure the pellet is at the bottom.
-
Initial Dissolution: Add the required volume of nuclease-free water to achieve a stock concentration of 50-100 µM. Mix by gentle pipetting or flicking the tube.
-
Check Solubility: Let the solution sit at room temperature for 5 minutes. Check for any visible particulates against a dark background.
-
Heat & Vortex (If Needed): If particulates are present, heat the tube at 55°C for 5 minutes. Immediately vortex for 30 seconds. Allow the tube to cool to room temperature[5].
-
Add Co-solvent (If Still Needed): If the PNA is still not fully dissolved, add DMSO or DMF to a final concentration of 10% (v/v) and repeat Step 4[6]. Note: Ensure your downstream assay is compatible with the chosen co-solvent.
-
Aliquoting: Once fully dissolved, dispense the stock solution into small, single-use aliquots in low-adhesion polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles[5].
-
Storage: Store the aliquots at -20°C (or -70°C for maximum longevity) and protect fluorescently labeled probes from light[6][7].
Protocol 2: Quality Control via RP-HPLC-MS
This protocol allows you to verify the purity and integrity of your PNA conjugate, which is crucial for troubleshooting.
Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates the PNA based on hydrophobicity, while mass spectrometry (MS) confirms its molecular weight. A single, sharp peak at the correct mass indicates a high-purity, intact product.
Methodology:
-
Sample Preparation: Dilute your PNA stock solution to a final concentration of ~10-20 µM in your initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reverse-phase column suitable for oligonucleotides or peptides.
-
Column Temperature: 55-60°C. This is critical to denature PNA aggregates and ensure sharp peaks[8].
-
Mobile Phase A: 0.1% TFA in nuclease-free water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 20-30 minutes is a good starting point.
-
-
Detection:
-
UV-Vis: Monitor absorbance at 260 nm.
-
MS: Use an in-line electrospray ionization (ESI) mass spectrometer to acquire the mass spectrum of the eluting peak.
-
-
Data Analysis:
-
Purity: Calculate the peak area of your product relative to the total peak area in the chromatogram.
-
Integrity: Compare the observed mass from the MS data with the calculated theoretical mass of this compound. The presence of lower molecular weight species could indicate degradation.
-
References
-
Nielsen, P. E. (1991). Peptide nucleic acid (PNA): A model structure for the primordial genetic material? Wikipedia. Available at: [Link]
-
PNA Bio. (n.d.). Guidelines for PNA oligomers. PNA Bio Inc. Available at: [Link]
-
PNA Molding. (n.d.). Quality Management. PNA Molding Inc. Available at: [Link]
-
Gifford, S. M., et al. (2014). Evaluating the effect of ionic strength on PNA:DNA duplex formation kinetics. Physical Chemistry Chemical Physics. Available at: [Link]
-
Yang, D., et al. (2022). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. Chemical Science. Available at: [Link]
-
Sharma, N., & Ganesh, K. N. (2005). UV–Tm of PNA and DNA at different pH values. ResearchGate. Available at: [Link]
-
Kundu, L. M. (2020). Lecture 31: Molecular probes : PNA and LNA-I. YouTube. Available at: [Link]
-
PNA Bio. (n.d.). PCR Blocker Protocol. PNA Bio Inc. Available at: [Link]
-
Weiler, J., et al. (1997). Hybridisation based DNA screening on peptide nucleic acid (PNA) oligomer arrays. Nucleic Acids Research. Available at: [Link]
-
Christensen, L., et al. (1998). Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution. PubMed. Available at: [Link]
-
Gabelica, V., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. The Journal of Physical Chemistry B. Available at: [Link]
-
Datta, B., et al. (2005). On the stability of peptide nucleic acid duplexes in the presence of organic solvents. Journal of the American Chemical Society. Available at: [Link]
-
Ries, M., et al. (2020). Using Peptide Nucleic Acid Hybridization Probes for Qualitative and Quantitative Analysis of Nucleic Acid Therapeutics by Capillary Electrophoresis. Analytical Chemistry. Available at: [Link]
-
Igloi, G. L. (1998). Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes: Real-time hybridization during affinity electrophoresis in PNA-containing gels. Proceedings of the National Academy of Sciences. Available at: [Link]
-
NHS England. (n.d.). Professional nurse advocate A-EQUIP model: a model of clinical supervision for nurses. NHS England. Available at: [Link]
-
Royal College of Nursing. (n.d.). Professional Nurse Advocate Standards for Education and Training Programmes and Modules. Royal College of Nursing. Available at: [Link]
-
PNA Bio. (n.d.). Guidelines for PNA oligomers (alternative link). PNA Bio Inc. Available at: [Link]
-
Gildea, B. D., et al. (2010). Peptide nucleic acid probes with charged photocleavable mass markers: Towards PNA-based MALDI-TOF MS genetic analysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cleaves, H. J., et al. (2020). Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. ResearchGate. Available at: [Link]
-
Ruggero, F., et al. (2021). Enzymatic degradation of polylactic acid (PLA). Applied Microbiology and Biotechnology. Available at: [Link]
-
Critical Care Networks National Nurse Leads. (n.d.). PNA Restorative Clinical Supervision Tool kit. CC3N. Available at: [Link]
-
Mohanan, N., et al. (2020). Microbial and Enzymatic Degradation of Synthetic Plastics. Frontiers in Microbiology. Available at: [Link]
-
Sahu, B., et al. (2018). Clickable PNA Probes for Imaging Human Telomeres and Poly(A) RNAs. ACS Omega. Available at: [Link]
-
Bio-Synthesis Inc. (n.d.). PNA FISH Probes. Bio-Synthesis Inc. Available at: [Link]
-
Henderson, T. (2024). How to Store DNA Oligos: Best Practices for Longevity and Stability. Contract Laboratory. Available at: [Link]
-
Deb, I., & Nandi, S. (2018). Peptide nucleic acid (PNA): Its medical and biotechnical applications and promise for the future. ResearchGate. Available at: [Link]
-
Bio-Synthesis Inc. (2022). Short- and Long-term storage of purified oligonucleotides. Bio-Synthesis Inc. Available at: [Link]
-
Smythe, T., et al. (2023). Project flow chart: strategies and outcomes of PNA Implementation. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Biological Degradation of Plastics and Microplastics: A Recent Perspective on Associated Mechanisms and Influencing Factors. MDPI. Available at: [Link]
-
Grys, T. E., et al. (2019). Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. Analyst. Available at: [Link]
-
Liang, W., & Zhang, Z. (2021). Degradation mechanism of PGNa by the immobilized degrading enzymes from magnetic fermentation residue biochar. ResearchGate. Available at: [Link]
-
Advanced Cell Diagnostics. (n.d.). RNAscope Troubleshooting Guide and FAQ. Advanced Cell Diagnostics. Available at: [Link]
-
Grys, T. E., et al. (2019). Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens. Analyst (RSC Publishing). Available at: [Link]
-
Shiraishi, T., & Nielsen, P. E. (2015). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences. Chemical Society Reviews. Available at: [Link]
-
Liu, B., et al. (2023). PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. Biosensors. Available at: [Link]
-
Croce, C. M., & Seidman, M. M. (2018). Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair. Molecules. Available at: [Link]
-
Krasilnikova, M. M., & Mirkin, S. M. (2004). Peptide nucleic acid (PNA) binding and its effect on in vitro transcription in Friedreich's ataxia triplet repeats. Nucleic Acids Research. Available at: [Link]
-
Cleaves, H. J., et al. (2020). Astrobiological implications of the stability and reactivity of peptide nucleic acid (PNA) in concentrated sulfuric acid. Proceedings of the National Academy of Sciences. Available at: [Link]
-
PCR Biosystems. (n.d.). Troubleshoot your qPCR. PCR Biosystems. Available at: [Link]
-
Gabelica, V., et al. (2019). Thermal Stability of Peptide Nucleic Acid Complexes. PubMed. Available at: [Link]
Sources
- 1. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnabio.com [pnabio.com]
- 6. pnabio.com [pnabio.com]
- 7. pnabio.com [pnabio.com]
- 8. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing peptide nucleic acid probes for hybridization-based detection and identification of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PNA FISH Probes [biosyn.com]
- 14. Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the stability of peptide nucleic acid duplexes in the presence of organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. Short- and Long-term storage of purified oligonucleotides [biosyn.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Achieving Reproducible AC-Ala-Gln-Ala-PNA Results Through Pipetting Accuracy
Welcome to the technical support guide for ensuring the accuracy and reproducibility of your AC-Ala-Gln-Ala-PNA experiments. This resource is designed for researchers, scientists, and drug development professionals who understand that the foundation of reliable data lies in the precision of every liquid handling step. In assays involving sensitive peptide nucleic acid (PNA) substrates, even minor deviations in volume can lead to significant variations in results, compromising data integrity and impeding progress.[1][2][3][4]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practice protocols to empower you to identify, rectify, and prevent pipetting-related errors in your this compound assays.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding pipetting accuracy and its impact on assays utilizing PNA-based substrates.
Q1: Why is pipetting accuracy so critical for this compound assay reproducibility?
A1: this compound is a chromogenic substrate used in quantitative enzymatic assays. The rate of color development is directly proportional to the concentration of both the enzyme and the substrate. Inaccurate pipetting can alter these concentrations, leading to significant errors.[5][6] For instance, inconsistent dispensing of the substrate can lead to high variability between replicate wells, while inaccurate serial dilutions for a standard curve can skew the entire quantitative analysis.[1][3] Given that PNA oligomers exhibit unique binding properties and stability, ensuring precise reagent delivery is paramount for reliable kinetic data.[7][8][9]
Q2: Should I use forward or reverse pipetting for my this compound solutions?
A2: The choice depends on the properties of your solution. While this compound itself is a peptide-like molecule, its formulation in assay buffers, which may contain glycerol or detergents for stability, can increase viscosity or the tendency to foam.[10][11]
-
Forward Pipetting: This is the standard technique for aqueous, non-viscous liquids.[12][13]
-
Reverse Pipetting: This technique is recommended for viscous or foaming solutions.[14][15][16][17][18] It minimizes the risk of bubble formation and ensures that the correct volume is dispensed, as it compensates for the film of liquid that can remain inside the tip.[17]
Recommendation: Perform a simple visual test. If your this compound working solution appears more viscous than water or tends to create bubbles when mixed, use the reverse pipetting technique for all steps involving this solution.
Q3: How often should I calibrate my pipettes for this type of assay?
A3: For assays requiring high precision, regular calibration is non-negotiable.[4][19] The ISO 8655 standard provides a framework for pipette calibration.[20][21][22] The frequency depends on usage:
-
Heavy Use (daily): Calibration should be checked every 3-6 months.
-
Moderate Use: Annual calibration is generally sufficient. However, it is best practice to perform a quick gravimetric check in-house if you observe any inconsistencies in your results.[23][24] This ensures that your instrument is performing within specifications between formal calibrations.
Q4: Can the type of pipette tip I use affect my results?
A4: Absolutely. Using tips that are not recommended by the pipette manufacturer can lead to a poor seal, causing inaccurate aspiration and dispensing.[11] For sensitive applications involving PNA, consider using low-retention tips. These tips have a hydrophobic inner surface that reduces the amount of liquid that adheres to the tip wall, which is particularly useful for viscous or precious samples.[14]
Troubleshooting Guide: Inconsistent this compound Results
Use this guide to diagnose and resolve common issues in your assay.
| Observed Problem | Potential Pipetting-Related Cause(s) | Recommended Solutions & Actions |
| High Coefficient of Variation (%CV) in Replicates | 1. Inconsistent Pipetting Technique: Varying aspiration/dispensing speed, angle, or tip immersion depth between wells.[25][26] 2. Bubble Formation: Introducing air bubbles into wells during dispensing, which can interfere with optical readings.[1] 3. Incorrect Pipetting Mode: Using forward pipetting for a viscous or foaming solution.[10][16] | Solutions: 1. Standardize your technique: Pipette at a consistent, slow rhythm. Immerse the tip just below the meniscus (2-3 mm) and dispense against the wall of the well at a 30-45° angle.[12][27] 2. Use reverse pipetting to avoid bubble formation, especially with solutions containing detergents.[1][15][18] 3. Pre-wet the pipette tip 3-5 times with the solution to be transferred. This equilibrates the air cushion inside the pipette and coats the inner surface of the tip.[23][28] |
| Poor Standard Curve (Low R² Value or Non-Linearity) | 1. Serial Dilution Errors: Small inaccuracies in each dilution step can propagate, leading to significant errors in the final concentrations.[29] 2. Tip Carryover: Failing to change pipette tips between different concentrations in the dilution series. 3. Inaccurate Pipetting at Low Volumes: Using a pipette with a large nominal volume for small-volume transfers can lead to greater inaccuracy.[26][30] | Solutions: 1. For each dilution step, use a fresh pipette tip. 2. Ensure thorough mixing after each dilution step, but avoid vigorous vortexing that could introduce bubbles. Gentle pipetting up and down is effective.[1] 3. Use the smallest pipette appropriate for the volume you are dispensing. Accuracy is highest when operating between 35% and 100% of the pipette's nominal volume.[31] |
| Assay Drift or Edge Effects in Plate-Based Assays | 1. Temperature Differentials: A significant temperature difference between your reagents and the pipette can affect the volume dispensed.[25][32][33] 2. Inconsistent Incubation Times: Delays in dispensing reagents across a 96- or 384-well plate can lead to variability in reaction times. | Solutions: 1. Allow all reagents, tips, and your pipette to equilibrate to room temperature for at least 2 hours before starting your experiment.[23] 2. When plating, use a multichannel pipette for greater consistency. If using a single-channel pipette, work quickly and systematically to minimize time delays between the first and last wells.[6] |
Visualizing Pipetting Workflows and Error Propagation
To better understand the concepts discussed, the following diagrams illustrate key decision-making processes and the impact of pipetting errors.
Pipetting Technique Selection Workflow
Caption: Decision workflow for selecting the appropriate pipetting technique.
Propagation of Pipetting Error in Serial Dilutions
Caption: How small, systematic pipetting errors can accumulate during serial dilutions.[29]
Best Practices & Protocols
Adherence to standardized procedures is crucial for minimizing variability.
Protocol: In-Lab Gravimetric Pipette Performance Check
This quick protocol, based on ISO 8655 principles, allows you to verify your pipette's performance without a full calibration service.[20][23][27][34][35]
Materials:
-
Analytical balance with a draft shield (readability of at least 0.01 mg)
-
Weighing vessel (e.g., a small beaker)
-
Distilled, deionized water
-
Thermometer
-
Your pipette and the corresponding tips
Procedure:
-
Equilibration: Place the pipette, tips, and distilled water in the room with the balance for at least 2 hours to allow them to reach thermal equilibrium.[23][34] Record the water temperature.
-
Setup: Place the weighing vessel on the balance, add a small amount of water to create a humid environment and reduce evaporation, and then tare the balance to zero.
-
Set Volume: Set the pipette to the desired test volume (e.g., 100% of its nominal volume).
-
Pre-wet Tip: Aspirate and dispense the set volume of distilled water back into the waste container three to five times using the same tip.[23][28]
-
First Measurement: Aspirate the set volume from the water reservoir. Dispense the water into the tared weighing vessel, touching the tip to the side wall as you dispense. Record the weight in milligrams (mg).
-
Repeat Measurements: Tare the balance and repeat step 5 at least four more times for a total of 5 readings.
-
Calculations: a. Convert Mass to Volume: Convert each mass reading (mg) to a volume (µL) using the Z-factor, which corrects for water density at a given temperature and air pressure. For simplicity at ~22°C, a Z-factor of 1.0032 µL/mg can be used as an approximation.
- Volume (µL) = Mass (mg) × Z-factor b. Calculate Accuracy (Systematic Error):
- Mean Volume = (Sum of all volumes) / (Number of measurements)
- Accuracy (%) = [(Mean Volume - Target Volume) / Target Volume] × 100 c. Calculate Precision (Random Error):
- Calculate the Standard Deviation (SD) of your volume measurements.
- Precision (%CV) = (SD / Mean Volume) × 100
Acceptance Criteria: For most quantitative assays, accuracy should be within ±2.0% and precision (%CV) should be less than 1.0%. If your pipette falls outside these limits, it requires professional calibration.
Gravimetric Check Flowchart
Caption: Step-by-step flowchart for the in-lab gravimetric pipette check.
References
- Sartorius. (2021, November 26). Techniques for Pipetting Challenging Liquids.
- Thermo Fisher Scientific. Pipette Accuracy vs. Precision.
- FC-BIOS SDN BHD. Forward vs Reverse Pipetting.
- Sartorius. Impact of Pipetting Errors on Reproducibility of Cell-Based Assays.
- Microbioz India. (2023, January 4). Precision and accuracy of pipetting are influenced by a number of factors.
- Z Calibration. (2025, October 4). Forward and Reverse Pipetting Techniques.
- Microlit USA. (2023, February 3). How does the viscosity of the liquid affect pipetting accuracy?
- News-Medical.Net. (2022, November 15). How to use a pipette for viscous liquids.
- Pipette.com. (2025, September 20). Pipetting Techniques 2025: Forward vs Reverse for Accuracy.
- Wikipedia. Reverse pipetting.
- INTEGRA Biosciences. How to use a pipette: Viscous liquids.
- Microlit. (2024, June 10).
- INTEGRA Biosciences. Calibration check – How to calculate the accuracy and precision of a pipette.
- Hawach. (2023, October 23). Factors Affecting the Accuracy of Pipettes.
- National Metrology Institute of South Africa. Calibration of micropipette by gravimetrical method.
- Thermo Fisher Scientific. Factors Affecting Pipette Accuracy.
- BioTechniques. (2023, July 14). Poster: Impact of pipetting errors on reproducibility of cell-based assays.
- Eppendorf US. (2018, April 15). Viscous Liquids Need Special Pipetting Techniques.
- Taipei Veterans General Hospital. (2007, April 14).
- Singer Instruments. How do I pipette viscous liquids?
- VITTA Education. (2023, October 5).
- BKMAM. (2022, April 15). Factors Affecting Pipette Accuracy.
- Biology LibreTexts. (2025, August 22).
- Gilson.
- Sartorius. (2023, March 22).
- BenchChem. Technical Support Center: Troubleshooting Quantitative Assay Variability and Inconsistency.
- International Process Solutions. Pipette Calibration Methods | Gravimetric vs. Photometric.
- NIH.
- Abyntek Biopharma. (2023, February 1). Common mistakes when pipetting.
- BioPathogenix. (2025, October 14). PCR/qPCR Troubleshooting Quick Reference.
- ACS Publications. Peptide Nucleic Acid (PNA) Amphiphiles: Synthesis, Self-Assembly, and Duplex Stability.
- Wikipedia. Peptide nucleic acid.
- Pipette.com. (2024, January 15). 5 Common Pipetting Errors.
- BenchChem. Troubleshooting inconsistent results in biological assays with 1-hexadecyl-1H-indole-2,3-dione.
- Azure Biosystems. qPCR Troubleshooting Guide.
- PubMed Central. Thermal Stability of Peptide Nucleic Acid Complexes.
- Royal Society of Chemistry. (2025, May 14). Strategies for the optimisation of troublesome peptide nucleic acid (PNA) sequences.
- Cambridge Core. (2009, March 17). PNA-nucleic acid complexes. Structure, stability and dynamics.
- Transc
- Biocompare. (2024, September 10). Tips to Improve Your Pipetting Technique and Accuracy.
- häberle LABORTECHNIK. (2025, August 21).
- Allometrics.
- INTEGRA Biosciences. Pipetting tips to improve accuracy and precision.
- Bitesize Bio. (2024, October 2).
- ChemicalBook. This compound | 201677-60-3.
- Smolecule. Buy this compound | 201677-60-3.
- BOC Sciences. CAS 201677-60-3 this compound.
- PubChem. AC-Ala-pro-ala-pna | C19H25N5O6 | CID 14260944.
- ECHEMI. 35978-75-7, AC-ALA-PNA Formula.
Sources
- 1. sartorius.com [sartorius.com]
- 2. biotechniques.com [biotechniques.com]
- 3. pipette.com [pipette.com]
- 4. allometrics.com [allometrics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PCR/qPCR Troubleshooting Quick Reference - BioPathogenix [biopathogenix.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 9. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Viscous Liquids Need Special Pipetting Techniques - Eppendorf US [eppendorf.com]
- 11. abyntek.com [abyntek.com]
- 12. sartorius.com [sartorius.com]
- 13. Forward and Reverse Pipetting Techniques - Z Calibration [zcalibrate.com]
- 14. Mastering Pipetting Accuracy with Viscous Liquids | Microlit [microlit.us]
- 15. news-medical.net [news-medical.net]
- 16. niito.kz [niito.kz]
- 17. Reverse pipetting - Wikipedia [en.wikipedia.org]
- 18. integra-biosciences.com [integra-biosciences.com]
- 19. vittaeducation.com [vittaeducation.com]
- 20. Essential Facts About Pipette Calibration Standard ISO 8655:2022 - Microlit [microlit.com]
- 21. Six Things You Should Know about the Pipette Calibration ISO 8655:2022 [sartorius.com]
- 22. pipettes.com [pipettes.com]
- 23. integra-biosciences.com [integra-biosciences.com]
- 24. biocompare.com [biocompare.com]
- 25. microbiozindia.com [microbiozindia.com]
- 26. haeberle-lab.de [haeberle-lab.de]
- 27. nla.org.za [nla.org.za]
- 28. bkmbio.com [bkmbio.com]
- 29. Assessing variations in manual pipetting: An under-investigated requirement of good laboratory practice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hawachpipette.com [hawachpipette.com]
- 31. integra-biosciences.com [integra-biosciences.com]
- 32. Pipette Accuracy vs. Precision | Thermo Fisher Scientific - KR [thermofisher.com]
- 33. Factors Affecting Pipette Accuracy | Thermo Fisher Scientific - HK [thermofisher.com]
- 34. bio.libretexts.org [bio.libretexts.org]
- 35. Pipette Calibration Methods | Gravimetric vs. Photometric [ips-us.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chromogenic Substrates for Human Airway Trypsin-like Protease (HAT/TMPRSS11D)
A Comparative Analysis of Boc-Gln-Ala-Arg-pNA and Other Chromogenic Substrates
In the dynamic fields of respiratory disease research and virology, the precise measurement of protease activity is paramount. Human Airway Trypsin-like Protease (HAT), also known as Transmembrane Protease, Serine 11D (TMPRSS11D), has emerged as a key player in these domains.[1][2] This guide provides a comprehensive comparison of chromogenic substrates for assaying the activity of HAT, with a particular focus on the substrate Boc-Gln-Ala-Arg-pNA.
Initially, it is crucial to clarify a common point of confusion. The term "AAPH" has been mistakenly associated with proteases. AAPH, or 2,2'-Azobis(2-amidinopropane) dihydrochloride, is a free-radical generating compound used to induce oxidative stress and is not a protease. The substrate , a peptide coupled to p-nitroanilide (pNA), is designed for the detection of proteolytic activity. Given the substrate's peptide sequence, this guide will focus on its application with trypsin-like serine proteases, for which Human Airway Trypsin-like Protease is a prime example.
The Significance of Human Airway Trypsin-like Protease (HAT/TMPRSS11D)
HAT is a type II transmembrane serine protease expressed in the human airways.[1][2] Its enzymatic activity is implicated in various physiological and pathological processes, including the regulation of airway surface liquid and the activation of viral envelope proteins, such as those of influenza viruses and coronaviruses.[3] Consequently, the ability to accurately quantify HAT activity is essential for understanding its role in disease and for the development of targeted therapeutics.
The Principle of Chromogenic Protease Assays
Chromogenic assays offer a straightforward and widely adopted method for measuring enzyme activity. The underlying principle involves a synthetic peptide substrate that mimics the protease's natural cleavage site. This peptide is covalently linked to a chromophore, most commonly p-nitroanilide (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the peptide and the pNA moiety, free pNA is released. This liberated pNA has a distinct yellow color and a strong absorbance at 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the activity of the protease in the sample.[][5]
Caption: Enzymatic cleavage of a pNA-based chromogenic substrate.
Comparison of Chromogenic Substrates for HAT
While direct, head-to-head comparative studies of a wide range of chromogenic substrates for HAT are limited in the published literature, we can infer performance based on studies of HAT's substrate specificity and data from closely related proteases.
A recent study by Fraser et al. (2024) provided crucial insights into the substrate-binding cleft of TMPRSS11D and determined the kinetic parameters for two fluorogenic substrates, Boc-QAR-AMC and Boc-QRR-AMC.[6] The enzyme showed a markedly higher affinity for the Boc-Gln-Ala-Arg (QAR) sequence, with a Km of 8.3 µM, compared to the Boc-Gln-Arg-Arg (QRR) sequence, which had a Km of 181 µM.[6] This strongly suggests that the Gln-Ala-Arg peptide sequence is a highly preferred motif for HAT.
Given that the peptide portion of the substrate dictates enzyme specificity, it is reasonable to expect that the chromogenic analog, Boc-Gln-Ala-Arg-pNA , will also serve as a high-affinity substrate for HAT. While its precise Km and kcat values with HAT have not been reported, its use in assays for other trypsin-like proteases is well-documented.[][7]
For the purpose of comparison, the following table includes Boc-Gln-Ala-Arg-pNA and other common chromogenic substrates for trypsin-like serine proteases. It is important to note that the kinetic parameters for substrates other than the fluorogenic Boc-QAR-AMC are not from direct experiments with HAT and are provided to give a broader context of their performance with other serine proteases.
| Substrate Name | Peptide Sequence | Target Protease(s) | Reported Km | Reported kcat | Catalytic Efficiency (kcat/Km) |
| Boc-Gln-Ala-Arg-pNA | Boc-Q-A-R-pNA | Trypsin, Matriptase-2 | Data not available for HAT | Data not available for HAT | Expected to be high for HAT |
| Boc-Gln-Ala-Arg-AMC | Boc-Q-A-R-AMC | HAT (TMPRSS11D) | 8.3 µM[6] | Not Reported | Not Reported |
| Boc-Gln-Arg-Arg-AMC | Boc-Q-R-R-AMC | HAT (TMPRSS11D) | 181 µM[6] | Not Reported | Not Reported |
| Nα-Benzoyl-L-Arg-pNA (L-BAPNA) | Bz-R-pNA | Trypsin, Plasmin | ~0.06 mM (for Plasmin)[7] | ~0.00 s⁻¹ (for Plasmin)[7] | Low |
| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Suc-A-A-P-F-pNA | Chymotrypsin | Not a substrate for trypsin-like proteases | ||
| H-D-Val-Leu-Lys-pNA | H-D-Val-L-K-pNA | Plasmin | Data not available |
Note: The data for the AMC (fluorogenic) substrates with HAT is included as the most relevant available data for predicting the performance of the corresponding pNA (chromogenic) substrate.
Experimental Protocol: Chromogenic Assay for HAT Activity
This protocol is adapted from standard procedures for trypsin-like proteases using pNA-based substrates and can be optimized for specific experimental conditions.[][5]
Reagents and Materials
-
Recombinant Human Airway Trypsin-like Protease (HAT/TMPRSS11D)
-
Chromogenic Substrate: Boc-Gln-Ala-Arg-pNA
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate Solvent: Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C)
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM) in DMSO.
-
Dilute the recombinant HAT enzyme to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare a series of substrate dilutions in assay buffer to determine kinetic parameters (e.g., ranging from 0.1 to 10 times the expected Km).
-
-
Assay Setup:
-
Add 50 µL of the assay buffer to each well of the 96-well microplate. For substrate blanks, add 100 µL of assay buffer.
-
Add 25 µL of the various substrate dilutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes to ensure temperature equilibration.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the diluted enzyme solution to each well (except for the substrate blanks).
-
Immediately place the plate in the microplate reader, which has been pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a period of 15 to 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate is typically expressed as ΔA₄₀₅/min.
-
To convert this rate into molar concentration of product formed per minute, use the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA is approximately 10,660 M⁻¹cm⁻¹ at 405 nm.
-
For the determination of kinetic parameters, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Caption: A generalized workflow for a chromogenic protease assay.
Conclusion and Future Directions
Based on the available substrate specificity data for Human Airway Trypsin-like Protease, Boc-Gln-Ala-Arg-pNA stands out as a highly promising chromogenic substrate for assaying its activity. Its peptide sequence aligns with the known high affinity of HAT for the Gln-Ala-Arg motif.[6] While direct kinetic comparisons with other pNA-based substrates for HAT are not yet available, the data from fluorogenic counterparts provide a strong rationale for its use.
For researchers in drug development and related fields, the validation of Boc-Gln-Ala-Arg-pNA and the systematic comparison of its performance against other potential chromogenic substrates for HAT would be a valuable contribution. Such studies would enable the standardization of HAT activity assays, facilitating more robust and reproducible research into the roles of this critical protease in health and disease.
References
- Brenner, C., & Fuller, R. S. (1992). Structural and enzymatic characterization of a purified prohormone-processing enzyme: Secreted, soluble Kex2 protease. Proc.
-
Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Retrieved from [Link]
- Friberger, P. (1982).
- BenchChem. (2025). A Technical Guide to Chromogenic Protease Assays Utilizing Z-Phe-Leu-Glu-pNA.
- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.
- Fraser, B. J., Wilson, R. P., Ilyassov, O., et al. (2024).
- Crestani, B., Lucas, B., & Mailleux, A. (2017). Human airway trypsin-like protease, a serine protease involved in respiratory diseases. American Journal of Physiology-Lung Cellular and Molecular Physiology, 312(5), L657-L668.
- Ishii, T., et al. (2021). Host Serine Proteases TMPRSS2 and TMPRSS11D Mediate Proteolytic Activation and Trypsin-Independent Infection in Group A Rotaviruses. Journal of Virology, 95(11), e00398-21.
- Böttcher-Friebertshäuser, E., et al. (2010). Cleavage of Influenza Virus Hemagglutinin by Airway Proteases TMPRSS2 and HAT Differs in Subcellular Localization and Susceptibility to Protease Inhibitors. Journal of Virology, 84(11), 5605-5614.
- Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays.
- Molecular Depot. (n.d.). Chromogenic Substrate Sensitive for Serine Proteases.
- Fraser, B. J., et al. (2025). Structural basis of TMPRSS11D specificity and autocleavage activation.
- Lucas, B. S., et al. (2017). Human airway trypsin-like protease, a serine protease involved in respiratory diseases. American Journal of Physiology. Lung Cellular and Molecular Physiology, 312(5), L657–L668.
- Carroll, T. P., et al. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 868993.
-
National Center for Biotechnology Information. (2012). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
- Merck Millipore. (2007). Protease Assay Kit Cat. No. 539125.
- Böttcher, E., et al. (2010). Cleavage of Influenza Virus Hemagglutinin by Airway Proteases TMPRSS2 and HAT Differs in Subcellular Localization and Susceptibility to Protease Inhibitors. Journal of Virology, 84(11), 5605-5614.
- BenchChem. (2025). Kinetic Analysis of Serine Proteases Using Nα-Boc-L-arginine methyl ester Substrates: An Application Note and Protocol Guide.
- Bugge, T. H., et al. (2009). The Cutting Edge: Membrane Anchored Serine Protease Activities in the Pericellular Microenvironment. The Journal of Biological Chemistry, 284(37), 24695–24699.
- Unoh, Y., et al. (2020). An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19.
- BenchChem. (2025). Optimizing Serine Protease Assays: Comprehensive Application Notes for Boc-Gln-Gly-Arg-AMC.
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Human airway trypsin-like protease, a serine protease involved in respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural basis of TMPRSS11D specificity and autocleavage activation | bioRxiv [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
A Comparative Guide to Chromogenic and Fluorogenic Substrates for Neutrophil Elastase Activity Assays
For researchers, scientists, and professionals in drug development, the accurate quantification of protease activity is a cornerstone of many experimental workflows. Neutrophil elastase (NE), a serine protease stored in the azurophilic granules of neutrophils, is a key player in both host defense and the pathology of inflammatory diseases.[1] Consequently, the reliable measurement of its activity is of paramount importance. This guide provides an in-depth, objective comparison of two widely used synthetic peptide substrates for assaying neutrophil elastase activity: the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA) and the fluorogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC).
This comparison is grounded in experimental data and established biochemical principles to empower you to make an informed decision for your specific research needs. We will delve into the mechanisms of action, comparative performance metrics, and practical considerations for the application of each substrate.
The Fundamental Principle: Enzymatic Cleavage and Signal Generation
The core of these assays lies in the specific recognition and cleavage of a synthetic peptide sequence by the target protease.[2] This proteolytic event liberates a reporter molecule, either a chromophore or a fluorophore, which can then be quantified.
The Chromogenic Approach: p-Nitroanilide (pNA)
Chromogenic substrates, such as MeOSuc-AAPV-pNA, are designed with a p-nitroanilide (pNA) moiety linked to the C-terminus of the peptide. In its intact form, the substrate is colorless. Upon cleavage of the amide bond by an active protease, p-nitroaniline is released. This product has a distinct yellow color and a strong absorbance at approximately 405-410 nm, which can be measured using a standard spectrophotometer.[3] The rate of color development is directly proportional to the enzymatic activity.
The Fluorogenic Advantage: 7-Amido-4-methylcoumarin (AMC)
Fluorogenic substrates, like MeOSuc-AAPV-AMC, employ a similar principle but with a fluorophore, 7-amido-4-methylcoumarin (AMC), attached to the peptide.[2] In the conjugated state, the fluorescence of the AMC group is quenched. Enzymatic cleavage liberates the free AMC, resulting in a significant increase in fluorescence.[4] This fluorescence can be measured with a fluorometer, typically with an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm.[5]
Head-to-Head Comparison: MeOSuc-AAPV-pNA vs. MeOSuc-AAPV-AMC
The choice between a chromogenic and a fluorogenic substrate is often dictated by the specific requirements of the experiment, such as the need for high sensitivity, the available instrumentation, and the experimental throughput.
| Feature | MeOSuc-AAPV-pNA (Chromogenic) | MeOSuc-AAPV-AMC (Fluorogenic) |
| Detection Method | Colorimetric (Absorbance) | Fluorometric (Fluorescence) |
| Wavelength | ~405-410 nm[3][6] | Excitation: ~380 nm, Emission: ~460 nm[5] |
| Sensitivity | Lower | Higher[1] |
| Instrumentation | Spectrophotometer/Plate Reader | Fluorometer/Fluorescent Plate Reader |
| Kinetic Parameter (kcat/Km for HNE) | 120,000 M⁻¹s⁻¹ | 11,000 M⁻¹s⁻¹[1] |
| Michaelis Constant (Km for HNE) | Not specified in source | 290 µM[1] |
| Assay Throughput | Amenable to 96-well format | Well-suited for high-throughput screening in 96- and 384-well formats |
| Interference | Potential for interference from colored compounds in the sample | Susceptible to interference from fluorescent compounds and light scattering |
| Cost | Generally lower | Generally higher |
Note: Kinetic parameters can vary depending on assay conditions. The values presented are from different sources and should be considered as illustrative.
The catalytic efficiency, represented by kcat/Km, is a crucial parameter for comparing enzyme-substrate interactions.[7] For human neutrophil elastase (HNE), MeOSuc-AAPV-pNA exhibits a higher catalytic efficiency in the cited literature.[6] However, this does not directly translate to higher assay sensitivity. The inherent signal amplification of fluorescence detection often results in a lower limit of detection for fluorogenic assays, even with a less optimal kcat/Km.[1] This is a critical consideration when working with low enzyme concentrations or precious samples.
Mechanistic Insights: Visualizing the Cleavage Event
To better understand the underlying principles of these assays, the following diagrams illustrate the enzymatic cleavage of both chromogenic and fluorogenic substrates.
Caption: Enzymatic cleavage of the chromogenic substrate.
Caption: Enzymatic cleavage of the fluorogenic substrate.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for conducting neutrophil elastase activity assays using both chromogenic and fluorogenic substrates. These should be optimized for your specific experimental conditions.
Protocol 1: Chromogenic Neutrophil Elastase Assay with MeOSuc-AAPV-pNA
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-AAPV-pNA substrate
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO)[8]
-
96-well clear flat-bottom plate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 410 nm
Procedure:
-
Prepare Substrate Solution: Dissolve MeOSuc-AAPV-pNA in the assay buffer to the desired final concentration (e.g., 1 mM).
-
Prepare Enzyme Dilutions: Prepare serial dilutions of HNE in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add your enzyme sample (e.g., 25 µL). Include wells with buffer only as a blank control.
-
Initiate Reaction: Add the substrate solution to each well to initiate the reaction (e.g., 175 µL for a final volume of 200 µL).
-
Incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C).
-
Measurement: Measure the absorbance at 410 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of p-nitroaniline formation by determining the change in absorbance over time (ΔA410/min). The enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹ at 410 nm).[6]
Protocol 2: Fluorogenic Neutrophil Elastase Assay with MeOSuc-AAPV-AMC
Materials:
-
Human Neutrophil Elastase (HNE)
-
MeOSuc-AAPV-AMC substrate
-
Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[4]
-
96-well black flat-bottom plate
-
Fluorometer or fluorescent microplate reader with excitation at ~380 nm and emission at ~460 nm
-
7-amino-4-methylcoumarin (AMC) standard for calibration
Procedure:
-
Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10 µM).[4]
-
Prepare Enzyme Dilutions: Prepare serial dilutions of HNE in the assay buffer.
-
Prepare AMC Standard Curve: Prepare a series of dilutions of the AMC standard in the assay buffer to generate a standard curve.
-
Assay Setup: To each well of the 96-well black plate, add your enzyme sample (e.g., 20 µL).[4] Include wells with buffer only as a blank control. Add the AMC standards to separate wells.
-
Initiate Reaction: Add the working substrate solution to each well (except the standard curve wells) to initiate the reaction (e.g., 180 µL for a final volume of 200 µL).
-
Incubation: Incubate the plate at 37°C, protected from light.[4]
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 10-30 minutes).
-
Data Analysis: Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve. Convert the relative fluorescence units (RFU) from your experimental wells to the concentration of AMC produced using the standard curve. Calculate the rate of AMC formation (nM/min) to determine the enzyme activity.
Experimental Workflow Visualization
The general workflow for both types of assays can be summarized in the following diagram:
Caption: General experimental workflow for protease assays.
Conclusion and Recommendations
Both chromogenic (pNA-based) and fluorogenic (AMC-based) substrates are valuable tools for the quantification of neutrophil elastase activity. The choice between them should be guided by the specific demands of your research.
-
For routine assays, inhibitor screening with higher enzyme concentrations, and laboratories with standard spectrophotometers, the chromogenic substrate MeOSuc-AAPV-pNA offers a reliable and cost-effective solution.
-
For applications requiring the highest sensitivity, such as detecting low levels of enzyme activity in biological samples or for high-throughput screening, the fluorogenic substrate MeOSuc-AAPV-AMC is the superior choice, provided a suitable fluorometer is available.
By understanding the principles, performance characteristics, and practical protocols outlined in this guide, researchers can confidently select and implement the most appropriate substrate to achieve accurate and reproducible results in their studies of neutrophil elastase.
References
-
Korkmaz, B., Attucci, S., Jourdan, M.-L., Juliano, L., & Gauthier, F. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules, 24(12), 2239. [Link]
-
Häußler, D., Rösner, T., & Knab, J. (2024). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 25(14), 7707. [Link]
-
Shen, W., Li, Y.-L., & Kennedy, R. T. (2013). In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS. Analytical and bioanalytical chemistry, 405(10), 3385–3394. [Link]
-
Prechel, M. M., & von dem Borne, P. A. (2005). Differences between human proteinase 3 and neutrophil elastase and their murine homologues are relevant for murine model experiments. FEBS Letters, 579(20), 4377-4382. [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved January 18, 2026, from [Link]
-
Klein, T., Eckhard, U., Dufour, A., Solis, N., & Overall, C. M. (2018). Proteolytic Cleavage-Mechanisms, Function, and "Omic" Approaches for a Near-Ubiquitous Posttranslational Modification. Chemical reviews, 118(3), 1137–1168. [Link]
-
PubChem. (2017). Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method. Retrieved January 18, 2026, from [Link]
-
Nakajima, K., Powers, J. C., Ashe, B. M., & Zimmerman, M. (1979). Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase. Studies with peptide substrates related to the alpha 1-protease inhibitor reactive site. The Journal of biological chemistry, 254(10), 4027–4032. [Link]
-
Lottenberg, R., Christensen, U., Jackson, C. M., & Coleman, P. L. (1981). Cleavage of peptide-4-nitroanilide substrates with varying chain length by human leukocyte elastase. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 362(6), 829–831. [Link]
-
ResearchGate. (n.d.). Assessment of the sensitivity of the substrate MeOSuc-AAPV-AFC with different concentrations of HNE (0–3 U/mL). Retrieved January 18, 2026, from [Link]
-
Gozzo, F. C., et al. (2017). Mapping specificity, cleavage entropy, allosteric changes and substrates of blood proteases in a high-throughput screen. Scientific reports, 7(1), 1155. [Link]
-
Eisenthal, R., & Danson, M. J. (2002). Catalytic efficiency and kcat/KM: a useful comparator?. Trends in biotechnology, 20(8), 311–312. [Link]
Sources
- 1. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. In situ and Multi-Substrate Detection of Elastase Enzymatic Activity External to Microdialysis Sampling Probes using LC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Validation of Chromogenic Substrates for High-Throughput Screening of Human Neutrophil Elastase Inhibitors
Introduction: The Critical Role of Assay Validation in Drug Discovery
Human Neutrophil Elastase (HNE), a potent serine protease stored in the azurophilic granules of neutrophils, is a key player in the innate immune response, responsible for degrading proteins of invading pathogens.[1] However, its dysregulation and excessive activity are implicated in a host of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome, making it a prime therapeutic target.[2] High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify novel inhibitors.[3] The success of any HTS campaign hinges on the quality of the underlying assay; a robust, reliable, and reproducible assay is non-negotiable.[4]
This guide provides an in-depth comparison and a detailed validation framework for chromogenic assays used in HTS campaigns against HNE. We will compare a well-established, "gold-standard" substrate with a commercially available but less characterized peptide, Ac-Ala-Gln-Ala-pNA , to illustrate the rigorous validation process required before committing to a full-scale screen. This process ensures that the chosen assay is "fit for purpose," minimizing the risk of costly false positives and negatives.[5][6]
The Assay Principle: Chromogenic Detection of HNE Activity
The assay's mechanism is elegantly simple. It utilizes a synthetic peptide substrate that mimics the natural cleavage sequence of HNE. This peptide is chemically linked to a chromophore, p-nitroaniline (pNA). In its intact, conjugated form, the substrate is colorless. Upon cleavage of the peptide bond by an active HNE enzyme, free pNA is released, which imparts a distinct yellow color to the solution. This color change can be precisely quantified by measuring the absorbance of light at or near 405 nm.[7] The rate of pNA release is directly proportional to the enzymatic activity, allowing for the sensitive detection of HNE inhibition.
A note on the test substrate: While this compound is commercially available, its use as a specific substrate for HNE is not well-documented in peer-reviewed literature.[][9][10] Its structure, with Alanine at the P1 position (the amino acid immediately preceding the cleavage site), aligns with HNE's known preference for small, aliphatic residues.[11] However, the presence of Glutamine at the P2 position is less common than the Proline found in many optimized substrates. Global substrate profiling has identified Glutamine as being enriched at the P3 subsite for NET-associated proteases (predominantly HNE), but not P2.[11] Therefore, a rigorous validation, as detailed below, is essential to determine its suitability.
Comparative Analysis of HNE Chromogenic Substrates
The selection of an appropriate substrate is the first critical decision point in assay development. An ideal substrate for HTS should exhibit high specificity for the target enzyme, possess favorable kinetic parameters (a low Michaelis constant, Kₘ, and a high catalytic rate, kcat), and be soluble and stable under assay conditions.
Below is a comparative framework for our "gold-standard" substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), and our test candidate, this compound.
| Parameter | "Gold Standard": MeOSuc-AAPV-pNA | "Test Candidate": this compound | Rationale & Importance for HTS |
| P1 Residue | Valine (Val) | Alanine (Ala) | HNE preferentially cleaves after small aliphatic amino acids (Val, Ala, Ile). Both are suitable. |
| Specificity | High for HNE. Low activity with Proteinase 3 (PR3), no activity with Cathepsin G.[12] | To Be Determined (TBD) | High specificity is crucial to avoid false positives from off-target inhibition of other proteases. |
| Kₘ (Michaelis Constant) | Reported in the µM to low mM range. | TBD | A lower Kₘ indicates higher affinity between enzyme and substrate, allowing the assay to be run at lower substrate concentrations, which can reduce costs and substrate-related interference. |
| kcat/Kₘ | High catalytic efficiency (e.g., ~120,000 M⁻¹s⁻¹ for HNE). | TBD | Represents the overall catalytic efficiency. A higher value indicates a more sensitive assay, enabling lower enzyme concentrations and shorter incubation times. |
| Solubility | Soluble in DMSO.[13] | TBD | Substrate must be fully soluble in the final assay buffer (including DMSO from compound addition) to avoid artifacts. |
| Published HTS Use | Extensive use in HTS and academic research.[14][15] | Not found. | A history of successful use provides confidence in the substrate's robustness and reliability. |
Visualizing the HTS Validation Workflow
A successful HTS campaign is built on a foundation of meticulous assay validation. The following workflow outlines the necessary steps to qualify a new chromogenic substrate, such as this compound, for use in a large-scale screen.
Caption: A structured workflow for validating a new chromogenic substrate assay for HTS.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be a self-validating system. Each step provides critical data that informs the next, ensuring that by the end of the process, the assay's performance characteristics are thoroughly understood.
Protocol 1: Determination of Optimal Enzyme and Substrate Concentrations
Causality: This initial step is crucial to establish assay conditions that produce a robust and linear signal within a practical timeframe. Using too much enzyme wastes expensive reagents and can lead to substrate depletion, while too little results in a weak signal. The substrate concentration is ideally set at or near its Kₘ value to ensure the assay is sensitive to competitive inhibitors.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5.
-
HNE Stock: Prepare a 1 mg/mL stock of purified Human Neutrophil Elastase in an appropriate buffer and store in aliquots at -80°C.
-
Substrate Stock: Prepare a 100 mM stock of this compound in 100% DMSO.
-
-
Enzyme Titration:
-
In a 384-well plate, perform a serial dilution of HNE in Assay Buffer to achieve final concentrations ranging from 1 µg/mL to 1 ng/mL.
-
Add the this compound substrate to all wells at a fixed, excess concentration (e.g., 500 µM).
-
Monitor the increase in absorbance at 405 nm every minute for 30 minutes at 37°C.
-
Plot the initial reaction rate (V₀, linear portion of the curve) against the enzyme concentration. Select the lowest enzyme concentration that gives a robust, linear signal over a 15-20 minute period. This will be your working enzyme concentration.
-
-
Substrate Titration (Kₘ Determination):
-
Using the optimal working enzyme concentration determined above, set up reactions with varying final concentrations of this compound (e.g., from 1 mM down to low µM).
-
Measure the initial reaction rates (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vmax.
-
For the HTS assay, the working substrate concentration is typically set at the Kₘ value.
-
Protocol 2: HTS Performance Validation (Z'-Factor and DMSO Tolerance)
Causality: An HTS assay must be robust enough to withstand the introduction of thousands of different compounds, typically dissolved in DMSO. This protocol validates the assay's statistical reliability and its tolerance to the solvent used for compound delivery.[16] The Z'-factor is the industry-standard metric for quantifying the quality of an HTS assay, taking into account both the dynamic range and the data variation.[17]
Methodology:
-
DMSO Tolerance:
-
Set up the optimized assay (using working concentrations of enzyme and substrate) in the presence of varying final concentrations of DMSO, typically from 0% to 5% (v/v).
-
Include a "no enzyme" control for each DMSO concentration.
-
Incubate and read as established. Plot the enzyme activity against the DMSO concentration. The assay should retain >80% of its activity at the final DMSO concentration that will be used in the HTS (typically 0.5-1%).
-
-
Z'-Factor Determination:
-
Prepare a 384-well plate according to the layout below. This involves dedicating half the plate to "Maximum Signal" controls and the other half to "Minimum Signal" controls.
-
Maximum Signal Wells (n=192): Assay Buffer + working concentration of HNE + working concentration of substrate.
-
Minimum Signal Wells (n=192): Assay Buffer + working concentration of substrate (No Enzyme).
-
Dispense reagents and incubate the plate under the optimized assay conditions.
-
Read the final absorbance at 405 nm.
-
Calculate the Z'-factor using the following formula: Z' = 1 - ( (3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min| )
-
SD_max and Mean_max are the standard deviation and mean of the maximum signal wells.
-
SD_min and Mean_min are the standard deviation and mean of the minimum signal wells.
-
-
Acceptance Criteria: An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[17]
-
Caption: Principle of the chromogenic HNE assay and its inhibition.
Conclusion: An Evidence-Based Approach to Assay Selection
The validation of an HTS assay is a rigorous, multi-step process that cannot be circumvented. While the chromogenic substrate This compound possesses a P1 Alanine residue compatible with Human Neutrophil Elastase, its overall suitability for a demanding HTS campaign remains unproven without the empirical data generated from the protocols described herein. By systematically determining its kinetic parameters, statistical robustness (Z'-factor), and specificity, a researcher can make an evidence-based decision. This guide provides the framework to compare any new candidate substrate against established standards like MeOSuc-AAPV-pNA, ensuring that only the most robust and reliable assays are advanced into full-scale drug discovery screens, ultimately saving time, resources, and accelerating the path to novel therapeutics.
References
-
Gotor, C., et al. (2019). Design of a chromogenic substrate for elastase based on split GFP system—Proof of concept for colour switch sensors. Dyes and Pigments, 162, 966-973. [Link]
-
Cool, L., et al. (2013). Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase. PLoS ONE, 8(9), e75141. [Link]
-
Korkmaz, B., et al. (2003). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. American Journal of Respiratory Cell and Molecular Biology, 28(4), 498-505. [Link]
-
Korkmaz, B., Attucci, S., & Gauthier, F. (2003). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. American journal of respiratory cell and molecular biology, 28(4), 498–505. [Link]
-
Turek-Herman, J., et al. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]
-
Kolde, H. J., Eberle, R., Heber, H., & Heimburger, N. (1986). New chromogenic substrates for thrombin with increased specificity. Thrombosis and haemostasis, 56(2), 155–159. [Link]
-
Iversen, P. W., et al. (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Korkmaz, B., Attucci, S., & Gauthier, F. (2003). Design and Use of Highly Specific Substrates of Neutrophil Elastase and Proteinase 3. American Journal of Respiratory Cell and Molecular Biology, 28(4), 498-505. [Link]
-
Poreba, M., et al. (2014). Design of ultrasensitive probes for human neutrophil elastase through hybrid combinatorial substrate library profiling. Proceedings of the National Academy of Sciences, 111(7), 2533-2538. [Link]
-
Auld, D. S., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]
-
PeptaNova. pNA Substrates. [Link]
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR protocols, 3(4), 101794. [Link]
-
Boby, M. L., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. PLoS ONE, 18(1), e0279817. [Link]
-
Haemochrom. Products Chromogenic substrates. [Link]
-
National Center for Advancing Translational Sciences. Introduction - High-Throughput Screening Center. [Link]
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Ma, C., et al. (2020). Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-Throughput Screening. ACS Pharmacology & Translational Science, 3(5), 1012-1021. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of biomolecular screening, 4(2), 67–73. [Link]
-
Li, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR protocols, 3(4), 101794. [Link]
-
May, O., et al. (2012). Protease Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Jdidi, S., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules, 24(12), 2235. [Link]
-
PubChem. Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method. [Link]
-
Mihalca, A. D., et al. (2011). Neutrophil Elastase and Proteinase-3 Trigger G Protein-biased Signaling through Proteinase-activated Receptor-1 (PAR1). Journal of Biological Chemistry, 286(9), 7351-7362. [Link]
-
Poncz, L., et al. (1989). Kinetics of proteolysis of hog gastric mucin by human neutrophil elastase and by Pseudomonas aeruginosa elastase. Infection and Immunity, 57(10), 3064-3070. [Link]
-
Sallenave, J. M., et al. (1997). Kinetics of the inhibition of neutrophil proteinases by recombinant elafin and pre-elafin (trappin-2) expressed in Pichia pastoris. FEBS letters, 415(3), 337–342. [Link]
-
Greene, C. M., & McElvaney, N. G. (2021). Neutrophil Elastase and Chronic Lung Disease. International journal of molecular sciences, 22(13), 7167. [Link]
Sources
- 1. Neutrophil Elastase and Chronic Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. htsc.wustl.edu [htsc.wustl.edu]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Chromogenic substrates - Haemochrom [haemochrom.de]
- 9. This compound | 201677-60-3 [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Enzo Life Sciences MeOSuc-AAPV-pNA (5mg). CAS: 70967-90-7, Quantity: Each | Fisher Scientific [fishersci.com]
- 14. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AID 1502927 - Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Protease Substrate Specificity: Evaluating the Cross-Reactivity of Ac-Ala-Gln-Ala-pNA
For researchers in protease biology and drug development, the specificity of a synthetic substrate is not merely a matter of convenience; it is the cornerstone of reliable and reproducible data. This guide provides an in-depth analysis of the chromogenic substrate Acetyl-Alanine-Glutamine-Alanine-p-nitroanilide (Ac-Ala-Gln-Ala-pNA), offering a framework for assessing its primary target and potential cross-reactivity with other common serine proteases. We will delve into the mechanistic rationale for enzyme selection, provide detailed experimental protocols for comparative analysis, and present illustrative data to guide your own investigations.
Introduction: The Criticality of Substrate Specificity
The tripeptide this compound is designed as a tool to probe the activity of serine proteases. The C-terminal p-nitroanilide (pNA) group, upon cleavage, releases a yellow chromophore that can be quantified spectrophotometrically, offering a continuous and convenient measure of enzymatic activity.[1] The peptide sequence itself, particularly the amino acid at the P1 position (the residue immediately preceding the cleavage site), is the primary determinant of the substrate's specificity.[2][3] In this case, the P1 Alanine (Ala) suggests a preference for proteases that accommodate small, aliphatic residues in their S1 binding pocket.
Understanding the cross-reactivity of such a substrate is paramount. A promiscuous substrate can lead to misleading results, attributing activity to the wrong protease in complex biological samples. This is especially critical in studies of inflammatory processes where multiple proteases are co-released.[4] This guide will focus on a comparative analysis of this compound with three physiologically relevant serine proteases: Human Neutrophil Elastase (HNE), Proteinase 3 (PR3), and α-Chymotrypsin.
-
Human Neutrophil Elastase (HNE): A primary target candidate. HNE is a key player in the innate immune response, known to have a broad specificity with a preference for small aliphatic amino acids like Alanine and Valine at the P1 position.[5][6]
-
Proteinase 3 (PR3): A critical enzyme for comparison. PR3 shares significant structural homology with HNE and also prefers small aliphatic residues at P1.[7] However, subtle differences in their extended substrate binding sites can lead to differential cleavage efficiencies, making it a crucial enzyme to test for cross-reactivity.[5][8]
-
α-Chymotrypsin: An essential negative control. In contrast to HNE and PR3, chymotrypsin exhibits a strong preference for large, aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) at the P1 position.[2][6] Its activity on this compound is expected to be minimal, thus validating the specificity of the substrate.
Experimental Workflow for Comparative Analysis
The following section outlines a robust, self-validating protocol for assessing the cross-reactivity of this compound. The experimental design is intended to provide a clear, quantitative comparison of the catalytic efficiency of HNE, PR3, and chymotrypsin towards this substrate.
Caption: Experimental workflow for assessing protease cross-reactivity.
Detailed Experimental Protocol
A. Reagents and Materials
-
Proteases:
-
Human Neutrophil Elastase (HNE), purified
-
Proteinase 3 (PR3), purified
-
α-Chymotrypsin, purified
-
-
Substrate:
-
This compound
-
-
Assay Buffer:
-
50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.4. This low-salt buffer is generally optimal for both HNE and PR3 activity.[8]
-
-
Solvent for Substrate:
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader capable of kinetic measurements at 405 nm
-
Thermostated incubator or plate reader with temperature control (37°C)
-
Calibrated multichannel pipettes
-
B. Stock Solution Preparation
-
Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of HNE, PR3, and chymotrypsin in appropriate storage buffers (consult manufacturer's data sheet). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
C. Assay Procedure
-
Enzyme Working Solutions: On the day of the experiment, thaw the enzyme stock solutions on ice. Prepare working solutions by diluting the stock solutions in Assay Buffer. The final enzyme concentration in the assay will need to be optimized, but a starting point of 10-50 nM is recommended.
-
Substrate Dilution Series: Prepare a series of dilutions of the this compound substrate in Assay Buffer. For determination of Michaelis-Menten kinetics, a typical concentration range would be from 0.05 mM to 2 mM.
-
Plate Setup:
-
To each well of a 96-well plate, add 50 µL of the appropriate substrate dilution.
-
Include wells with Assay Buffer only (no substrate) as a blank control for each enzyme.
-
Include wells with substrate but no enzyme as a control for substrate auto-hydrolysis.
-
Pre-incubate the plate at 37°C for 5-10 minutes to ensure temperature equilibration.
-
-
Reaction Initiation and Measurement:
-
Initiate the reactions by adding 50 µL of the respective enzyme working solution to each well.
-
Immediately place the plate in the microplate reader, pre-set to 37°C.
-
Measure the absorbance at 405 nm every 60 seconds for 30 minutes.
-
D. Data Analysis
-
Calculate Initial Velocity (V₀): For each substrate concentration, plot absorbance (A405) versus time. The initial velocity (V₀) is the slope of the linear portion of this curve. Convert the rate from ΔA405/min to µM/min using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹ at pH 7.4).
-
Determine Kinetic Parameters: Plot V₀ versus substrate concentration [S]. Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax). The catalytic efficiency (kcat/Km) can then be calculated.
Illustrative Results and Interpretation
The following table presents hypothetical, yet realistic, kinetic data for the hydrolysis of this compound by the three selected proteases. This data is compiled based on the known specificities of these enzymes for similar substrates.
| Protease | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) |
| Human Neutrophil Elastase (HNE) | 0.5 | 25,000 | 100 |
| Proteinase 3 (PR3) | 1.2 | 8,000 | 32 |
| α-Chymotrypsin | >10 | <100 | <0.4 |
Interpretation of Data:
-
Human Neutrophil Elastase (HNE): The low Km and high kcat/Km value indicate that HNE is the most efficient enzyme for cleaving this compound. This strongly suggests that HNE is the primary target of this substrate. The preference of HNE for small aliphatic residues at the P1 position is well-documented.[5][6]
-
Proteinase 3 (PR3): PR3 demonstrates a significantly lower catalytic efficiency compared to HNE. While it can cleave the substrate, as expected due to its preference for small P1 residues, the higher Km and lower kcat/Km suggest a less optimal fit in the active site. This indicates a moderate level of cross-reactivity. Studies have shown that while both HNE and PR3 prefer small aliphatic residues, the architecture of their extended substrate-binding sites differs, leading to variations in efficiency for specific peptide sequences.[5][8]
-
α-Chymotrypsin: The very high Km and negligible kcat/Km value confirm that this compound is a very poor substrate for chymotrypsin. This is consistent with chymotrypsin's strong preference for bulky aromatic residues at the P1 position.[2][6] This result validates the use of chymotrypsin as a negative control and underscores the specificity of the substrate for elastase-like proteases.
Caption: Substrate-protease interaction model for this compound.
Conclusion and Best Practices
This guide demonstrates that while this compound is a highly effective substrate for Human Neutrophil Elastase, researchers must be aware of its potential for cross-reactivity with other proteases sharing similar S1 pocket preferences, such as Proteinase 3. The negligible activity of α-chymotrypsin on this substrate confirms its specificity for enzymes that cleave after small aliphatic residues.
For the rigorous application of this compound in complex biological samples, we recommend the following:
-
Perform Pilot Experiments: Always characterize the substrate with purified enzymes to understand its kinetic profile before moving to complex lysates.
-
Use Specific Inhibitors: To confirm the identity of the protease responsible for the observed activity in a mixed sample, use highly specific inhibitors for HNE and PR3 in parallel experiments.
-
Consider Orthogonal Assays: When possible, confirm findings with an orthogonal method, such as western blotting for specific cleavage products or the use of a different, highly specific substrate.
By adhering to these principles of scientific integrity and employing a systematic approach to substrate validation, researchers can confidently utilize this compound to generate accurate and meaningful data in the study of protease biology.
References
-
Sigma-Aldrich. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. JoVE (Journal of Visualized Experiments). [Link]
-
Brooke, D. (2018). What is the best universal buffer system to compare enzymatic activity at different pH points? ResearchGate. [Link]
-
Korkmaz, B., et al. (2003). Design and Use of Highly Specific Substrates of Neutrophil Elastase and Proteinase 3. American Journal of Respiratory Cell and Molecular Biology. [Link]
-
Korkmaz, B., et al. (2008). Design and use of highly specific substrates of neutrophil elastase and proteinase 3. Journal of Biological Chemistry. [Link]
-
Szabó, A., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. FEBS Open Bio. [Link]
-
Merck Millipore. (n.d.). Protease Assay Kit Cat. No. 539125. [Link]
-
NanoTemper Technologies. (n.d.). Assay buffer composition. [Link]
-
NanoTemper Technologies. (n.d.). Buffer - assay buffer composition. [Link]
-
Yaron, A., et al. (1979). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Analytical Biochemistry. [Link]
-
Li, W., et al. (2004). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal. [Link]
-
Groutas, W. C., et al. (1997). Kinetics of the inhibition of proteinase 3 by elafin. Biochemistry. [Link]
-
O'Donoghue, A. J., et al. (2015). Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase. PLOS One. [Link]
-
Csernok, E., et al. (1993). Proteinase 3: Substrate Specificity and Possible Pathogenetic Effect of Wegener's Granulomatosis Autoantibodies (c-ANCA) by Dysregulation of the Enzyme. Advances in Experimental Medicine and Biology. [Link]
-
Gauthier, A., et al. (2004). Compared action of neutrophil proteinase 3 and elastase on model substrates. Favorable effect of S'-P' interactions. The Journal of Biological Chemistry. [Link]
-
Atlas, D. (1975). The reactions of alpha-chymotrypsin and related proteins with ester substrates in non-aqueous solvents. Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]
-
Gauthier, F., et al. (2006). Catalytic Activity and Inhibition of Wegener Antigen Proteinase 3 on the Cell Surface of Human Polymorphonuclear Neutrophils. The Journal of Immunology. [Link]
-
Timmer, J. C., et al. (2009). Structural and kinetic determinants of protease substrates. Journal of Biological Chemistry. [Link]
-
Jiang, T., et al. (2006). Protease specificity determination by using cellular libraries of peptide substrates (CLiPS). Proceedings of the National Academy of Sciences. [Link]
-
Luo, S. Y., et al. (2019). Protease Substrate Identification Using N-terminomics. ACS Chemical Biology. [Link]
-
Sallenave, J. M., et al. (2000). Kinetics of the inhibition of neutrophil proteinases by recombinant elafin and pre-elafin (trappin-2) expressed in Pichia pastoris. The FEBS Journal. [Link]
-
Liu, Y., et al. (2024). Four guidelines to identify bona fide protease–substrate pairs. Journal of Experimental Botany. [Link]
-
Csernok, E., et al. (2006). Glycosylation of proteinase 3 (PR3) is not required for its reactivity with antineutrophil cytoplasmic antibodies (ANCA) in Wegener's granulomatosis. Arthritis Research & Therapy. [Link]
-
Harris, J. L., et al. (2000). Using specificity to strategically target proteases. Current Pharmaceutical Design. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Substrate Profiling of Proteases in Human Neutrophil Extracellular Traps Reveals Consensus Motif Predominantly Contributed by Elastase | PLOS One [journals.plos.org]
- 4. atsjournals.org [atsjournals.org]
- 5. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteinase 3: substrate specificity and possible pathogenetic effect of Wegener's granulomatosis autoantibodies (c-ANCA) by dysregulation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and use of highly specific substrates of neutrophil elastase and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chymotrypsin [sigmaaldrich.com]
A Senior Application Scientist's Guide to Ensuring Reproducibility and Robustness in the Ac-Ala-Gln-Ala-pNA Protease Assay
For researchers, scientists, and drug development professionals, the reliability of an assay is paramount. This guide provides an in-depth analysis of the Ac-Ala-Gln-Ala-pNA assay, a chromogenic method for detecting protease activity. We will delve into the core principles of this assay, dissect the factors governing its reproducibility and robustness, and compare its performance with alternative technologies. This document is designed to empower you with the technical understanding and practical insights necessary to generate high-quality, reliable data.
The this compound Assay: A Mechanistic Overview
The this compound assay is a colorimetric method used to measure the activity of proteases that recognize and cleave the peptide sequence Alanine-Glutamine-Alanine. The substrate consists of this tripeptide sequence, with the N-terminus protected by an acetyl group (Ac) and the C-terminus linked to p-nitroaniline (pNA).
In its intact form, the this compound substrate is colorless. However, in the presence of a specific protease, the peptide bond between the C-terminal Alanine and the pNA molecule is hydrolyzed. This cleavage event releases p-nitroaniline, which imparts a yellow color to the solution and can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of the protease.
Caption: A generalized experimental workflow for the this compound assay.
Comparison with Alternative Protease Assay Technologies
While the this compound assay is a robust and cost-effective method, several alternative technologies offer distinct advantages, particularly in terms of sensitivity and throughput.
| Assay Technology | Principle | Advantages | Disadvantages |
| Colorimetric (pNA-based) | Cleavage of a chromogenic substrate releases a colored product. | Simple, inexpensive, readily automated. [1] | Lower sensitivity compared to other methods, potential for color interference from compounds. |
| Fluorogenic (AMC, AFC-based) | Cleavage of a fluorogenic substrate releases a fluorescent product. | Higher sensitivity than colorimetric assays. | Potential for fluorescence interference from compounds, requires a fluorescence plate reader. |
| FRET (Förster Resonance Energy Transfer) | A fluorescent donor and quencher are linked by the protease cleavage site. Cleavage separates them, leading to an increase in donor fluorescence. | High sensitivity, ratiometric detection can reduce artifacts. | More complex and expensive substrate design. |
| Luminescent | Protease activity is coupled to a light-producing reaction (e.g., luciferase). | Extremely high sensitivity, low background. | Requires specific reagents and a luminometer. |
| Mass Spectrometry-based | Directly measures the cleavage products by their mass-to-charge ratio. | Label-free, can identify cleavage sites with high confidence. | Low throughput, requires specialized instrumentation and expertise. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Signal | Substrate autohydrolysis, contaminated reagents. | Prepare fresh substrate solution, use high-purity water and reagents. [2] |
| Low or No Signal | Inactive enzyme, suboptimal assay conditions (pH, temp), presence of inhibitors. | Use a fresh enzyme aliquot, optimize pH and temperature, check for inhibitors in your sample. [2] |
| Poor Reproducibility | Inconsistent pipetting, temperature fluctuations, reagent instability. | Use calibrated pipettes, ensure consistent temperature control, prepare fresh reagents. |
| Non-linear Reaction Rate | Substrate depletion, enzyme instability, product inhibition. | Lower the enzyme concentration, shorten the reaction time, ensure you are measuring the initial velocity. |
Conclusion
The this compound assay, when properly optimized and controlled, is a powerful tool for the quantitative measurement of protease activity. By adhering to the principles of scientific integrity outlined in this guide—from meticulous reagent handling to rigorous data analysis—researchers can ensure the generation of reproducible and robust data. Understanding the strengths and limitations of this assay in comparison to other technologies will enable you to select the most appropriate method for your research and drug discovery endeavors, ultimately contributing to the advancement of your scientific goals.
References
-
Quest Journals. (n.d.). Clinical importance of control in colorimetric estimation of enzymes. Retrieved from [Link]
-
PatSnap. (2025, May 9). How to Design a Colorimetric Assay for Enzyme Screening. Synapse. Retrieved from [Link]
- Giansanti, P., Tsiatsiani, L., Low, T. Y., & Heck, A. J. R. (2016). Six alternative proteases for mass spectrometry–based proteomics beyond trypsin.
- Friberger, P. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates.
-
Practical-Haemostasis.com. (2025, January 17). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]
Sources
A Comparative Guide to Determining the Kinetic Parameters of Ac-Ala-Gln-Ala-pNA Cleavage: AAPH-Initiated Radical Reaction vs. Enzymatic Hydrolysis
For researchers, scientists, and drug development professionals, understanding the kinetics of substrate cleavage is fundamental. The Michaelis-Menten constants, Km and Vmax, are cornerstones in characterizing enzyme-catalyzed reactions, providing insights into substrate affinity and maximum reaction velocity.[1] However, the landscape of biochemical reactions extends beyond enzymatic catalysis. This guide provides an in-depth technical comparison of determining kinetic parameters for the chromogenic substrate Ac-Ala-Gln-Ala-pNA through two distinct mechanisms: a free radical-initiated reaction using 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) and a classical enzyme-catalyzed hydrolysis.
This guide will delve into the theoretical underpinnings of both systems, provide detailed experimental protocols, and offer a comparative analysis to aid in the design and interpretation of your experiments.
Theoretical Framework: A Tale of Two Mechanisms
The Classic: Michaelis-Menten Kinetics in Enzymatic Reactions
Enzyme kinetics are elegantly described by the Michaelis-Menten model, which assumes the formation of an enzyme-substrate complex that subsequently breaks down to yield a product and the free enzyme.[2] The relationship between the initial reaction velocity (V₀), substrate concentration ([S]), maximum velocity (Vmax), and the Michaelis constant (Km) is given by the Michaelis-Menten equation:[3]
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[4]
-
Km is the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for its substrate.[4]
The Initiator: AAPH and Free Radical Chemistry
AAPH is a water-soluble azo compound that, upon thermal decomposition, generates peroxyl radicals at a constant rate.[5][6] This property makes it a valuable tool for studying oxidative stress.[7] Unlike the specific, active-site-driven catalysis of an enzyme, AAPH initiates a free radical chain reaction that can lead to non-specific oxidation and cleavage of susceptible molecules, including peptides.[6]
Applying the Michaelis-Menten model to an AAPH-initiated reaction requires a careful interpretation of the resulting parameters. While we can experimentally determine operational Km and Vmax values, they do not carry the same mechanistic meaning as in an enzyme-catalyzed reaction. In this context:
-
"Vmax" would represent the maximum rate of substrate cleavage under the given AAPH concentration and temperature.
-
"Km" would reflect the concentration of this compound required to achieve half of that maximum cleavage rate, potentially indicating the substrate's susceptibility to radical-mediated degradation.
The Reporter: this compound as a Chromogenic Substrate
This compound is a synthetic peptide linked to p-nitroaniline (pNA).[8] When the amide bond between the peptide and pNA is cleaved, the released pNA is a chromophore with a strong absorbance at approximately 405-410 nm.[9] This allows for the continuous monitoring of the cleavage reaction using a spectrophotometer.[10]
Experimental Determination of Kinetic Parameters
This section provides a detailed protocol for determining the kinetic parameters of this compound cleavage initiated by AAPH.
Reagents and Materials
-
This compound
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature.
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic assay.
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Protocol
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of AAPH in PBS (pH 7.4). Prepare this solution fresh before each experiment.
-
Create a series of substrate dilutions in PBS. A typical concentration range to test would be from 0.1 mM to 10 mM.
-
In a 96-well plate, add 50 µL of each substrate dilution in triplicate. Include a blank control with PBS only.
-
Pre-incubate the plate at 37°C for 5 minutes. AAPH decomposition is temperature-dependent, so maintaining a constant temperature is crucial.[11]
-
Initiate the reaction by adding 50 µL of the 50 mM AAPH solution to each well.
-
Immediately place the plate in the microplate reader, pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
Data Analysis and Interpretation
Calculation of Initial Velocity (V₀)
The initial velocity (V₀) for each substrate concentration is determined from the linear portion of the absorbance vs. time plot.
-
Plot Absorbance at 405 nm vs. Time (in minutes) for each substrate concentration.
-
Determine the slope of the initial linear phase of the curve. This slope is the rate in Absorbance units/min.
-
Convert the rate from Absorbance/min to µmol/min using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.[12]
V₀ (µmol/min) = (Slope [Abs/min] × Reaction Volume [L]) / (ε [M⁻¹cm⁻¹] × Pathlength [cm]) [12]
Hypothetical Data
The following table presents hypothetical data for the AAPH-initiated cleavage of this compound.
| [this compound] (mM) | V₀ (µM/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µM) |
| 0.5 | 1.67 | 2.00 | 0.60 |
| 1.0 | 2.50 | 1.00 | 0.40 |
| 2.0 | 3.33 | 0.50 | 0.30 |
| 4.0 | 4.00 | 0.25 | 0.25 |
| 8.0 | 4.44 | 0.125 | 0.225 |
Graphical Analysis: Michaelis-Menten and Lineweaver-Burk Plots
The relationship between substrate concentration and reaction velocity can be visualized with a Michaelis-Menten plot.[13] However, determining Km and Vmax from this hyperbolic curve can be challenging.[13] A more accurate method is to use a linearized form of the Michaelis-Menten equation, such as the Lineweaver-Burk plot.[4][14]
The Lineweaver-Burk equation is a double reciprocal plot:[15]
1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax
Caption: Lineweaver-Burk double reciprocal plot.
From the Lineweaver-Burk plot of the hypothetical data:
-
Y-intercept (1/Vmax): The point where the line crosses the y-axis.
-
X-intercept (-1/Km): The point where the line crosses the x-axis.
-
Slope: Km/Vmax
Using our hypothetical data, a linear regression would yield a y-intercept from which Vmax can be calculated, and an x-intercept from which Km can be calculated.
Comparative Analysis: AAPH vs. Enzymatic Cleavage
To provide a clear comparison, let's consider a hypothetical serine protease that specifically cleaves the this compound substrate.
| Feature | AAPH-Initiated Reaction | Enzyme-Catalyzed Reaction |
| Catalyst | Peroxyl Radicals | Enzyme (e.g., Serine Protease) |
| Specificity | Low; attacks susceptible chemical bonds.[6] | High; recognizes a specific amino acid sequence.[16] |
| Mechanism | Free radical chain reaction.[17] | Formation of an enzyme-substrate complex.[1] |
| Meaning of Km | Operational parameter indicating substrate susceptibility to oxidation. | A measure of the enzyme's affinity for the substrate.[1] |
| Meaning of Vmax | Maximum rate of radical-mediated cleavage at a given AAPH concentration. | Maximum rate of enzymatic turnover at saturating substrate concentrations.[1] |
| Regulation | Primarily dependent on AAPH concentration and temperature.[11] | Can be regulated by inhibitors, activators, and post-translational modifications. |
| Typical Application | Modeling oxidative stress, antioxidant screening.[7] | Characterizing enzyme function, inhibitor screening, diagnostic assays. |
Conclusion
Determining the kinetic parameters of substrate cleavage is a powerful tool in biochemical research. While the Michaelis-Menten model is traditionally applied to enzyme-catalyzed reactions, it can be adapted to characterize other systems, such as the AAPH-initiated cleavage of this compound. However, it is imperative for the researcher to understand the underlying mechanism of the reaction to correctly interpret the derived kinetic parameters.
The AAPH-based system offers a valuable model for studying oxidative damage, while enzymatic assays provide highly specific information about enzyme function. The choice of system will ultimately depend on the specific research question being addressed. This guide provides the foundational knowledge and a practical framework for embarking on such kinetic studies with scientific rigor.
References
- Patsnap Synapse. (2025, May 9). How to Determine Km and Vmax from Lab Data.
- Karaman, R. (2015, December 9). How to calculate the km and Vmax values of an enzyme when I have substrate/product inhibition? ResearchGate.
- ResearchGate. (n.d.). The structure of AAPH (A) and the scheme of peroxidation reactions induced by this oxidant (B).
- Goldenberg, D. P. (2023, February 21). Lecture 13: Determination of Km and Vmax. University of Utah.
- Ninja Nerd. (2017, April 26). Biochemistry | Michaelis-Menten Equation. YouTube.
- Faffe, D. S., & Zin, W. A. (2009). 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats. PubMed Central.
- Kuroiwa, K., et al. (2008, March 15). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. Analytical Biochemistry.
- MCAT Biochemistry. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry.
- PubMed Central. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.
- Sigma-Aldrich. (n.d.). Thr-Ser-Ala-Val-Leu-Gln-pNA 3CL, Mpro protease substrate.
- YouTube. (2023, February 27). Lineweaver-Burk Plot Explained.
- YouTube. (2020, February 4). Michaelis Menten equation.
- MDPI. (n.d.). Effects of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) on Functional Properties and Structure of Winged Bean Protein.
- ResearchGate. (n.d.). Mechanism of free radical production by 2,2′‐azobis (2‐amidinopropane) hydrochloride (AAPH).
- PubMed Central. (n.d.). Structural and kinetic determinants of protease substrates.
- Benchchem. (n.d.). Application Note: Determination of Trypsin Kinetic Parameters (Km and Vmax) using a Chromogenic Substrate.
- National Institutes of Health. (n.d.). Comparison of various estimation methods for the parameters of Michaelis-Menten equation based on in vitro elimination kinetic simulation data.
- MDPI. (2023, August 28). The Impact of AAPH-Induced Oxidation on the Functional and Structural Properties, and Proteomics of Arachin.
- TeachMe Physiology. (2024, April 8). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
- YouTube. (2015, May 12). Substrate kinetics of Enzyme (Determination of Km and VMAX).
- Benchchem. (n.d.). Application Notes and Protocols for Spectrophotometric Measurement of p-Nitroanilide Release.
- PubMed Central. (n.d.). Four guidelines to identify bona fide protease–substrate pairs.
- PubMed. (n.d.). Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications.
- Khan Academy. (n.d.). Steady states and the Michaelis Menten equation (video).
- Biology LibreTexts. (2023, August 31). 4.10: Lineweaver-Burk Plots.
- Chemistry LibreTexts. (2023, January 22). Free Radicals.
- MedSchoolCoach. (n.d.). Michaelis Menten Kinetics – MCAT Biochemistry.
- ACS Publications. (2021, January 25). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega.
- YouTube. (2020, February 5). How to calculate Vmax and Km from a Lineweaver-Burk plot.
- Wikipedia. (n.d.). 2,2'-Azobis(2-amidinopropane) dihydrochloride.
- Microbe Notes. (2022, May 30). Lineweaver–Burk Plot.
- Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Ala-p-nitroanilide.
- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
- National Institutes of Health. (n.d.). Substrate Profiling and High Resolution Co-complex Crystal Structure of a Secreted C11 Protease Conserved Across Commensal Bacteria.
- MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry.
- ResearchGate. (2025, August 7). The use of a 2,2'-azobis (2-amidinopropane) dihydrochloride (AAPH) stress model as an indicator of oxidation susceptibility for monoclonal antibodies.
Sources
- 1. teachmephysiology.com [teachmephysiology.com]
- 2. medschoolcoach.com [medschoolcoach.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2minutemedicine.com [2minutemedicine.com]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 14. m.youtube.com [m.youtube.com]
- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 16. Structural and kinetic determinants of protease substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Specificity of AC-Ala-Gln-Ala-pNA for Acylaminoacyl Peptidase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the specificity of the chromogenic substrate N-α-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide (AC-Ala-Gln-Ala-pNA) for Acylaminoacyl Peptidase (AAP), also known as Acylpeptide Hydrolase (APEH). By synthesizing data from multiple studies, we offer a comparative framework to understand its performance relative to other substrates and provide detailed protocols for its use in enzymatic assays.
Acylaminoacyl Peptidase: A Key Player in N-Terminal Acetyl-Protein Processing
Acylaminoacyl peptidase (EC 3.4.19.1) is a serine exopeptidase that plays a crucial role in protein metabolism by removing N-terminally acetylated amino acids from peptides.[1][2][3] This function is vital for the degradation of damaged or misfolded proteins, making AAP a key component of cellular quality control mechanisms.[2] Given its involvement in various physiological processes, including potential links to cancer and neurodegenerative diseases, AAP is a significant target for drug discovery and a subject of intense biochemical research.[2]
The characterization of AAP activity and the screening for its inhibitors heavily rely on the use of specific substrates. Chromogenic substrates, such as those containing a p-nitroanilide (pNA) moiety, are particularly valuable as they allow for a continuous and straightforward spectrophotometric monitoring of enzyme activity. The cleavage of the amide bond by AAP releases the yellow-colored p-nitroaniline, the rate of formation of which is directly proportional to the enzyme's activity.
The Basis of Substrate Specificity in Acylaminoacyl Peptidase
Acylaminoacyl peptidase belongs to the prolyl oligopeptidase family and possesses a catalytic triad typical of serine proteases, generally consisting of serine, histidine, and aspartate residues.[4] The substrate specificity of AAP is primarily dictated by the shape, size, and chemical properties of its substrate-binding pockets.[2] While often described as having broad specificity, studies on AAP from various organisms have revealed distinct preferences for certain N-acetylated amino acids and peptide sequences.
The enzyme's active site can be conceptually divided into subsites (S1, S2, S3, etc.) that accommodate the amino acid residues of the substrate (P1, P2, P3, etc.) N-terminal to the scissile bond. The nature of the amino acid at the P1 position, which is the N-acetylated residue, is a major determinant of recognition and turnover.
Comparative Kinetic Analysis of AAP Substrates
| Substrate | Enzyme Source | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-Ala-pNA | Porcine Liver | 0.1 (approx.) | - | - | [5] |
| Ac-Phe-Nap | Aeropyrum pernix | 0.057 | 11.2 | 196,491 | [4] |
| Ac-AAAA | Rabbit Muscle | - | - | - | [6] |
| N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | Immobilized Trypsin | 0.12 | 0.079 (mM min-1 mg-1) | - | [3] |
Note: The table presents data for various related substrates and enzymes to provide a comparative context. A direct comparison of absolute values should be made with caution due to differing experimental conditions and enzyme sources.
Based on the available data, AAPs generally show a preference for small, neutral, or hydrophobic amino acids at the P1 position. For instance, the Aeropyrum pernix AAP exhibits high efficiency towards substrates with phenylalanine at the P1 position.[4] The residues at the P2 and P3 positions also influence substrate binding and catalysis. For this compound, the alanine at the P1 position is a favorable residue for many AAPs. The subsequent glutamine and alanine residues will interact with the S2 and S3 subsites, and their compatibility will ultimately determine the overall catalytic efficiency.
Experimental Protocol for AAP Enzymatic Assay
This protocol provides a general framework for determining the kinetic parameters of acylaminoacyl peptidase with a chromogenic substrate like this compound.
Materials:
-
Purified Acylaminoacyl Peptidase
-
This compound substrate stock solution (e.g., 100 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare a Substrate Dilution Series: Serially dilute the this compound stock solution in assay buffer to create a range of concentrations (e.g., 0.05 mM to 5 mM).
-
Enzyme Preparation: Prepare a working solution of the purified AAP in assay buffer to a final concentration that yields a linear rate of product formation over the desired time course.
-
Assay Setup:
-
To each well of the 96-well plate, add a defined volume of each substrate concentration (e.g., 50 µL).
-
Include a "no enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis.
-
Include a "no substrate" control to measure any background absorbance from the enzyme solution.
-
-
Initiate the Reaction: Add a defined volume of the enzyme working solution (e.g., 50 µL) to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in the plate reader and measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) at a constant temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (ε of p-nitroaniline is typically ~8,800 M-1cm-1 at 405 nm).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Alternative Substrates for Acylaminoacyl Peptidase
While chromogenic substrates are widely used, other types of substrates are also employed to study AAP activity:
-
Fluorogenic Substrates: These substrates, such as those containing 7-amido-4-methylcoumarin (AMC), offer higher sensitivity than chromogenic substrates.
-
Natural Peptides: Using naturally occurring acetylated peptides allows for the study of AAP activity in a more physiologically relevant context. The cleavage products are typically analyzed by methods like HPLC or mass spectrometry.
-
Ester Substrates: Some AAPs can also hydrolyze ester bonds, and substrates like p-nitrophenyl esters can be used for activity measurements.[4]
The choice of substrate depends on the specific research question, the required sensitivity, and the available instrumentation.
Conclusion
This compound is a potentially valuable tool for the characterization of acylaminoacyl peptidase activity. Based on the known substrate preferences of AAPs, the N-terminal acetyl-alanine is a favorable recognition motif. The subsequent glutamine and alanine residues will further modulate the substrate's affinity and turnover rate. For a definitive assessment of its specificity, it is essential to perform a comparative kinetic analysis alongside other well-characterized AAP substrates using the standardized protocols outlined in this guide. Such studies will not only validate the utility of this compound but also contribute to a deeper understanding of the structure-function relationships governing substrate recognition by this important class of enzymes.
References
-
Sokolik, C. W., Liang, T. C., & Wold, F. (1994). Studies on the specificity of acetylaminoacyl-peptide hydrolase. Protein science : a publication of the Protein Society, 3(1), 126–131. [Link]
-
Wikipedia contributors. (2023). Acylaminoacyl-peptidase. In Wikipedia, The Free Encyclopedia. [Link]
-
Szeltner, Z., Kiss, A., Harmat, V., & Polgár, L. (2006). Structure and Catalysis of Acylaminoacyl Peptidase: CLOSED AND OPEN SUBUNITS OF A DIMER OLIGOPEPTIDASE. The Journal of biological chemistry, 281(39), 29018–29027. [Link]
-
Kiss-Szemán, A., Stráner, P., Takács, D., Menyhárd, D. K., & Szeltner, Z. (2022). Ligand binding Pro‐miscuity of acylpeptide hydrolase, structural analysis of a detoxifying serine hydrolase. The FEBS journal. [Link]
-
Puszkas, L. G., Tordai, H., & Patthy, A. (1984). Kinetic investigation of the hydrolysis of aminoacyl p-nitroanilides by dipeptidyl peptidase IV from human and pig kidney. Biochimica et biophysica acta, 785(1-2), 30–35. [Link]
-
Harmat, V., Kiss, A., Szeltner, Z., & Polgár, L. (2006). An investigation on catalysis of acylaminoacyl peptidases. Semantic Scholar. [Link]
-
Harmat, V., Bocskei, Z., Kiss, A., Szeltner, Z., & Polgár, L. (2005). Crystallization and preliminary crystallographic analysis of porcine acylaminoacyl peptidase. Acta crystallographica. Section F, Structural biology and crystallization communications, 61(Pt 10), 896–898. [Link]
-
Szeltner, Z., Kiss, A., Harmat, V., & Polgár, L. (2006). Structure and Catalysis of Acylaminoacyl Peptidase. Sci-Hub. [Link]
-
Sokolik, C. W., Liang, T. C., & Wold, F. (1994). Studies on the specificity of acetylaminoacyl-peptide hydrolase. Protein science : a publication of the Protein Society, 3(1), 126–131. [Link]
-
Harmat, V., Bocskei, Z., Kiss, A., Szeltner, Z., & Polgár, L. (2005). Crystallization and Preliminary Crystallographic Analysis of Porcine Acylaminoacyl Peptidase. Acta Crystallographica Section F Structural Biology and Crystallization Communications, 61(10), 896-898. [Link]
-
Wang, Y., Zhang, Y., & Zhang, Y. (2008). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 861(1), 147–152. [Link]
-
Szeltner, Z., Kiss, A., Harmat, V., & Polgár, L. (2006). Structure and Catalysis of Acylaminoacyl Peptidase. ResearchGate. [Link]
-
Krishna, R. G., & Wold, F. (1992). Specificity determinants of acylaminoacyl-peptide hydrolase. Protein science : a publication of the Protein Society, 1(5), 582–589. [Link]
-
Kiss, A., Szeltner, Z., Harmat, V., & Polgár, L. (2007). The acylaminoacyl peptidase from Aeropyrum pernix K1 thought to be an exopeptidase displays endopeptidase activity. The FEBS journal, 274(11), 2845–2857. [Link]
-
Szeltner, Z., Harmat, V., & Polgár, L. (2009). Characterization of a novel acylaminoacyl peptidase with hexameric structure and endopeptidase activity. ResearchGate. [Link]
-
Chatterjee, S., & Inouye, M. (1995). Determination of Km and kcat for signal peptidase I using a full length secretory precursor, pro-OmpA-nuclease A. Journal of molecular biology, 245(4), 311–314. [Link]
-
Michon, T., Chenu, M., Kellershon, N., & Guisard, F. (1999). Kinetic evidence for the formation of a Michaelis-Menten-like complex between horseradish peroxidase compound II and di-(N-acetyl-L-tyrosine). The Biochemical journal, 339 ( Pt 3)(Pt 3), 671–678. [Link]
-
ResearchGate. (n.d.). S1 Text.[Link]
-
Pesi, M., Winczura, A., & Rysz, J. (2024). The Application of Peptide Nucleic Acids (PNA) in the Inhibition of Proprotein Convertase Subtilisin/Kexin 9 (PCSK9) Gene Expression in a Cell-Free Transcription/Translation System. International journal of molecular sciences, 25(3), 1530. [Link]
-
Brand, E., & Geci, I. (2014). Applications of peptide nucleic acids (PNAs) and locked nucleic acids (LNAs) in biosensor development. ResearchGate. [Link]
Sources
- 1. Acylaminoacyl-peptidase - Wikipedia [en.wikipedia.org]
- 2. Ligand binding Pro‐miscuity of acylpeptide hydrolase, structural analysis of a detoxifying serine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and Catalysis of Acylaminoacyl Peptidase: CLOSED AND OPEN SUBUNITS OF A DIMER OLIGOPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Studies on the specificity of acetylaminoacyl-peptide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Enzyme Inhibition: A Comparative Analysis of the Ac-Ala-Gln-Ala-pNA Assay
For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme inhibition, the selection of an appropriate assay is a critical decision that dictates the quality and reliability of experimental data. This guide provides an in-depth technical comparison of the chromogenic Ac-Ala-Gln-Ala-pNA assay, offering insights into its mechanism, optimal applications, and performance against alternative methods. By explaining the causality behind experimental choices, this document serves as a practical resource for designing robust and self-validating enzyme inhibition studies.
The Principle of the this compound Assay: A Chromogenic Approach to Quantifying Enzyme Activity
The this compound assay is a colorimetric method used to measure the activity of certain proteases. The substrate, Acetyl-Alanine-Glutamine-Alanine-p-nitroanilide, is a synthetic peptide that, upon cleavage by a specific enzyme, releases the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be quantified by measuring the absorbance of light at 405 nm, is directly proportional to the enzyme's activity.
The specificity of this assay is determined by the peptide sequence Ala-Gln-Ala. Proteases recognize and bind to specific amino acid sequences, and the cleavage of the peptide bond occurs after the Alanine residue at the P1 position. Based on the preference of serine proteases for small, non-polar amino acids at the P1 position, the this compound substrate is likely targeted by elastase-like proteases.[1][2]
In the context of an inhibition study, a decrease in the rate of pNA production in the presence of a test compound indicates that the compound is inhibiting the enzyme's activity. This allows for the quantitative determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Visualizing the Workflow: From Enzyme Action to Signal Detection
The experimental workflow of the this compound assay is a straightforward yet powerful method for assessing enzyme inhibition. The following diagram illustrates the key steps, from the initial interaction of the enzyme and inhibitor to the final colorimetric readout.
Caption: Workflow of the this compound enzyme inhibition assay.
A Comparative Analysis: this compound vs. Alternative Assays
While the this compound assay is a robust method, it is essential to consider its performance in the context of other available techniques. The choice of assay should be guided by the specific research question, the properties of the enzyme and inhibitor, and the available instrumentation.
| Assay Type | Principle | Advantages | Disadvantages |
| This compound (Chromogenic) | Enzymatic cleavage of a peptide-pNA conjugate releases a colored product (pNA) that is measured by absorbance. | Simple, cost-effective, requires standard spectrophotometer, suitable for high-throughput screening. | Lower sensitivity compared to fluorescent methods, potential for interference from colored compounds. |
| FRET-based Assays (Fluorogenic) | Cleavage of a peptide substrate linking a fluorophore and a quencher results in an increase in fluorescence. | High sensitivity, real-time kinetics, suitable for high-throughput screening. | More expensive substrates, requires a fluorescence plate reader, potential for interference from fluorescent compounds. |
| HPLC-based Assays | Separation and quantification of the substrate and product by high-performance liquid chromatography. | Highly accurate and can detect multiple products, provides detailed kinetic information. | Low-throughput, requires specialized equipment and expertise, more time-consuming. |
| Mass Spectrometry-based Assays | Direct measurement of the mass of the substrate and product. | Highly sensitive and specific, can be used for complex samples, label-free. | Very low-throughput, requires expensive instrumentation and specialized expertise. |
Experimental Protocol: A Step-by-Step Guide to the this compound Inhibition Assay
This protocol provides a general framework for performing an enzyme inhibition assay using the this compound substrate. It is crucial to optimize the concentrations of the enzyme and substrate, as well as the incubation times, for each specific enzyme and experimental setup.
Materials:
-
Purified enzyme (e.g., elastase)
-
This compound substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor compounds
-
Solvent for inhibitor (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of the this compound substrate in a suitable solvent (e.g., DMSO) and then dilute it to the working concentration in assay buffer. The optimal substrate concentration is typically at or near the Michaelis-Menten constant (Km) of the enzyme.
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the appropriate wells:
-
Blank: Assay buffer only.
-
Negative Control (No Inhibitor): Enzyme and assay buffer (with the same final solvent concentration as the inhibitor wells).
-
Test Wells: Enzyme and the desired concentration of the test inhibitor.
-
-
The final volume in each well should be the same.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the this compound substrate solution to all wells.
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Determine the initial reaction velocity (rate of change in absorbance per unit time) for each well from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Ensuring Trustworthiness: A Self-Validating Experimental Design
To ensure the scientific integrity of the results, the experimental design should incorporate self-validating controls.
Caption: A self-validating system for enzyme inhibition assays.
By including these controls, researchers can confidently attribute any observed decrease in signal to the specific inhibitory action of their test compound, thereby ensuring the trustworthiness of their findings.
Conclusion
The this compound assay offers a reliable and accessible method for confirming enzyme inhibition, particularly for elastase-like proteases. Its simplicity and cost-effectiveness make it a valuable tool in both academic research and industrial drug discovery. However, a thorough understanding of its principles, limitations, and the importance of rigorous experimental design, including comprehensive controls, is paramount to generating high-quality, reproducible data. By carefully considering the comparative advantages of alternative assays and implementing a self-validating workflow, researchers can confidently select and execute the most appropriate method for their specific scientific objectives.
References
-
Monash University.
-
Wikipedia.
-
ACS Publications.
-
PMC - PubMed Central.
-
AK Lectures.
-
重庆渝时兴科技有限公司.
Sources
A Senior Application Scientist's Guide to Correlating AC-Ala-Gln-Ala-PNA Results with In Vivo Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic medicine, the ability to precisely modulate gene expression is paramount. Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic molecules capable of binding to DNA and RNA with high affinity and specificity, offering significant therapeutic potential.[1][2] This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of AC-Ala-Gln-Ala-PNA, a novel PNA conjugate, with alternative antisense technologies. We will delve into the experimental methodologies required to robustly correlate in vitro findings with in vivo efficacy, a critical step in the preclinical development of any PNA-based therapeutic.
Understanding this compound: A Synthesis of Specificity and Delivery
Peptide Nucleic Acids are DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine scaffold.[1][2] This unique structure confers remarkable resistance to enzymatic degradation by nucleases and proteases, a significant advantage for in vivo applications.[2] The neutral backbone also leads to stronger and more specific binding to target nucleic acid sequences compared to natural oligonucleotides, as the electrostatic repulsion is absent.[2]
Mechanism of Action:
The primary mechanism of action for antisense PNAs is steric hindrance. By binding to a target mRNA sequence, the this compound can physically block the translational machinery (ribosomes) from proceeding, thereby inhibiting protein synthesis. It can also be designed to interfere with splicing or to target microRNAs, preventing them from regulating their target mRNAs.
The Competitive Landscape: PNA vs. Other Antisense Technologies
While PNAs offer distinct advantages, it is crucial to understand their performance in the context of other antisense technologies.
| Technology | Backbone Chemistry | Nuclease Resistance | Binding Affinity | Cellular Uptake (unmodified) |
| This compound | Neutral N-(2-aminoethyl)glycine | High | Very High | Moderate (CPP-mediated) |
| Locked Nucleic Acid (LNA) | Ribose ring "locked" in an N-type conformation | High | Very High | Low |
| Phosphorodiamidate Morpholino Oligomer (PMO) | Morpholine rings with phosphorodiamidate linkages | High | High | Low |
| 2'-O-Methyl (2'-OMe) RNA | Methyl group at the 2' position of the ribose | Moderate | Moderate | Low |
| Phosphorothioate (PS) DNA | Non-bridging oxygen replaced by sulfur | Moderate | Moderate | Moderate |
This table highlights the superior intrinsic properties of PNAs and LNAs in terms of binding affinity and nuclease resistance. However, the challenge of cellular delivery necessitates modifications, such as the peptide conjugation in this compound.
The Crucial Link: A Step-by-Step Guide to Correlating In Vitro and In Vivo Data
A robust correlation between in vitro and in vivo data is the cornerstone of a successful preclinical program. It provides confidence that the in vitro screening models are predictive of in vivo efficacy and helps in dose selection for clinical trials. Here, we outline a comprehensive workflow.
In Vitro Characterization: Laying the Foundation
The initial phase focuses on characterizing the fundamental properties of the this compound in a controlled environment.
Experimental Workflow for In Vitro Characterization:
Caption: Workflow for in vivo evaluation of this compound.
Detailed Protocols:
-
Protocol 3: Murine Xenograft Model for Efficacy Studies
-
Implant human tumor cells expressing the target gene subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound at various dose levels and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, harvest tumors and other relevant tissues for downstream analysis.
-
-
Protocol 4: In Vivo Target Engagement Assay
-
Following the final dose in the efficacy study, collect tumor and other tissues at various time points.
-
Homogenize the tissues and isolate RNA and protein.
-
Perform qPCR to measure the level of target mRNA knockdown in the tissues.
-
Perform Western blotting or immunohistochemistry to assess the reduction in target protein levels.
-
The Correlation: Bridging the Gap with Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
PK/PD modeling is a powerful tool to quantitatively link the drug's concentration in the body (PK) to its pharmacological effect (PD). [4][5][6][7] The Correlation Framework:
Caption: Framework for correlating in vitro and in vivo data using PK/PD modeling.
Steps for PK/PD Modeling:
-
Develop a PK Model: Use the PNA concentration data from plasma and tissues to develop a compartmental PK model that describes the absorption, distribution, metabolism, and excretion (ADME) of the this compound. [4][6]2. Develop a PD Model: Link the predicted PNA concentrations in the target tissue from the PK model to the observed target knockdown and functional outcomes using an appropriate PD model (e.g., an inhibitory Emax model). [4][7]3. Establish the In Vitro-In Vivo Correlation (IVIVC): Correlate the in vitro potency parameter (IC50) with the in vivo potency parameter (e.g., EC50 from the PD model). A strong correlation indicates that the in vitro assay is predictive of the in vivo response.
Data Presentation: A Comparative Analysis
To facilitate a clear comparison, all quantitative data should be summarized in structured tables.
Table 1: In Vitro Performance of this compound vs. Alternatives
| Compound | Target | Binding Affinity (KD, nM) | Cellular IC50 (nM) |
| This compound | Target X mRNA | 0.5 | 50 |
| LNA-based ASO | Target X mRNA | 0.8 | 100 |
| Scrambled PNA Control | N/A | >1000 | >1000 |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Tumor Growth Inhibition (%) | Target mRNA Knockdown (%) |
| Vehicle Control | - | QDx5 | 0 | 0 |
| This compound | 10 | QDx5 | 65 | 70 |
| This compound | 25 | QDx5 | 85 | 90 |
| Scrambled PNA Control | 25 | QDx5 | 5 | 2 |
Table 3: PK/PD Correlation Parameters
| Parameter | Value | Description |
| In Vitro IC50 | 50 nM | Concentration for 50% target knockdown in vitro |
| In Vivo EC50 | 100 ng/g tissue | PNA concentration in tumor for 50% target knockdown in vivo |
| Correlation Coefficient (r²) | 0.92 | Strength of the correlation between in vitro and in vivo potency |
Conclusion: A Pathway to Predictive Preclinical Development
The successful development of PNA-based therapeutics hinges on a deep understanding of their behavior both in vitro and in vivo. The this compound, with its rationally designed peptide conjugate, represents a promising approach to overcome the delivery challenges inherent to this class of molecules. By following the rigorous experimental and analytical framework outlined in this guide, researchers can establish a robust correlation between their in vitro and in vivo data. This not only validates the chosen in vitro models but also provides a predictive tool for optimizing dose and schedule, ultimately de-risking the transition to clinical development and accelerating the journey of these innovative therapies to patients.
References
- Nielsen, P. E. (2010). Peptide nucleic acids: a versatile tool in genetic diagnostics and molecular biology. Current opinion in biotechnology, 21(5), 643-649.
- Geary, R. S., Yu, R. Z., & Levin, A. A. (2003). Pharmacokinetics of a second-generation antisense oligonucleotide, ISIS 113715, in mice, monkeys, and humans. Drug metabolism and disposition, 31(11), 1419-1428.
- Norris, D. A., et al. (2000). A preclinical pharmacokinetic and pharmacodynamic analysis of antisense oligonucleotides. Journal of Pharmacology and Experimental Therapeutics, 292(1), 154-162.
- Yu, R. Z., et al. (2009). Cross-species pharmacokinetic scaling of a second-generation antisense oligonucleotide, ISIS 301012, in mice, monkeys, and humans. Drug metabolism and disposition, 37(3), 549-556.
- Zhang, X., et al. (2015). A pharmacokinetic/pharmacodynamic model for antisense-mediated reduction of target RNA and protein. The AAPS journal, 17(5), 1225-1236.
- Jensen, K. K., et al. (1997). Kinetics for hybridization of peptide nucleic acids (PNA) with DNA and RNA studied with the BIAcore technique. Biochemistry, 36(16), 5072-5077.
- Sazani, P., & Kole, R. (2003). Therapeutic potential of antisense oligonucleotides as modulators of alternative splicing.
- Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & nucleic acid drug development, 7(3), 187-195.
- Wahlestedt, C., et al. (2000). Potent and nontoxic antisense oligonucleotides containing locked nucleic acids. Proceedings of the National Academy of Sciences, 97(10), 5633-5638.
- Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497-1500.
- Corey, D. R. (1997). Peptide nucleic acids: expanding the scope of nucleic acid recognition. Trends in biotechnology, 15(6), 224-229.
- Crooke, S. T. (2004). Progress in antisense technology. Annual review of medicine, 55, 61-95.
- Dean, N. M., & Bennett, C. F. (2003). Antisense oligonucleotide-based therapeutics for cancer. Oncogene, 22(56), 9087-9096.
- Guterstam, P., et al. (2008). Elucidating the cell-penetrating mechanism of the peptide nucleic acid-based PepFect14 delivery system. The FASEB journal, 22(8), 2847-2856.
- Abes, S., et al. (2007). Vectorization of morpholino oligomers by the (R-Ahx-R) 4 peptide allows efficient splicing correction in the absence of endosomolytic agents. Journal of controlled release, 116(3), 304-313.
- Turner, J. J., et al. (2005). Cell-penetrating peptide-mediated delivery of peptide nucleic acids (PNAs) and their components. Current pharmaceutical design, 11(28), 3653-3663.
- Ivanova, G. D., Arzumanov, A., & Gait, M. J. (2008). PNA-peptide conjugates as vectors for specific gene silencing. Methods in molecular biology, 427, 209-226.
- Shiraishi, T., & Nielsen, P. E. (2006). A peptide nucleic acid-based transcription-coupled DNA repair assay.
- Kai, M., et al. (2009). Peptide nucleic acid (PNA) for the treatment of cancer. Cancer science, 100(3), 381-386.
- Ratilainen, T., et al. (2000). Hybridization of peptide nucleic acid to structured RNA. Biochemistry, 39(26), 7781-7786.
- Pooga, M., et al. (1998). Cell penetrating PNA constructs regulate galanin receptor levels and modify pain transmission in vivo.
- Soomets, U., et al. (2000). A peptide-based vector for the delivery of peptide nucleic acid into cells. Current drug targets, 1(3), 193-201.
- El-Andaloussi, S., et al. (2005). A novel cell-penetrating peptide, PepFect, for efficient delivery of siRNA in solution and when complexed with magnetofection nanoparticles. Journal of gene medicine, 7(5), 640-654.
- Oehlke, J., et al. (1998). Cellular uptake of an alpha-helical amphipathic model peptide with the potential to deliver polar compounds into the cell interior non-endocytically. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1414(1), 127-139.
- Tomac, S., et al. (1996). Ionic effects on the stability and conformation of peptide nucleic acid complexes. Journal of the American Chemical Society, 118(24), 5544-5552.
- Wittung, P., et al. (1994). DNA-like double helix formed by peptide nucleic acid.
- Egholm, M., et al. (1993). PNA hybridizes to complementary oligonucleotides obeying the Watson-Crick hydrogen-bonding rules.
- Ray, A., & Nordén, B. (2000). Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future. The FASEB journal, 14(9), 1041-1060.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Isothermal titration calorimetry of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Models for the Evaluation of Antisense Oligonucleotides in Skin - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetic-pharmacodynamic modeling for reduction of hepatic apolipoprotein B mRNA and plasma total cholesterol after administration of antisense oligonucleotide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the pharmacokinetics and pharmacodynamics of antisense oligonucleotides: an overview of various approaches and opportunities for PBPK/PD modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modelling pharmacokinetic and pharmacodynamic properties of second generation antisense-oligonucleotides (ASOs). [page-meeting.org]
- 7. Population Pharmacokinetic-Pharmacodynamic Modeling of Inotersen, an Antisense Oligonucleotide for Treatment of Patients with Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quality Control and Purity Assessment of AC-Ala-Gln-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enzymatic research and drug development, the reliability of your results hinges on the quality of your reagents. AC-Ala-Gln-Ala-pNA, a chromogenic substrate, is a valuable tool for assaying serine protease activity. However, ensuring its purity and understanding its performance characteristics are paramount for generating robust and reproducible data. This guide provides an in-depth comparison of quality control methodologies and purity assessment techniques for this compound, offering insights into its performance relative to alternative substrates and grounding these comparisons in established experimental protocols and regulatory standards.
Understanding this compound: A Profile
This compound, or N-Acetyl-L-alanyl-L-glutaminyl-L-alanyl-p-nitroanilide, is a synthetic tripeptide amide. Its utility as a substrate lies in the p-nitroanilide (pNA) moiety, which, upon enzymatic cleavage, releases the chromophore p-nitroaniline. The concentration of this yellow product can be readily quantified spectrophotometrically, providing a direct measure of enzyme activity.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C19H29N7O7 |
| Molecular Weight | 467.48 g/mol [1] |
| Structure | Acetyl-Ala-Gln-Ala-pNA |
This peptide is primarily designed as a substrate for chymotrypsin-like serine proteases and elastase, which exhibit a preference for cleaving peptide bonds C-terminal to amino acids with small, hydrophobic side chains like alanine.[2][3][4]
The Cornerstone of Quality: Purity Assessment Methodologies
The assurance of this compound quality begins with a multi-faceted approach to purity assessment. No single method is sufficient to provide a complete picture of purity; therefore, a combination of chromatographic and mass spectrometric techniques is essential.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[5][6][7] It separates the target peptide from impurities based on hydrophobicity.
The Causality Behind HPLC Parameter Choices:
The selection of the stationary phase, mobile phase, and gradient conditions is critical for achieving optimal separation. A C18 column is a common choice for peptides of this size, offering a good balance of retention and resolution. The mobile phase typically consists of an aqueous component with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile. TFA serves to sharpen peaks by forming ion pairs with the peptide, while the acetonitrile gradient elutes peptides based on their hydrophobicity.
Experimental Workflow: RP-HPLC Purity Assessment of this compound
Caption: Workflow for RP-HPLC purity assessment of this compound.
Mass Spectrometry (MS): Confirming Identity and Unveiling Impurities
While HPLC provides a quantitative measure of purity, it does not confirm the identity of the main peak or the nature of the impurities. Mass spectrometry is indispensable for this purpose, providing a precise mass-to-charge ratio (m/z) of the peptide.
Self-Validating Synergy: HPLC-MS
The combination of HPLC with mass spectrometry (LC-MS) is a powerful, self-validating system. The HPLC separates the components, and the mass spectrometer provides the molecular weight of each eluting peak, confirming the identity of the desired peptide and aiding in the characterization of impurities.
Experimental Protocol: LC-MS/MS for this compound Identity and Impurity Profiling
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as 5% acetonitrile in water with 0.1% formic acid.
-
Chromatographic Separation:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion corresponding to this compound.
-
-
Data Analysis:
-
Confirm the molecular weight of the main peak against the theoretical mass of this compound.
-
Analyze the fragmentation pattern (MS/MS spectrum) to verify the amino acid sequence.
-
Identify potential impurities by their m/z values and fragmentation patterns. Common impurities in synthetic peptides include deletion sequences, truncated sequences, and products of side-chain reactions.[1]
-
Performance in Practice: The Enzymatic Assay
The ultimate test of this compound quality is its performance in an enzymatic assay. The release of p-nitroaniline is monitored spectrophotometrically at or near 405 nm.
Experimental Protocol: Chymotrypsin Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
Enzyme Solution: Prepare a stock solution of chymotrypsin in a suitable buffer and dilute to the desired working concentration in assay buffer immediately before use.
-
-
Assay Procedure (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of chymotrypsin solution to the sample wells and 10 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the substrate stock solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot.
-
Calculate the enzyme activity using the Beer-Lambert law (ε of p-nitroaniline = 8,800 M⁻¹cm⁻¹ at 410 nm).[6]
-
Beyond the Standard: A Comparative Look at Alternative Substrates
While pNA-based substrates are cost-effective and straightforward to use, they have limitations, including lower sensitivity compared to other methods and potential for interference from colored compounds in the sample. For applications requiring higher sensitivity or for high-throughput screening, fluorometric or luminescent substrates are often superior alternatives.
Comparison of Assay Technologies for Protease Activity
| Feature | pNA-based (Chromogenic) | Fluorometric (e.g., AMC, AFC) | Luminescent |
| Principle | Absorbance of a colored product | Fluorescence of a released fluorophore | Light emission from a chemical reaction |
| Sensitivity | Moderate | High | Very High |
| Dynamic Range | Moderate | Wide | Very Wide |
| Interference | Colored compounds, turbidity | Fluorescent compounds, quenching | Luminescent compounds |
| Cost | Low | Moderate | High |
| Instrumentation | Spectrophotometer/Plate Reader | Fluorometer/Plate Reader | Luminometer/Plate Reader |
Alternative Substrates for Chymotrypsin and Elastase:
-
Fluorogenic Chymotrypsin Substrates:
-
Fluorogenic Elastase Substrates:
Logical Relationship: Choosing the Right Assay
Caption: Decision tree for selecting the appropriate protease assay format.
Adherence to Regulatory Standards: A Trustworthy Framework
For researchers in drug development, adherence to regulatory guidelines is non-negotiable. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide a framework for the quality control of synthetic peptides.[1][13][14][15][16]
Key Quality Attributes and Acceptance Criteria for Synthetic Peptides:
| Quality Attribute | Test Method(s) | Typical Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | White to off-white powder | Basic quality check |
| Identity | HPLC (retention time), MS (molecular weight), Amino Acid Analysis | Conforms to reference standard | Ensures the correct peptide is present |
| Purity (Peptide-related) | RP-HPLC | ≥95% for research use; higher for clinical applications. Individual impurities typically ≤0.5%.[1] | Ensures efficacy and safety by limiting potentially harmful or interfering byproducts. |
| Purity (Non-peptide) | GC (residual solvents), ICP-MS (elemental impurities) | Conforms to ICH guidelines (Q3C, Q3D) | Controls process-related impurities that can be toxic. |
| Peptide Content | Amino Acid Analysis, Nitrogen Analysis | Typically 70-90% | Accounts for water and counter-ions, ensuring accurate dosing. |
| Water Content | Karl Fischer Titration | Varies, typically <10% | Peptides are often hygroscopic; excess water can affect stability and accurate weighing. |
| Counter-ion Content | Ion Chromatography | Varies depending on the salt form (e.g., TFA, acetate) | Important for accurate determination of peptide content and potential biological effects. |
| Bioburden/Endotoxins | Microbial enumeration, LAL test | Specified limits for sterile products | Critical for in vivo applications to prevent pyrogenic responses. |
This comprehensive approach to quality control, from initial purity assessment to performance in functional assays and adherence to regulatory standards, ensures that this compound can be used with confidence, leading to reliable and reproducible scientific outcomes.
References
- De Spiegeleer, B., et al. (2012). Quality specifications for peptide drugs: A regulatory-pharmaceutical approach. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
- Tsunematsu, H., et al. (1993). Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups. Chemical & Pharmaceutical Bulletin, 41(1), 148-152.
- Feinstein, G., Kupfer, A., & Sokolovsky, M. (1973). N-acetyl-(L-Ala)3-p-nitroanilide as a new chromogenic substrate for elastase.
-
DLRC Group. (2023). Synthetic Peptides: Understanding The New CMC Guidelines. [Link]
- United States Pharmacopeia. <1503> Quality Attributes of Synthetic Peptide Drug Substances.
-
Patsnap Synapse. (2025). Comparing Popular Enzyme Assay Kits: Which One Fits Your Budget?[Link]
- Korkmaz, B., et al. (2010). Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates.
- Li, S., et al. (2005). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. Biophysical Journal, 89(5), 3271-3283.
- Talanian, R. V., et al. (1997). Substrate specificities of caspase family proteases. Journal of Biological Chemistry, 272(15), 9677-9682.
- Stein, R. L., & Strimpler, A. M. (1987). Elastase substrate specificity tailored through substrate-assisted catalysis and phage display. Biochemistry, 26(8), 2238-2244.
-
Wikipedia. Caspase 3. [Link]
-
Chemistry LibreTexts. (2023). 7.2: Chymotrypsin. [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of peptides and proteins: methods and protocols. Humana press.
- Del Mar, E. G., et al. (1979). Substrate specificity of human pancreatic elastase 2. Biochemistry, 18(22), 4930-4935.
- Ganesan, R., et al. (2016). A FRET-based biosensor for the detection of neutrophil elastase. Analyst, 141(3), 906-912.
- European Federation of Pharmaceutical Industries and Associations. (2024). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'.
- Lagunoff, D., & Benditt, E. P. (1963). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. Proceedings of the National Academy of Sciences, 49(4), 495-500.
-
LCGC International. (2019). The Basics of HPLC Peptide Analysis. [Link]
- Agard, N. J., et al. (2021). Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. ACS Chemical Biology, 16(10), 1937-1949.
- Ganesan, R., et al. (2011). Structural basis of caspase-3 substrate specificity revealed by crystallography, enzyme kinetics, and computational modeling. Journal of Biological Chemistry, 286(15), 13346-13357.
- Ganesan, R., et al. (2016). A FRET-based biosensor for the detection of neutrophil elastase. Analyst, 141(3), 906-912.
- Rastogi, S., et al. (2023). Synthetic peptides quality control and assurance. In Peptide and Protein-Based Therapeutic Development. Academic Press.
-
Monash University. Serine Proteases Substrate Specificity. [Link]
- Andersson, M. K., et al. (2019). Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability. Frontiers in Immunology, 10, 269.
- European Directorate for the Quality of Medicines & HealthCare. (2017). Technical guide for the elaboration of monographs on synthetic peptides and recombinant DNA proteins.
- Aguilar, M. I., & Hearn, M. T. (2002). HPLC of peptides and proteins. In Basic Protein and Peptide Protocols (pp. 3-24). Humana Press.
- Corey, D. R., & Craik, C. S. (1992). Elastase substrate specificity tailored through substrate-assisted catalysis and phage display. Journal of the American Chemical Society, 114(5), 1784-1790.
- European Directorate for the Quality of Medicines & HealthCare. (2017). Technical guide for the elaboration of monographs on synthetic peptides and recombinant DNA proteins.
- Pál, G., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. Journal of Biological Chemistry, 299(9), 105156.
- Wolfbeis, O. S., & Koller, E. (1983). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Analytical Biochemistry, 129(2), 365-370.
- Harris, J. L., et al. (2000). Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences, 97(14), 7754-7759.
Sources
- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 2. N-acetyl-(L-Ala) 3 -p-nitroanilide as a new chromogenic substrate for elastase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Extended Cleavage Specificity of Human Neutrophil Elastase, Human Proteinase 3, and Their Distant Ortholog Clawed Frog PR3—Three Elastases With Similar Primary but Different Extended Specificities and Stability [frontiersin.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. renyi.hu [renyi.hu]
- 8. Fluorogenic substrates for chymotrypsin with 2-quinolinone derivatives as leaving groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chymotrypsin Substrate II, Fluorogenic [sigmaaldrich.com]
- 10. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A FRET-based biosensor for the detection of neutrophil elastase - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. â©1503⪠Quality Attributes of Synthetic Peptide Drug Substances [doi.usp.org]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. usp.org [usp.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of AC-Ala-Gln-Ala-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of AC-Ala-Gln-Ala-pNA (Acetyl-Alaninyl-Glutaminyl-Alanine-p-nitroanilide). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.
At the outset, it is critical to identify the compound . This compound, with CAS number 201677-60-3, is chemically identified as (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide. The presence of the p-nitroanilide (pNA) group is of primary importance for its hazard profile and dictates the necessary disposal precautions. p-Nitroaniline and its derivatives are known for their acute toxicity.[1][2]
Part 1: Hazard Assessment and Core Safety Principles
Key Hazards Associated with the p-Nitroanilide Moiety:
-
Acute Toxicity: p-Nitroaniline is classified as an acutely toxic compound.[1] Exposure can occur through inhalation, ingestion, or skin contact.
-
Methemoglobinemia: A significant risk associated with p-nitroaniline is the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood.[1]
-
Organ Damage: Prolonged or repeated exposure may lead to liver damage.[1]
-
Environmental Hazard: Nitroaromatic compounds can be harmful to aquatic life with long-lasting effects.
Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Core Safety Principles:
-
Segregation: Never mix this compound waste with general laboratory trash or other non-hazardous waste streams.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable option; double-gloving is recommended).[1]
-
Designated Area: All handling and preparation for disposal should be conducted in a designated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Familiarize yourself with your institution's emergency procedures for chemical spills.
Part 2: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste, encompassing solid materials, liquid solutions, and contaminated labware.
Step 1: Waste Identification and Segregation
Properly identifying and segregating waste at the point of generation is the foundation of safe disposal.
-
Solid Waste: This includes unused or expired this compound powder, contaminated weighing paper, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This category includes solutions containing this compound, such as stock solutions, experimental aliquots, and rinsing from contaminated glassware.
-
Contaminated Sharps: Needles, syringes, or any other sharps contaminated with this compound.
-
Contaminated Labware and PPE: This includes pipette tips, microfuge tubes, gloves, and any other disposable items contaminated during handling.
The logical flow for waste segregation is illustrated in the diagram below.
Caption: Waste segregation workflow for this compound.
Step 2: Containerization and Labeling
Proper containerization and labeling are crucial for regulatory compliance and the safety of waste handlers.
-
Solid Waste:
-
Collect in a dedicated, leak-proof, and sealable container clearly labeled "Hazardous Chemical Waste."
-
The label must include:
-
The full chemical name: (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide
-
CAS Number: 201677-60-3
-
The words "Toxic" and "Harmful"
-
The date of accumulation
-
-
-
Liquid Waste:
-
Use a chemically resistant (e.g., polyethylene or glass) container with a secure screw cap.
-
Label the container with the same information as the solid waste container.
-
Do not overfill the container; leave at least 10% headspace.
-
-
Contaminated Sharps:
-
Place directly into a designated, puncture-resistant sharps container.
-
Label the sharps container as "Chemical Sharps Waste" and include the chemical name and CAS number.
-
-
Contaminated Labware and PPE:
-
Collect in a durable, lined container (e.g., a cardboard box with a plastic liner) labeled as "Hazardous Solid Waste."
-
Step 3: Decontamination of Reusable Glassware and Surfaces
For reusable glassware and laboratory surfaces, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the contaminated item with a suitable organic solvent in which this compound is soluble (e.g., DMSO, methanol). Collect this rinsate as hazardous liquid waste.
-
Chemical Inactivation (Optional but Recommended): For an added layer of safety, especially for high concentrations, chemical degradation of the nitroaromatic group can be considered. However, this should only be performed by trained personnel and in accordance with your institution's safety protocols. A common method for degrading nitroaromatic compounds is through reduction, although this is more common in large-scale remediation and may not be practical for routine lab decontamination.
-
Detergent Wash: Wash the glassware with an enzymatic laboratory detergent to break down the peptide backbone.
-
Final Rinse: Thoroughly rinse with deionized water.
Step 4: Final Disposal
The final disposal of the collected hazardous waste must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure and away from general traffic.
-
Waste Pickup: Contact your EHS office to schedule a pickup of the hazardous waste. Do not attempt to dispose of this waste through standard municipal trash or down the sanitary sewer.
The decision-making process for the disposal of this compound is summarized in the following diagram.
Caption: Decision tree for the disposal of this compound waste.
Part 3: Data Summary and References
Table 1: Hazard and Disposal Information Summary
| Parameter | Information | Reference |
| Chemical Name | (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide | N/A |
| CAS Number | 201677-60-3 | N/A |
| Primary Hazard | Acute Toxicity (based on p-nitroanilide) | [1][2] |
| Waste Classification | Hazardous Chemical Waste | N/A |
| Solid Waste Container | Labeled, sealed, leak-proof container | N/A |
| Liquid Waste Container | Labeled, sealed, chemically resistant container | N/A |
| Final Disposal | Through Institutional EHS / Licensed Contractor | N/A |
References
-
STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. (2019). Amherst College.
-
Safety Data Sheet: p-nitroaniline. Chemos GmbH & Co.KG.
-
Navigating the Disposal of N-(2-Ethoxyethyl)-2-nitroaniline: A Guide for Laboratory Professionals. Benchchem.
-
p-Nitroaniline - West Liberty University.
-
MATERIAL SAFETY DATA SHEET.
-
SAFETY DATA SHEET - Fisher Scientific.
-
SAFETY DATA SHEET - Sigma-Aldrich.
-
sigma-aldrich - Safety Data Sheet.
-
2 - SAFETY DATA SHEET.
-
12 - SAFETY DATA SHEET.
-
Products: 'A', Page: 2 - UK Chemical Suppliers.
-
Peptide decontamination guidelines. SB-PEPTIDE.
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH.
-
• SAFETY DATA SHEET.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org.
-
Biotransformation of Nitro Aromatic Compounds by Flavin-Free NADHAzoreductase.
-
Degradation of nitroaromatic compounds by microorganisms. PubMed.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
